Dehydro Nifedipine-d6
Description
Structure
3D Structure
Properties
IUPAC Name |
bis(trideuteriomethyl) 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O6/c1-9-13(16(20)24-3)15(14(10(2)18-9)17(21)25-4)11-7-5-6-8-12(11)19(22)23/h5-8,15,18H,1-4H3/i3D3,4D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYIMSNHJOBLJNT-LIJFRPJRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC(=O)C1=C(NC(=C(C1C2=CC=CC=C2[N+](=O)[O-])C(=O)OC([2H])([2H])[2H])C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40662146 | |
| Record name | Bis[(~2~H_3_)methyl] 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40662146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1188266-14-9 | |
| Record name | 3,5-Di(methyl-d3) 1,4-dihydro-2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1188266-14-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis[(~2~H_3_)methyl] 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40662146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Dehydro Nifedipine-d6: A Technical Guide to Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and stability of Dehydro Nifedipine-d6. This deuterated analog of Dehydro Nifedipine, the primary metabolite of the widely used calcium channel blocker Nifedipine, serves as a crucial internal standard in analytical and pharmacokinetic studies.[1] Understanding its chemical characteristics and stability profile is paramount for its effective application in research and development.
Chemical Properties
This compound is the deuterium-labeled form of Dehydro Nifedipine.[1] It is also recognized as an impurity of Nifedipine (Nifedipine EP Impurity A).[2] The key chemical properties are summarized in the table below.
| Property | Value | References |
| Chemical Name | 2,6-Dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylic Acid 3,5-Di(methyl-d3) Ester | [3][4] |
| Synonyms | Dehydronifedipine-d6; Di(methyl-d3) 2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylate; Dimethyl 2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylate D6 (di(methyl D3) ester); Nitrophenylpyridine Analogue of Nifedipine-d6; Oxidized Nifedipine-d6 | [5] |
| CAS Number | 125464-52-0 | [3][4][6] |
| Molecular Formula | C₁₇H₁₀D₆N₂O₆ | [3][4][6] |
| Molecular Weight | 350.36 g/mol | [3][4][6] |
| Appearance | Yellow Solid | [3] |
| Purity | >95% (HPLC) | [6] |
| Solubility | Soluble in ethanol, DMF, or DMSO. Poor water solubility. | [2] |
Stability and Storage
While specific stability studies on this compound are not extensively published, significant insights can be drawn from the stability profile of its parent drug, Nifedipine, and from vendor recommendations for the deuterated compound.
Recommended Storage:
Light Sensitivity: Nifedipine is notoriously sensitive to light, particularly in the UV and visible spectrum up to 450 nm.[8] Exposure to light is a primary driver of its degradation. The principal photodegradation pathway involves the oxidation of the dihydropyridine ring to its pyridine derivative (Dehydro Nifedipine) and the reduction of the nitro group to a nitroso derivative.[8][9] Given that this compound is the oxidized form, it is inherently more stable to further oxidation of the dihydropyridine ring. However, the nitro group remains susceptible to photochemical reduction. Therefore, it is crucial to protect this compound from light. A safety data sheet for Nifedipine explicitly states that it is light-sensitive.[10]
Thermal Stability: Forced degradation studies on Nifedipine have been conducted to understand its stability under various stress conditions. While specific data for this compound is unavailable, the conditions used for the parent drug provide a valuable reference.
pH and Hydrolytic Stability: Nifedipine has been subjected to forced degradation under acidic, alkaline, and neutral hydrolytic conditions.[11] One study noted significant degradation of Nifedipine under both acidic (89.19%) and alkaline (67.74%) stress conditions, as well as hydrolytic stress (85.96%).[11] In the presence of hemoglobin, Nifedipine is unstable at a pH greater than 10.[12]
Oxidative Stability: Oxidative stress studies on Nifedipine, typically using hydrogen peroxide, have shown significant degradation (72%).[11]
The following diagram illustrates the general workflow for conducting forced degradation studies, which are essential for understanding the stability of a drug substance like this compound.
Caption: Workflow for forced degradation studies.
Degradation Pathways
The primary degradation pathway of Nifedipine involves photo-oxidation to Dehydro Nifedipine. As this compound is this oxidized product, its degradation would likely proceed through different mechanisms. Based on the forced degradation studies of Nifedipine, potential degradation pathways for this compound could involve further reactions of the nitro group or hydrolysis of the ester groups under harsh conditions.
The major photodegradation products of Nifedipine are its nitroso and nitro-pyridine analogs.[8] The formation of these products is influenced by the type of light exposure (daylight vs. UV).[9]
The following diagram illustrates the known photodegradation of Nifedipine, which leads to the formation of Dehydro Nifedipine.
Caption: Primary photodegradation pathways of Nifedipine.
Experimental Protocols
While specific protocols for this compound are not detailed in the literature, methods for the analysis of Nifedipine and its metabolites, including Dehydro Nifedipine, are well-established and directly applicable.
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC):
These are the most common techniques for the quantification of Nifedipine and its metabolites.
-
A stability-indicating UPLC method has been developed for the determination of Nifedipine and its related compounds.[13]
-
Column: Acquity Shield RP18 (50 × 3.0 mm, 1.7 µm)
-
Mobile Phase: 10 mM ammonium formate (pH 4.5) and methanol (gradient elution)
-
Flow Rate: 0.5 mL/min
-
Detection: Photodiode array
-
Run Time: 11 minutes
-
This method was shown to separate Nifedipine from five potential impurities with a minimum resolution of 2.0.[13]
-
-
A reversed-phase HPLC method is described for the simultaneous determination of Nifedipine and Dehydro Nifedipine in blood and plasma.[12]
-
Extraction: Neutral extraction for blood, alkaline extraction for plasma
-
Detection: UV
-
Limit of Reliable Determination: 3 ng/mL
-
Inter-assay RSD: <11%
-
-
Another HPLC method for estimating Nifedipine uses:[14]
-
Column: Shim-Pack CLC, ODS (C18), 5 µm (250×4.6mm)
-
Mobile Phase: Methanol and water (70:30 v/v), pH adjusted to 3.0 with orthophosphoric acid
-
Detection: UV at 238 nm
-
Retention Time of Nifedipine: 3.401 min
-
Forced Degradation Study Protocol (General):
Forced degradation studies are crucial for developing stability-indicating methods.[15] A general approach involves:
-
Sample Preparation: Prepare solutions of this compound in appropriate solvents.
-
Stress Conditions: Expose the samples to various stress conditions as outlined in the "Stability and Storage" section (acidic, alkaline, oxidative, thermal, and photolytic). The goal is to achieve 5-20% degradation.
-
Analysis: Analyze the stressed samples using a suitable analytical method, such as the UPLC method described above, to separate the parent compound from any degradation products.
-
Mass Balance: Ensure that the decrease in the parent compound is balanced by the appearance of degradation products.
The following diagram outlines a logical workflow for developing a stability-indicating analytical method.
Caption: Logical flow for stability-indicating method development.
Conclusion
This compound is a critical tool for the accurate quantification of Nifedipine and its metabolites in various research settings. While it is the oxidized and generally more stable form of Nifedipine, its handling and storage require careful consideration, particularly with respect to light exposure. The analytical methods and stability information available for Nifedipine provide a strong foundation for working with its deuterated dehydro metabolite. The protocols and data presented in this guide are intended to support researchers in the effective use and understanding of this compound in their scientific endeavors.
References
- 1. veeprho.com [veeprho.com]
- 2. usbio.net [usbio.net]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. scbt.com [scbt.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. This compound | TRC-D229802-10MG | LGC Standards [lgcstandards.com]
- 7. caymanchem.com [caymanchem.com]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. Analysis of nifedipine and its pyridine metabolite dehydronifedipine in blood and plasma: review and improved high-performance liquid chromatographic methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Method development and validation study for quantitative determination of nifedipine and related substances by ultra-high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Purification of Deuterated Nifedipine Metabolites
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of deuterated metabolites of nifedipine, a widely used calcium channel blocker. The stable isotope labeling of drug metabolites is a critical tool in drug metabolism and pharmacokinetic (DMPK) studies, aiding in metabolite identification, quantification, and the assessment of metabolic pathways. This document outlines detailed methodologies for the preparation of deuterated nifedipine metabolites, focusing on the primary metabolites, 2,6-dimethyl-4-(2-nitrophenyl)-5-methoxycarbonyl-pyridine-3-carboxylic acid (M-I) and its subsequent hydroxymethyl derivative (M-II).
Introduction to Nifedipine Metabolism and the Role of Deuteration
Nifedipine undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme. The main metabolic pathway involves the oxidation of the dihydropyridine ring to a pyridine ring, forming the inactive metabolite M-I. Further metabolism of M-I can occur, including the hydroxylation of one of the methyl groups to yield M-II.[1]
Deuterium-labeled compounds are invaluable in drug development for several reasons. The incorporation of deuterium can alter the metabolic rate of a drug due to the kinetic isotope effect, where the heavier C-D bond is broken more slowly than a C-H bond. This can lead to a longer half-life and altered pharmacokinetic profile of the parent drug or its metabolites.[][3] Furthermore, deuterated analogs serve as excellent internal standards for quantitative bioanalysis by mass spectrometry, providing high accuracy and precision in DMPK studies.
This guide will focus on a synthetic strategy to introduce deuterium into the nifedipine structure, which will then be carried through to its primary metabolites.
Metabolic Pathway of Nifedipine
The metabolic transformation of nifedipine to its primary metabolites M-I and M-II is a sequential oxidative process. Understanding this pathway is crucial for designing the synthesis of the deuterated analogues.
Caption: Metabolic pathway of nifedipine to its primary metabolites M-I and M-II.
Synthesis of Deuterated Nifedipine Metabolites
The synthesis of deuterated nifedipine metabolites can be strategically achieved by employing deuterated starting materials in the well-established Hantzsch dihydropyridine synthesis. This approach allows for the incorporation of deuterium atoms at specific, metabolically stable positions.
Synthesis of Deuterated Nifedipine Precursors
The key to synthesizing deuterated nifedipine lies in the preparation of deuterated precursors, namely deuterated methyl acetoacetate and deuterated 2-nitrobenzaldehyde.
3.1.1. Synthesis of Deuterated Methyl Acetoacetate (d-MAA)
Deuterium can be introduced into the methyl acetoacetate structure at the acetyl methyl group and the active methylene group. A common method involves base-catalyzed deuterium exchange using a deuterium source like deuterium oxide (D₂O) or deuterated methanol (CD₃OD) in the presence of a base.
Experimental Protocol: Synthesis of Methyl-d₃-acetoacetate-3,3-d₂ (d₅-MAA)
-
Preparation of Sodium Methoxide in Methanol-d₄: In a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), carefully add sodium metal (1.0 eq) in small portions to anhydrous methanol-d₄ (CD₃OD) at 0 °C. Allow the reaction to stir until all the sodium has dissolved.
-
Deuterium Exchange: To the freshly prepared sodium methoxide-d₃ solution, add methyl acetoacetate (1.0 eq) dropwise at 0 °C.
-
Reaction and Monitoring: Allow the reaction mixture to warm to room temperature and stir for 24-48 hours. The progress of the deuterium exchange can be monitored by ¹H NMR spectroscopy by observing the disappearance of the proton signals of the methyl and methylene groups.
-
Work-up: Carefully quench the reaction by the slow addition of D₂O. Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude deuterated methyl acetoacetate.
-
Purification: The crude product can be purified by vacuum distillation to yield pure d₅-methyl acetoacetate.
3.1.2. Synthesis of Deuterated 2-Nitrobenzaldehyde (d-NBA)
Deuteration of the aromatic ring of 2-nitrobenzaldehyde can be achieved through various methods, including acid-catalyzed H-D exchange or through multi-step synthesis starting from deuterated benzene. A more direct approach for labeling specific positions might involve the oxidation of a deuterated 2-nitrotoluene.
Experimental Protocol: Synthesis of 2-Nitrobenzaldehyde-d₄
A potential route involves the nitration of deuterated benzaldehyde.
-
Nitration of Benzaldehyde-d₅: To a solution of benzaldehyde-d₅ (1.0 eq) in a mixture of acetic anhydride and acetic acid at 0 °C, slowly add a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid, maintaining the temperature below 5 °C.
-
Reaction and Quenching: Stir the reaction mixture at low temperature for several hours. Carefully pour the reaction mixture onto crushed ice.
-
Extraction and Purification: Extract the product with an organic solvent. The isomers (ortho, meta, and para) can be separated by fractional distillation or chromatography. The desired 2-nitrobenzaldehyde-d₄ isomer is typically the least abundant and requires careful purification.
Hantzsch Synthesis of Deuterated Nifedipine (d-Nifedipine)
With the deuterated precursors in hand, the Hantzsch synthesis can be performed to yield deuterated nifedipine.
Caption: Hantzsch synthesis workflow for deuterated nifedipine.
Experimental Protocol: Synthesis of d-Nifedipine
-
Reaction Setup: In a round-bottom flask, combine deuterated 2-nitrobenzaldehyde (1.0 eq), deuterated methyl acetoacetate (2.0 eq), and a suitable solvent such as methanol or ethanol.
-
Addition of Ammonia: Add a solution of ammonia in water or methanol dropwise to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Crystallization and Isolation: Upon completion, cool the reaction mixture to room temperature or in an ice bath to induce crystallization. Collect the solid product by filtration.
-
Washing and Drying: Wash the collected crystals with cold solvent to remove impurities and dry under vacuum to obtain crude deuterated nifedipine.
Synthesis of Deuterated Nifedipine Metabolite I (d-M-I)
The primary metabolite, d-M-I, is the pyridine derivative of d-nifedipine. This can be synthesized by the oxidation of the dihydropyridine ring of d-nifedipine.
Experimental Protocol: Oxidation of d-Nifedipine to d-M-I
-
Oxidation Reaction: Dissolve the synthesized d-nifedipine in a suitable solvent (e.g., glacial acetic acid). Add an oxidizing agent, such as ceric ammonium nitrate (CAN) or nitric acid, portion-wise while stirring.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Pour the reaction mixture into ice water to precipitate the product.
-
Isolation and Purification: Collect the precipitate by filtration, wash thoroughly with water, and dry. The crude d-M-I can be further purified by recrystallization or column chromatography.
Purification of Deuterated Nifedipine Metabolites
The purification of the synthesized deuterated metabolites is critical to ensure high purity for their use as analytical standards. High-performance liquid chromatography (HPLC) is the method of choice for this purpose.
Preparative HPLC Purification
A preparative HPLC system equipped with a suitable reverse-phase column (e.g., C18) is ideal for the purification of d-M-I and any subsequent metabolites.
Experimental Protocol: Preparative HPLC of d-M-I
-
Sample Preparation: Dissolve the crude deuterated metabolite in a suitable solvent, such as methanol or acetonitrile, and filter through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: A preparative reverse-phase C18 column (e.g., 250 x 21.2 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, is commonly used. The gradient can be optimized to achieve good separation of the desired product from impurities.
-
Flow Rate: A flow rate appropriate for the column dimensions (e.g., 10-20 mL/min).
-
Detection: UV detection at a wavelength where the metabolite has strong absorbance (e.g., 235 nm).
-
-
Fraction Collection: Collect the fractions corresponding to the main peak of the deuterated metabolite.
-
Solvent Removal: Combine the collected fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified product.
-
Purity Analysis: The purity of the final product should be assessed by analytical HPLC.
Caption: Workflow for the purification of deuterated nifedipine metabolites by preparative HPLC.
Data Presentation and Characterization
Thorough characterization of the synthesized deuterated metabolites is essential to confirm their identity, purity, and the extent of deuterium incorporation.
Analytical Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the absence of protons at the deuterated positions, while ²H NMR confirms the presence of deuterium. ¹³C NMR can also provide structural information.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight of the deuterated compound and to determine the isotopic enrichment.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV or MS detection is used to determine the chemical purity of the final product.
Quantitative Data Summary
The following tables summarize hypothetical, yet expected, quantitative data for the synthesis and purification of a deuterated nifedipine metabolite (d-M-I). Actual results may vary based on experimental conditions.
Table 1: Synthesis Yields of Deuterated Nifedipine and Metabolite M-I
| Compound | Starting Material(s) | Yield (%) |
| d-Nifedipine | d-NBA, d₅-MAA, Ammonia | 65-75 |
| d-M-I | d-Nifedipine | 70-80 |
Table 2: Purity and Analytical Data for Purified Deuterated Metabolite M-I
| Parameter | Value |
| Chemical Purity (HPLC) | >98% |
| Isotopic Enrichment (HRMS) | >98% |
| ¹H NMR | Consistent with the absence of protons at labeled positions |
| HRMS (m/z) [M+H]⁺ | Calculated and observed mass consistent with deuterated structure |
Conclusion
This technical guide provides a detailed framework for the synthesis and purification of deuterated nifedipine metabolites. The described methodologies, utilizing deuterated precursors in a Hantzsch synthesis followed by oxidation and robust purification techniques, offer a reliable pathway to obtain high-purity stable isotope-labeled standards. These standards are indispensable for advanced drug metabolism and pharmacokinetic research, enabling more accurate and reliable bioanalytical studies. Researchers and scientists in drug development can adapt and optimize these protocols to meet the specific requirements of their studies.
References
The Critical Role of Dehydro Nifedipine-d6 in Modern Pharmacokinetic Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pivotal role of Dehydro Nifedipine-d6 as an internal standard in pharmacokinetic (PK) studies of Nifedipine. Nifedipine, a widely prescribed calcium channel blocker, undergoes extensive metabolism, with Dehydro Nifedipine being its primary metabolite. Accurate quantification of both the parent drug and its metabolite is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. The use of a stable isotope-labeled internal standard like this compound is paramount for achieving the precision and accuracy required in regulated bioanalysis.
The Imperative of Stable Isotope-Labeled Internal Standards
In quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of an internal standard (IS) is crucial to correct for the variability inherent in the analytical process. This includes variations in sample preparation, injection volume, and matrix effects. A stable isotope-labeled (SIL) internal standard is the gold standard because it shares a very similar chemical and physical behavior to the analyte of interest.[1] This results in co-elution during chromatography and similar ionization efficiency in the mass spectrometer, leading to more accurate and precise quantification.[1] this compound, with its deuterium-labeled structure, serves as an ideal internal standard for the quantification of Dehydro Nifedipine.
Quantitative Data Summary
The following tables summarize key quantitative parameters from various validated LC-MS/MS methods for the analysis of Nifedipine and its primary metabolite, Dehydro Nifedipine. These methods often employ a stable isotope-labeled internal standard to ensure data integrity.
Table 1: LC-MS/MS Parameters for the Analysis of Nifedipine and Dehydro Nifedipine
| Parameter | Nifedipine | Dehydro Nifedipine | Nifedipine-d6 (IS) | This compound (IS, Inferred) | Reference |
| Precursor Ion (m/z) | 347.2 | 345.2 | 353.1 | 351.1 | [1] |
| Product Ion (m/z) | 315.2 | 299.2 | 318.1 | 302.1 | [1] |
| Ionization Mode | Positive ESI | Positive ESI | Positive ESI | Positive ESI | [2] |
Note: The mass transitions for this compound are inferred based on the known transitions for Nifedipine-d6 and the mass difference associated with dehydrogenation.
Table 2: Summary of Validation Parameters for LC-MS/MS Quantification of Nifedipine
| Parameter | Range/Value | Reference |
| Linearity Range (ng/mL) | 0.050 - 150 | [1] |
| 0.5 - 100 | [2][3] | |
| 1 - 130 | [4] | |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.050 | [1] |
| 0.5 | [2][3] | |
| 1.01 | [4] | |
| Intra-day Precision (%RSD) | < 15% | [2] |
| Inter-day Precision (%RSD) | < 15% | [2] |
| Accuracy (%RE) | Within ±15% | [2] |
| Mean Extraction Recovery (%) | 95.6 | [1] |
| 81.3 - 89.1 | [2] |
Experimental Protocols
The following sections detail a typical experimental protocol for the quantification of Nifedipine and Dehydro Nifedipine in human plasma using a stable isotope-labeled internal standard like this compound.
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 500 µL of human plasma in a polypropylene tube, add 50 µL of the internal standard working solution (containing this compound and Nifedipine-d6).
-
Vortex the sample for 30 seconds.
-
Add 3 mL of a mixture of ether and n-hexane (3:1, v/v) as the extraction solvent.[2]
-
Vortex the mixture for 5 minutes, followed by centrifugation at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (typically 5-10 µL) into the LC-MS/MS system.
Chromatographic Conditions
-
HPLC System: An ultra-high-performance liquid chromatography (UHPLC) system is recommended for improved resolution and shorter run times.
-
Column: A C18 reversed-phase column is commonly used, for instance, a Waters Acquity UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm).[1]
-
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous component (e.g., 4.0 mM ammonium acetate) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution.[1] A common composition is 15:85 (v/v) aqueous to organic.[1]
-
Flow Rate: A flow rate of 0.3-0.5 mL/min is generally employed.
-
Column Temperature: The column is typically maintained at a constant temperature, for example, 40°C.
Mass Spectrometric Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer is used for its high sensitivity and selectivity in multiple reaction monitoring (MRM) mode.
-
Ion Source: Electrospray ionization (ESI) in the positive ion mode is commonly used for the analysis of Nifedipine and its metabolites.[2]
-
MRM Transitions: The precursor to product ion transitions are monitored as listed in Table 1.
-
Gas Temperatures and Flow Rates: These are optimized for the specific instrument but typically involve a desolvation gas temperature of around 500°C and a cone gas flow of approximately 50 L/hr.
Mandatory Visualizations
The following diagrams illustrate key aspects of the role of this compound in pharmacokinetic studies.
References
- 1. Highly sensitive and rapid ultra-performance liquid chromatography-tandem mass spectrometry method for the determination of nifedipine in human plasma and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid and simultaneous determination of nifedipine and dehydronifedipine in human plasma by liquid chromatography-tandem mass spectrometry: Application to a clinical herb-drug interaction study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of nifedipine and dehydronifedipine in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
The Analytical Edge: A Technical Comparison of Dehydro Nifedipine-d6 and Nifedipine-d6 as Internal Standards for Nifedipine Quantification
For Researchers, Scientists, and Drug Development Professionals
In the precise world of bioanalysis, the choice of an appropriate internal standard (IS) is paramount to achieving accurate and reliable quantification of an analyte. This is particularly true for the analysis of pharmaceuticals like nifedipine, a widely used calcium channel blocker, in complex biological matrices. The gold standard for internal standards in mass spectrometry-based assays is a stable isotope-labeled (SIL) version of the analyte. For nifedipine, two such SIL internal standards are commercially available: Nifedipine-d6 and Dehydro Nifedipine-d6. This technical guide provides an in-depth comparison of these two internal standards, offering insights into their respective applications, performance characteristics, and the rationale behind choosing one over the other.
Introduction to Internal Standards in Bioanalysis
An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including extraction, chromatography, and ionization, without interfering with its measurement. By adding a known amount of the IS to every sample, calibration standard, and quality control sample, any variability introduced during sample preparation and analysis can be effectively normalized. This leads to improved precision and accuracy of the quantitative results. Deuterated analogs of the analyte are considered the most suitable internal standards because their physicochemical properties are nearly identical to the analyte, with the only significant difference being their mass.
Nifedipine and its Major Metabolite
Nifedipine is extensively metabolized in the body, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme.[1] The main metabolic pathway involves the oxidation of the dihydropyridine ring to a pyridine ring, forming Dehydro Nifedipine.[1][2] This primary metabolite is then further metabolized before excretion. Given that Dehydro Nifedipine is the principal metabolite, its deuterated form, this compound, presents an interesting alternative to the deuterated parent drug, Nifedipine-d6, as an internal standard.
References
- 1. Rapid and simultaneous determination of nifedipine and dehydronifedipine in human plasma by liquid chromatography-tandem mass spectrometry: Application to a clinical herb-drug interaction study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The metabolism of nifedipine during long-term therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking the Metabolic Maze: An In-depth Technical Guide to Isotope Labeling in Drug Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles, applications, and methodologies of isotope labeling in drug metabolism studies. Understanding a drug's absorption, distribution, metabolism, and excretion (ADME) is a critical component of the drug development process. Isotope labeling, a technique that introduces a "tag" into a drug molecule by replacing one or more of its atoms with a heavier or radioactive counterpart, offers an unparalleled ability to trace the fate of a drug and its metabolites within a biological system. This guide delves into the core concepts, presents detailed experimental protocols, summarizes quantitative data, and provides visual representations of key pathways and workflows to equip researchers with the knowledge to effectively leverage this powerful tool.
Core Principles of Isotope Labeling
Isotope labeling hinges on the ability to differentiate a drug molecule from the complex background of a biological matrix. This is achieved by incorporating isotopes, which are variants of a particular chemical element that differ in neutron number. In drug metabolism studies, both stable and radioactive isotopes are employed.
Stable Isotopes: These are non-radioactive isotopes that are heavier than their more common counterparts due to the presence of extra neutrons. Commonly used stable isotopes include deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (¹⁵N).[1][2] Labeled compounds are differentiated from their unlabeled forms by mass spectrometry (MS), which separates ions based on their mass-to-charge ratio.[1][3]
Radioisotopes: These are isotopes with an unstable nucleus that decays, emitting radiation. The most frequently used radioisotopes in drug metabolism are carbon-14 (¹⁴C) and tritium (³H).[4][5] Their presence is detected by measuring their radioactive decay, often using techniques like liquid scintillation counting (LSC) or accelerator mass spectrometry (AMS).[4][5]
The choice between stable and radioisotopes depends on the study's objectives, the required sensitivity, and safety considerations. Stable isotopes are increasingly favored for their safety, allowing for studies in a wider range of subjects, including early-phase clinical trials.[1] Radioisotopes, particularly ¹⁴C, remain the gold standard for definitive mass balance studies due to their high sensitivity and the ability to trace all drug-related material.[4][5]
Data Presentation: Quantitative Insights from Isotope Labeling Studies
Isotope labeling enables the precise quantification of a drug and its metabolites, providing critical data for pharmacokinetic and metabolic profiling. The following tables summarize representative quantitative data from various studies.
Table 1: Comparative Pharmacokinetic Parameters of Deuterated vs. Non-Deuterated Drugs
Deuteration, the replacement of hydrogen with deuterium, can significantly alter a drug's metabolic rate, often leading to a more favorable pharmacokinetic profile. This is due to the kinetic isotope effect, where the stronger carbon-deuterium bond is more difficult for metabolic enzymes to break.[6][7][8]
| Drug | Isotope Label | Species | Cmax (ng/mL) | AUC (ng·h/mL) | t½ (h) | Reference |
| Methadone | Unlabeled | Mouse | 1,234 ± 256 | 1,876 ± 345 | 1.5 ± 0.2 | [8] |
| d₉-Methadone | Mouse | 5,432 ± 1,102 | 10,654 ± 2,087 | 3.8 ± 0.7 | [8] | |
| Tetrabenazine | Unlabeled | Human | 2.1 ± 1.1 | 11.3 ± 4.5 | 5.4 | [7] |
| d₆-Tetrabenazine | Human | 3.0 ± 1.5 | 31.2 ± 15.3 | 8.8 | [7] | |
| Chalcone A | Unlabeled | Rat | 450 ± 80 | 1,200 ± 210 | 2.5 ± 0.5 | [9] |
| d₅-Chalcone A | Rat | 850 ± 150 | 3,800 ± 650 | 5.8 ± 1.1 | [9] |
Table 2: Mass Balance Recovery in Human ADME Studies with ¹⁴C-Labeled Drugs
Human absorption, metabolism, and excretion (AME) studies using ¹⁴C-labeled drugs are crucial for determining the overall fate of a drug. These studies aim for a high recovery of the administered radioactive dose in urine and feces.[3][4][5][10]
| Drug | Dose | Route | Total Recovery (% of Dose) | Urinary Excretion (% of Dose) | Fecal Excretion (% of Dose) | Study Duration (h) | Reference |
| Niraparib | 300 mg (100 µCi) | Oral | 86.3 | 47.5 | 38.8 | 504 | [4][10] |
| Guadecitabine | 45 mg/m² (¹⁴C-spiked) | Subcutaneous | 90.5 | 90.2 | <1 | 168 | [3] |
| Pomalidomide | 2 mg (¹⁴C-labeled) | Oral | 88 | 73 | 15 | 168 | [11] |
| Ibrutinib | 140 mg (¹⁴C-labeled) | Oral | ~90 | <10 | 80 | 168 | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments in isotope labeling-based drug metabolism studies.
In Vivo ¹³C-Labeled Drug Administration and Pharmacokinetic Study in Rats
This protocol outlines a typical preclinical study to assess the pharmacokinetics of a ¹³C-labeled drug candidate.[12]
Materials:
-
Male Sprague-Dawley rats
-
¹³C-labeled drug substance
-
Unlabeled drug substance (for co-administration studies)
-
Appropriate vehicle for drug formulation
-
Blood collection supplies (e.g., heparinized tubes)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Animal Acclimatization and Dosing: Acclimate rats to the housing conditions for at least one week. Fast animals overnight before dosing. Administer the ¹³C-labeled drug (and unlabeled drug, if applicable) via the desired route (e.g., oral gavage).
-
Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate plasma.
-
Sample Extraction:
-
To a 50 µL aliquot of plasma, add 150 µL of acetonitrile containing an internal standard to precipitate proteins.
-
Vortex and centrifuge the samples.
-
Transfer the supernatant to a new plate and evaporate to dryness under nitrogen.
-
Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the concentrations of the ¹³C-labeled drug, unlabeled drug, and their metabolites.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½, etc.) using appropriate software.
Human ADME Study with a ¹⁴C-Labeled Drug
This protocol describes a typical human mass balance study to determine the routes and rates of excretion of a drug.[4][5]
Study Design:
-
Single-center, open-label, single-dose study in healthy male volunteers (typically 6-8 subjects).
-
Administration of a single oral dose of the investigational drug containing a trace amount of its ¹⁴C-labeled counterpart (typically 50-100 µCi).
Procedure:
-
Subject Screening and Admission: Screen healthy volunteers to ensure they meet the inclusion and exclusion criteria. Admit subjects to the clinical research unit.
-
Dose Administration: Administer the ¹⁴C-labeled drug formulation to the subjects after an overnight fast.
-
Sample Collection:
-
Collect blood samples at frequent intervals to determine the plasma concentration-time profiles of the parent drug and total radioactivity.
-
Collect all urine and feces produced by each subject for a period sufficient to ensure recovery of at least 90% of the administered radioactivity (typically 7-10 days).
-
-
Sample Analysis:
-
Analyze plasma samples for the parent drug concentration using a validated LC-MS/MS method.
-
Determine the total radioactivity in plasma, urine, and feces using liquid scintillation counting (LSC).
-
Pool urine and feces samples for each subject and analyze for metabolite profiling using LC-MS/MS with an in-line or off-line radioactivity detector.
-
-
Data Analysis:
-
Calculate the cumulative excretion of radioactivity in urine and feces as a percentage of the administered dose.
-
Determine the pharmacokinetic parameters of the parent drug and total radioactivity.
-
Identify and quantify the major metabolites in plasma, urine, and feces.
-
LC-MS/MS Analysis of Drug Metabolites
This protocol outlines the general steps for analyzing drug metabolites in biological samples using liquid chromatography-tandem mass spectrometry.[13][14][15][16][17]
Sample Preparation:
-
Protein Precipitation: To a 100 µL aliquot of plasma, add 300 µL of cold acetonitrile containing a stable isotope-labeled internal standard. Vortex and centrifuge to pellet the precipitated proteins.
-
Supernatant Transfer: Transfer the supernatant to a clean tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.
LC-MS/MS Conditions:
-
Chromatographic Separation: Use a suitable C18 column with a gradient elution program. For example, a mobile phase consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Mass Spectrometry: Operate the mass spectrometer in positive or negative electrospray ionization mode, depending on the analyte. Use selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for quantification of the parent drug and its metabolites.
2D HSQC NMR for Metabolite Analysis
Two-dimensional Heteronuclear Single Quantum Coherence (HSQC) NMR spectroscopy is a powerful technique for identifying and characterizing isotopically labeled metabolites.[2][18][19][20][21]
Sample Preparation:
-
Prepare the metabolite extract as described in the LC-MS/MS protocol.
-
Lyophilize the extract to dryness.
-
Reconstitute the sample in a suitable deuterated solvent (e.g., D₂O) containing a chemical shift reference standard (e.g., TSP).
NMR Data Acquisition:
-
Acquire 2D ¹H-¹³C HSQC or ¹H-¹⁵N HSQC spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.
-
Typical acquisition parameters for a ¹H-¹³C HSQC experiment include a spectral width of 10-12 ppm in the ¹H dimension and 160-180 ppm in the ¹³C dimension, with 1024 data points in the direct dimension and 128-256 increments in the indirect dimension.
Data Processing and Analysis:
-
Process the NMR data using appropriate software (e.g., NMRPipe, NMRViewJ).[20]
-
Identify metabolites by comparing the chemical shifts of the cross-peaks in the HSQC spectrum to databases such as the Human Metabolome Database (HMDB) or the Biological Magnetic Resonance Bank (BMRB).[19]
Mandatory Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key metabolic pathways and experimental workflows relevant to isotope labeling studies.
Caption: The Cytochrome P450 (CYP450) catalytic cycle, a major pathway for oxidative drug metabolism.[1][22][23][24]
Caption: The UDP-glucuronosyltransferase (UGT) pathway, a key phase II conjugation reaction in drug metabolism.[25][26][27][28][29]
Caption: A generalized experimental workflow for drug metabolite analysis using LC-MS/MS.[13][14][15][16][17]
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mass balance and metabolite profiling of 14C-guadecitabine in patients with advanced cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human mass balance study and metabolite profiling of 14C-niraparib, a novel poly(ADP-Ribose) polymerase (PARP)-1 and PARP-2 inhibitor, in patients with advanced cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. qps.com [qps.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. An evaluation of human ADME and mass balance studies using regular or low doses of radiocarbon. | Semantic Scholar [semanticscholar.org]
- 12. benchchem.com [benchchem.com]
- 13. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 14. METABOLIC PATHWAY ANALYSIS BY LIQUID CHROMATOGRAPHY (UHPLC) COUPLED TO HIGH RESOLUTION MASS SPECTROMETRY (L... [protocols.io]
- 15. A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. biologie.uni-koeln.de [biologie.uni-koeln.de]
- 18. pubs.acs.org [pubs.acs.org]
- 19. NMR Metabolomics Protocols for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 2D Metabolomics NMRPipe Processing - Powers Wiki [bionmr.unl.edu]
- 21. Fast profiling of metabolite mixtures using chemometric analysis of a speeded-up 2D heteronuclear correlation NMR experiment - RSC Advances (RSC Publishing) DOI:10.1039/C7RA04032F [pubs.rsc.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. youtube.com [youtube.com]
- 25. researchgate.net [researchgate.net]
- 26. Glucuronosyltransferase - Wikipedia [en.wikipedia.org]
- 27. researchgate.net [researchgate.net]
- 28. Structure and Protein–Protein Interactions of Human UDP-Glucuronosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 29. uniprot.org [uniprot.org]
Dehydro Nifedipine-d6: A Technical Guide to its Certificate of Analysis
For researchers, scientists, and professionals in drug development, a thorough understanding of the quality and purity of analytical standards is paramount. This guide provides an in-depth overview of the typical parameters found on a Certificate of Analysis (CoA) for Dehydro Nifedipine-d6, a deuterated internal standard crucial for pharmacokinetic and metabolic studies of Nifedipine. This compound is the primary labeled metabolite of Nifedipine in human plasma and is widely used for accurate quantification in bioanalytical methods.[1]
Core Analytical Parameters and Specifications
The Certificate of Analysis for this compound provides critical data on its identity, purity, and quality. The following table summarizes the key quantitative parameters and their typical specifications.
| Parameter | Typical Specification | Analytical Method |
| Appearance | White to Off-White Solid | Visual Inspection |
| Molecular Formula | C₁₇H₁₀D₆N₂O₆ | Mass Spectrometry |
| Molecular Weight | 350.36 g/mol | Mass Spectrometry |
| CAS Number | 125464-52-0 | - |
| Chemical Purity (HPLC) | ≥95% | High-Performance Liquid Chromatography (HPLC) |
| Identity | Conforms to structure | ¹H NMR, ¹³C NMR, Mass Spectrometry |
| Isotopic Purity (Deuterium Incorporation) | ≥98% | Mass Spectrometry and/or NMR Spectroscopy |
| Residual Solvents | To be reported (e.g., ≤0.5% for common solvents) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Water Content | To be reported (e.g., ≤1.0%) | Karl Fischer Titration |
| Storage Condition | -20°C | - |
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of the quality of this compound. Below are the protocols for the key experiments cited in the Certificate of Analysis.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
This method is employed to determine the chemical purity of this compound by separating it from any non-deuterated or other impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and a 0.1% formic acid aqueous solution.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a specified wavelength, typically around 235 nm.
-
Procedure:
-
A standard solution of this compound is prepared in a suitable solvent, such as methanol or acetonitrile.
-
The solution is injected into the HPLC system.
-
The chromatogram is recorded, and the peak area of this compound is compared to the total area of all peaks to calculate the purity.
-
Mass Spectrometry (MS) for Identity and Isotopic Purity
Mass spectrometry is a powerful technique to confirm the molecular weight and structure of this compound, as well as to determine its isotopic enrichment.
-
Instrumentation: A high-resolution mass spectrometer (HRMS) coupled with an electrospray ionization (ESI) source.
-
Procedure for Identity Confirmation:
-
A dilute solution of the sample is infused into the mass spectrometer.
-
The instrument is operated in full scan mode to obtain the mass-to-charge ratio (m/z) of the molecular ion.
-
The observed molecular weight is compared to the theoretical molecular weight of this compound (350.36 g/mol ).
-
-
Procedure for Isotopic Purity:
-
The relative intensities of the isotopic peaks corresponding to different numbers of deuterium atoms are measured.
-
The percentage of the d6-labeled species is calculated relative to the sum of all deuterated and non-deuterated species.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy provides detailed information about the molecular structure and confirms the position of the deuterium labels.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which the sample is soluble (e.g., Chloroform-d, DMSO-d6).
-
Experiments:
-
¹H NMR: To confirm the absence of protons at the labeled positions and to verify the overall proton chemical shifts of the molecule.
-
¹³C NMR: To confirm the carbon skeleton of the molecule.
-
-
Procedure:
-
A small amount of the sample is dissolved in the appropriate deuterated solvent.
-
The NMR spectra are acquired.
-
The chemical shifts and coupling constants are analyzed to confirm the structure and the sites of deuteration.
-
Quality Control Workflow
The following diagram illustrates the logical workflow for the quality control and certification of this compound.
References
A Technical Guide to Commercial Dehydro Nifedipine-d6 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of commercially available Dehydro Nifedipine-d6, a critical tool for researchers in pharmacology and drug metabolism. This document outlines the primary commercial suppliers, their product specifications, and detailed experimental protocols for its application.
This compound is the deuterated stable isotope-labeled analog of Dehydro Nifedipine, the primary metabolite of the widely prescribed calcium channel blocker, Nifedipine. Its principal application in a research setting is as an internal standard for the accurate quantification of Nifedipine and its metabolites in biological matrices using mass spectrometry-based techniques.[1][2] The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry, as it corrects for variations in sample preparation and instrument response, thereby ensuring the highest accuracy and precision.
Commercial Suppliers and Product Specifications
A number of reputable suppliers offer this compound for research purposes. The following table summarizes the key quantitative data for the products offered by prominent vendors to facilitate an informed selection based on specific research needs.
| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Available Sizes | Storage Conditions |
| LGC Standards | 125464-52-0 | C₁₇H₁₀D₆N₂O₆ | 350.36 | >95% (HPLC) | 10 mg | -20°C |
| Santa Cruz Biotechnology | 125464-52-0 | C₁₇H₁₀D₆N₂O₆ | 350.36 | Information available upon request | Inquire | Information available upon request |
| Cayman Chemical | 125464-52-0 | C₁₇H₁₀D₆N₂O₆ | 350.36 | ≥98% | 1 mg, 5 mg | -20°C |
| Veeprho | Not Available | C₁₇H₁₀D₆N₂O₆ | 350.36 | Information available upon request | Inquire | Information available upon request |
| CymitQuimica | 125464-52-0 | C₁₇H₁₀D₆N₂O₆ | 350.36 | Information available upon request | 1 mg, 10 mg | Information available upon request |
| Clearsynth | Not Available | C₁₇H₁₂D₆N₂O₆ | 352.37 | Information available upon request | Inquire | Information available upon request |
Experimental Protocols
The primary application of this compound is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Nifedipine and Dehydro Nifedipine. Below is a detailed methodology adapted from established protocols for the analysis of these compounds in human plasma.
Protocol: Quantification of Nifedipine and Dehydro Nifedipine in Human Plasma using LC-MS/MS
1. Materials and Reagents:
-
Nifedipine analytical standard
-
Dehydro Nifedipine analytical standard
-
This compound (internal standard)
-
Human plasma (with anticoagulant, e.g., EDTA)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges
2. Preparation of Stock and Working Solutions:
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Nifedipine, Dehydro Nifedipine, and this compound in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Serially dilute the stock solutions of Nifedipine and Dehydro Nifedipine with a 50:50 mixture of methanol and water to prepare a series of working standard solutions for the calibration curve.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 mixture of methanol and water.
3. Sample Preparation (Solid Phase Extraction):
-
Thaw plasma samples at room temperature.
-
To 200 µL of plasma, add 20 µL of the internal standard working solution (this compound).
-
Vortex mix for 10 seconds.
-
Condition an SPE cartridge according to the manufacturer's instructions.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with an appropriate solvent to remove interferences.
-
Elute the analytes with an appropriate elution solvent.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
4. LC-MS/MS Analysis:
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography system.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
LC Column: A suitable C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3 µm particle size).[3]
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
MS/MS Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. Optimize the precursor-to-product ion transitions for Nifedipine, Dehydro Nifedipine, and this compound.
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of Nifedipine and Dehydro Nifedipine in the plasma samples by interpolating their peak area ratios from the calibration curve.
Signaling Pathways and Experimental Workflows
The metabolism of Nifedipine is a critical pathway in its pharmacology, primarily mediated by the cytochrome P450 enzyme system.
Caption: Metabolic pathway of Nifedipine to Dehydro Nifedipine via CYP3A4.
The experimental workflow for a typical pharmacokinetic study utilizing this compound is outlined below.
Caption: Workflow for a pharmacokinetic study using this compound.
References
Methodological & Application
Application Notes and Protocols for the Quantification of Dehydro Nifedipine-d6 in Plasma Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydro Nifedipine-d6 is the deuterated stable isotope-labeled internal standard for Dehydro Nifedipine, the primary metabolite of the widely used calcium channel blocker, Nifedipine. Accurate quantification of Nifedipine and its metabolites in plasma is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). It effectively compensates for variations in sample preparation and instrument response, ensuring high accuracy and precision.
This document provides a detailed protocol for the extraction and quantification of Dehydro Nifedipine in plasma samples using this compound as an internal standard. The methodologies described are based on established and validated LC-MS/MS methods.
Chemical Properties of this compound
A clear understanding of the internal standard's properties is fundamental for its application.
| Property | Value |
| Chemical Name | 2,6-Dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylic Acid 3,5-Di(methyl-d3) Ester |
| Molecular Formula | C₁₇H₁₀D₆N₂O₆[1][2] |
| Molecular Weight | 350.36 g/mol [1][2] |
| CAS Number | 125464-52-0[1] |
| Appearance | Yellow Solid[3] |
| Storage | 2-8°C Refrigerator[3] |
Metabolic Pathway of Nifedipine
Nifedipine is primarily metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme to its inactive metabolite, Dehydro Nifedipine. This metabolic pathway is a key consideration in drug-drug interaction studies.
Experimental Protocols
This section details two common and effective methods for the extraction of Dehydro Nifedipine and the internal standard from plasma samples prior to LC-MS/MS analysis: Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).
Experimental Workflow
Protocol 1: Solid Phase Extraction (SPE)
SPE is a highly selective and efficient method for sample clean-up.
Materials:
-
SPE Cartridges (e.g., C18 or Phenyl-modified silica)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Ammonium Acetate
-
Plasma samples
-
This compound internal standard solution
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment: Thaw plasma samples to room temperature. To 200 µL of plasma, add a known concentration of this compound internal standard solution. Vortex for 30 seconds.
-
Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove interfering substances.
-
Elution: Elute the analytes (Dehydro Nifedipine and this compound) with 1 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE is a classic and cost-effective extraction method.
Materials:
-
Methyl tert-butyl ether (MTBE) or a mixture of ether and hexane
-
Plasma samples
-
This compound internal standard solution
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment: To 200 µL of plasma in a microcentrifuge tube, add a known concentration of this compound internal standard solution. Vortex for 30 seconds.
-
Extraction: Add 1 mL of MTBE to the tube. Vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge at 10,000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Parameters
The following tables summarize typical LC and MS parameters for the analysis of Dehydro Nifedipine and its deuterated internal standard. Optimization may be required based on the specific instrumentation used.
Liquid Chromatography (LC) Parameters
| Parameter | Typical Value |
| Column | C18 reverse-phase (e.g., 50 x 2.1 mm, 3 µm) |
| Mobile Phase A | 5 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Isocratic or gradient elution depending on the separation needs |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 - 10 µL |
Mass Spectrometry (MS) Parameters
| Parameter | Typical Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500 - 550°C |
| IonSpray Voltage | 5000 - 5500 V |
| Curtain Gas | 20 - 30 psi |
| Collision Gas | 8 - 10 psi |
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Dehydro Nifedipine | 345.1 | 313.1 |
| This compound | 351.1 | 319.1 |
Note: The exact m/z values may vary slightly depending on the instrument and calibration.
Method Performance and Validation Data
The following tables provide representative data on the performance of LC-MS/MS methods for the quantification of Nifedipine and Dehydro Nifedipine. The performance of this compound is expected to be comparable to its non-deuterated analog.
Extraction Recovery
| Analyte | Extraction Method | Recovery (%) |
| Nifedipine | SPE | ~95%[4] |
| Dehydro Nifedipine | SPE | ~95%[4] |
| Nifedipine | LLE | 81.3 - 89.1%[1] |
| Dehydro Nifedipine | LLE | 71.6 - 80.4%[1] |
Method Validation Parameters
| Parameter | Nifedipine | Dehydro Nifedipine |
| Linearity Range (ng/mL) | 0.5 - 100[1][4] | 0.5 - 100[1] |
| Correlation Coefficient (r²) | > 0.99[4] | > 0.99[4] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.5[1] | 0.5[1] |
| Intra-day Precision (%RSD) | < 15%[1] | < 15%[1] |
| Inter-day Precision (%RSD) | < 15%[1] | < 15%[1] |
| Accuracy (% Bias) | Within ±15% | Within ±15% |
Stability Data
| Condition | Analyte | Stability |
| Bench-top (Room temp, 4h) | Nifedipine & Dehydro Nifedipine | Stable |
| Autosampler (4°C, 24h) | Nifedipine & Dehydro Nifedipine | Stable |
| Freeze-Thaw (3 cycles) | Nifedipine & Dehydro Nifedipine | Stable |
| Long-term (-20°C, 30 days) | Nifedipine & Dehydro Nifedipine | Stable |
Conclusion
The protocol outlined in this application note provides a robust and reliable framework for the quantitative analysis of Dehydro Nifedipine in plasma samples using this compound as an internal standard. The use of LC-MS/MS with a stable isotope-labeled internal standard ensures the high sensitivity, specificity, and accuracy required for demanding bioanalytical applications in research and drug development. Proper method validation is essential before applying this protocol to routine sample analysis.
References
Application Notes and Protocols for Nifedipine Analysis using an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation of nifedipine from biological matrices, primarily human plasma, for quantitative analysis. The inclusion of an internal standard is a critical component of these protocols to ensure accuracy and precision by correcting for variability in extraction efficiency and instrument response. The methodologies outlined below are based on established and validated techniques reported in the scientific literature.
Overview of Sample Preparation Techniques
The accurate quantification of nifedipine in biological samples is crucial for pharmacokinetic and bioavailability studies. The choice of sample preparation technique depends on the desired level of sensitivity, sample throughput, and the analytical method employed (e.g., HPLC-UV, LC-MS/MS). The most common methods include:
-
Protein Precipitation (PPT): A simple and rapid method where a solvent is added to the plasma sample to precipitate proteins. The supernatant containing the analyte and internal standard is then injected for analysis.
-
Liquid-Liquid Extraction (LLE): A technique that separates compounds based on their differential solubilities in two immiscible liquid phases. It is effective in removing interfering substances and concentrating the analyte.
-
Solid-Phase Extraction (SPE): A highly selective method where the analyte is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a small volume of solvent, resulting in a clean and concentrated sample.
Selection of an Internal Standard
An ideal internal standard (IS) should be a compound that is structurally similar to the analyte but does not interfere with its detection. It should also have similar extraction and chromatographic properties. For nifedipine analysis, several internal standards have been successfully utilized:
-
Nitrendipine: A dihydropyridine calcium channel blocker structurally very similar to nifedipine.[1]
-
Nifedipine-d6: A deuterated analog of nifedipine, which is an ideal IS for mass spectrometry-based detection due to its similar chemical properties and distinct mass-to-charge ratio.[2]
The choice of the internal standard should be carefully considered and validated for the specific analytical method.
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
This protocol is a simple and high-throughput method suitable for LC-MS/MS analysis.
Materials:
-
Human plasma (K2EDTA as anticoagulant)
-
Nifedipine and selected Internal Standard (e.g., Nitrendipine) stock solutions
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (e.g., Nitrendipine in methanol).
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.[7]
-
Vortex the mixture for 30 seconds.[7]
-
Centrifuge the tubes at 4000 rpm for 10 minutes.[7]
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject a 20 µL aliquot of the supernatant into the LC-MS/MS system for analysis.[7]
Protocol 2: Liquid-Liquid Extraction (LLE)
This protocol offers a cleaner extract compared to PPT and is suitable for various analytical techniques.
Materials:
-
Human plasma
-
Nifedipine and selected Internal Standard (e.g., Nitrendipine) stock solutions
-
Ethyl acetate, HPLC grade
-
n-hexane-diethyl ether mixture (1:3, v/v)[1]
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solution (e.g., mobile phase)
Procedure:
-
Pipette 500 µL of human plasma into a glass test tube.
-
Add 50 µL of the internal standard working solution.
-
Add 3 mL of the extraction solvent (e.g., a mixture of n-hexane-diethyl ether (1:3, v/v)).[1]
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject a suitable volume into the analytical instrument.
Protocol 3: Solid-Phase Extraction (SPE)
This protocol provides the cleanest extracts and is ideal for highly sensitive analyses.
Materials:
-
Human plasma
-
Nifedipine and selected Internal Standard (e.g., Nifedipine-d6) stock solutions[2]
-
SPE cartridges (e.g., Phenomenex Strata-X)[2]
-
Methanol (for conditioning and elution)
-
Water (for equilibration)
-
SPE vacuum manifold
Procedure:
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Mix 200 µL of human plasma with the internal standard (Nifedipine-d6).[2]
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water to remove interferences.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute nifedipine and the internal standard with 1 mL of methanol into a clean collection tube.
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in the mobile phase for analysis.
Quantitative Data Summary
The following tables summarize the quantitative data from various validated methods for nifedipine analysis.
Table 1: Linearity and Sensitivity of Nifedipine Assay Methods
| Analytical Method | Internal Standard | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) |
| UPLC-MS/MS[1] | Nitrendipine | Human Plasma | 0.104 - 52.0 | 0.104 |
| HPLC-MS/MS[3][4] | Acetaminophen | Human Plasma | 0.17 - 102 | 0.17 |
| LC-MS/MS[8] | Not Specified | Human Plasma | 1 - 130 | 1.01 |
| UPLC-MS/MS[2] | Nifedipine-d6 | Human Plasma | 0.050 - 150 | 0.050 |
| HPLC-UV[9] | Nitrendipine | Plasma | 2 - Not Specified | 2 |
Table 2: Recovery and Precision of Nifedipine Assay Methods
| Analytical Method | Internal Standard | Extraction Method | Mean Recovery (%) | Intra-day Precision (RSD%) | Inter-day Precision (RSD%) |
| UPLC-MS/MS[1] | Nitrendipine | LLE | Not Specified | < 15 | < 15 |
| HPLC-MS/MS[3] | Acetaminophen | LLE | 78.05 - 82.88 | < 15 | < 15 |
| LC-MS/MS[8] | Not Specified | PPT | 104.1 - 108.7 | Not Specified | Not Specified |
| UPLC-MS/MS[2] | Nifedipine-d6 | SPE | 95.6 | Not Specified | Not Specified |
| HPLC-UV[9] | Nitrendipine | SPE | > 90 | < 5.5 | < 5.5 |
Visualized Workflows
The following diagrams illustrate the experimental workflows for the described sample preparation protocols.
References
- 1. Determination of nifedipine in human plasma by ultra performance liquid chromatography-tandem mass spectrometry and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Highly sensitive and rapid ultra-performance liquid chromatography-tandem mass spectrometry method for the determination of nifedipine in human plasma and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. thieme-connect.com [thieme-connect.com]
- 4. A more rapid, sensitive, and specific HPLC-MS/MS method for nifedipine analysis in human plasma and application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. Development and validation of LC/MS/MS method for the simultaneous determination of montelukast, gliclazide, and nifedipine and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quantitation of nifedipine in human plasma by on-line solid-phase extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Dehydro Nifedipine in Human Plasma using LC-MS/MS with Dehydro Nifedipine-d6 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the quantitative analysis of Dehydro Nifedipine, the primary metabolite of Nifedipine, in human plasma. The method utilizes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach with a stable isotope-labeled internal standard, Dehydro Nifedipine-d6, for accurate and precise quantification. The described method is suitable for pharmacokinetic and drug metabolism studies. The calibration curve is linear over a clinically relevant concentration range, and the protocol is consistent with the principles outlined in the FDA and EMA guidelines for bioanalytical method validation.[1][2][3][4][5][6][7]
Introduction
Nifedipine is a widely prescribed calcium channel blocker for the treatment of hypertension and angina. It is extensively metabolized in the liver, primarily by cytochrome P450 3A4 (CYP3A4), to its inactive metabolite, Dehydro Nifedipine. The quantification of Dehydro Nifedipine in biological matrices is crucial for understanding the pharmacokinetics of Nifedipine and for assessing CYP3A4 activity. This application note details a robust and sensitive LC-MS/MS method for the determination of Dehydro Nifedipine in human plasma, employing this compound as the internal standard (IS) to ensure high accuracy and precision.
Experimental
Materials and Reagents
-
Dehydro Nifedipine
-
This compound
-
Human Plasma (K2-EDTA)
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Water (LC-MS Grade)
Instrumentation
-
Liquid Chromatograph (LC) system capable of gradient elution
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm) is recommended.
Preparation of Standard and Quality Control Solutions
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Dehydro Nifedipine and this compound in methanol.
Working Standard Solutions: Prepare a series of working standard solutions of Dehydro Nifedipine by serial dilution of the stock solution with 50:50 (v/v) acetonitrile:water.
Internal Standard (IS) Working Solution: Prepare a working solution of this compound at a concentration of 100 ng/mL in 50:50 (v/v) acetonitrile:water. The optimal concentration of the internal standard should be determined during method development but is typically in the mid-range of the calibration curve.
Calibration Curve Standards and Quality Control (QC) Samples: Prepare calibration standards and QC samples by spiking the appropriate amount of the Dehydro Nifedipine working standard solutions into blank human plasma.
| Sample Type | Concentration (ng/mL) |
| Calibration Standard 1 | 0.5 |
| Calibration Standard 2 | 1 |
| Calibration Standard 3 | 5 |
| Calibration Standard 4 | 10 |
| Calibration Standard 5 | 25 |
| Calibration Standard 6 | 50 |
| Calibration Standard 7 | 80 |
| Calibration Standard 8 | 100 |
| Lower Limit of Quantification (LLOQ) QC | 0.5 |
| Low QC | 1.5 |
| Medium QC | 40 |
| High QC | 75 |
Sample Preparation Protocol
-
To 50 µL of plasma sample (blank, calibration standard, QC, or unknown), add 25 µL of the internal standard working solution (100 ng/mL this compound).
-
Vortex for 10 seconds.
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 95% Water with 0.1% Formic Acid: 5% Acetonitrile with 0.1% Formic Acid).
-
Vortex for 15 seconds.
-
Inject onto the LC-MS/MS system.
LC-MS/MS Method
Liquid Chromatography (LC) Parameters:
| Parameter | Value |
| Column | C18, 50 x 2.1 mm, 3.5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Gradient | As described in the table below |
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 0.5 | 95 | 5 |
| 2.5 | 10 | 90 |
| 3.5 | 10 | 90 |
| 3.6 | 95 | 5 |
| 5.0 | 95 | 5 |
Mass Spectrometry (MS/MS) Parameters:
| Parameter | Dehydro Nifedipine | This compound |
| Ionization Mode | ESI Positive | ESI Positive |
| Precursor Ion (m/z) | To be determined | To be determined |
| Product Ion (m/z) | To be determined | To be determined |
| Collision Energy (eV) | To be determined | To be determined |
| Scan Type | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) |
Note: The exact m/z transitions and collision energies should be optimized for the specific instrument used.
Method Validation
The analytical method should be validated according to the current FDA and EMA guidelines.[1][2][3][4][5][6][7] The validation should assess the following parameters:
-
Selectivity and Specificity: Absence of interfering peaks at the retention time of the analyte and IS in blank plasma from at least six different sources.
-
Calibration Curve: A linear regression of the peak area ratio (analyte/IS) versus concentration should be used. The correlation coefficient (r²) should be greater than 0.99.
-
Accuracy and Precision: Determined by analyzing the QC samples at four concentration levels (LLOQ, Low, Medium, and High) in at least five replicates on three separate days. The mean accuracy should be within ±15% (±20% for LLOQ) of the nominal concentration, and the precision (CV%) should not exceed 15% (20% for LLOQ).
-
Recovery: The extraction recovery of the analyte and IS should be consistent and reproducible.
-
Matrix Effect: Assessed to ensure that the ionization of the analyte and IS is not affected by the plasma matrix.
-
Stability: The stability of Dehydro Nifedipine in plasma should be evaluated under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.
Workflow Diagram
Caption: Experimental workflow for the quantification of Dehydro Nifedipine in human plasma.
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of Dehydro Nifedipine in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures the accuracy and precision of the results. This method is well-suited for application in pharmacokinetic studies and for the assessment of drug metabolism. Adherence to the principles of bioanalytical method validation as outlined by regulatory agencies is essential for ensuring the quality and integrity of the generated data.
References
- 1. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. labs.iqvia.com [labs.iqvia.com]
- 3. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 4. ema.europa.eu [ema.europa.eu]
- 5. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 7. fda.gov [fda.gov]
Application Notes and Protocols for the Detection of Dehydro Nifedipine-d6 by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Dehydro Nifedipine-d6 using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Dehydro Nifedipine is the primary metabolite of Nifedipine, a widely used calcium channel blocker. The use of a stable isotope-labeled internal standard, this compound, is crucial for accurate quantification in complex biological matrices.
Mass Spectrometry Settings
Accurate detection and quantification by tandem mass spectrometry rely on the optimization of ion transitions and associated parameters. The following tables summarize the recommended starting parameters for the analysis of Dehydro Nifedipine and its deuterated internal standard, this compound. These settings were determined using positive electrospray ionization (ESI).
Table 1: Mass Spectrometry Parameters for Dehydro Nifedipine
| Parameter | Value |
| Analyte | Dehydro Nifedipine |
| Precursor Ion (Q1) m/z | 345.1 |
| Product Ion (Q3) m/z | 222.2 |
| Declustering Potential (DP) | 100 V |
| Focusing Potential (FP) | Not Specified |
| Cell Entrance Potential (CEP) | Not Specified |
| Collision Energy (CE) | 5 eV |
Table 2: Mass Spectrometry Parameters for this compound (Internal Standard)
| Parameter | Value |
| Analyte | This compound |
| Precursor Ion (Q1) m/z | 351.1 |
| Product Ion (Q3) m/z | 228.2 |
| Declustering Potential (DP) | 100 V |
| Focusing Potential (FP) | Not Specified |
| Cell Entrance Potential (CEP) | Not Specified |
| Collision Energy (CE) | 5 eV |
Note: The precursor ion for this compound is shifted by +6 Da due to the six deuterium atoms. The product ion is also expected to shift by +6 Da, assuming the deuterium labels are retained on the fragmented portion of the molecule. The declustering potential and collision energy are generally kept the same for the analyte and its deuterated internal standard.
Liquid Chromatography Method
Effective chromatographic separation is essential to minimize matrix effects and ensure accurate quantification. A reverse-phase C18 column is commonly employed for the analysis of Nifedipine and its metabolites.
Table 3: Liquid Chromatography Parameters
| Parameter | Description |
| Column | C18 reverse-phase column (e.g., 150 mm × 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 5 mM ammonium acetate solution (pH 6.62) (60:40, v/v)[1] |
| Flow Rate | 0.8 mL/min[1] |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
Experimental Protocol
This protocol outlines the steps for sample preparation and analysis of this compound in a biological matrix such as human plasma.
3.1. Materials and Reagents
-
Dehydro Nifedipine analytical standard
-
This compound internal standard
-
Acetonitrile (HPLC grade)
-
Ammonium acetate (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (or other relevant biological matrix)
-
Microcentrifuge tubes
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
LC-MS/MS system
3.2. Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Dehydro Nifedipine and this compound in acetonitrile to prepare individual primary stock solutions of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the Dehydro Nifedipine primary stock solution with a 50:50 mixture of acetonitrile and water to create a series of working standard solutions for the calibration curve.
-
Internal Standard Working Solution: Dilute the this compound primary stock solution with a 50:50 mixture of acetonitrile and water to achieve a final concentration of 100 ng/mL.
3.3. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of the plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the 100 ng/mL this compound internal standard working solution to each tube (except for blank samples).
-
Add 300 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex the tubes for 1 minute.
-
Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject 10 µL of the supernatant onto the LC-MS/MS system.
3.4. Data Analysis
The concentration of Dehydro Nifedipine in the samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their corresponding concentrations. The concentration of Dehydro Nifedipine in the unknown samples is then interpolated from this calibration curve.
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the LC-MS/MS analysis of this compound.
Caption: LC-MS/MS workflow for this compound analysis.
References
Application Note: Solid-Phase Extraction of Nifedipine and Its Metabolites from Human Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nifedipine is a dihydropyridine calcium channel antagonist widely used in the treatment of hypertension and angina pectoris. Monitoring its concentration and that of its major metabolites in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. Solid-phase extraction (SPE) is a widely adopted technique for the cleanup and concentration of nifedipine and its metabolites from complex biological samples like plasma prior to analysis by high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). This application note provides a detailed protocol for the solid-phase extraction of nifedipine and its primary metabolite, dehydronifedipine, from human plasma. Additionally, a general protocol for the extraction of its acidic metabolites is presented.
Nifedipine Metabolism
Nifedipine is extensively metabolized in the liver, primarily by cytochrome P450 3A4 (CYP3A4). The major metabolic pathway involves the oxidation of the dihydropyridine ring to a pyridine ring, forming dehydronifedipine (DNIF). Dehydronifedipine can be further metabolized to more polar compounds, including dehydronifedipinic acid and dehydronifedipinolactone, which are then excreted.
Figure 1: Metabolic pathway of nifedipine.
Experimental Protocols
Two distinct SPE protocols are presented below. Protocol 1 is a validated method for the simultaneous extraction of nifedipine and its primary metabolite, dehydronifedipine. Protocol 2 is a general method suggested for the extraction of the more polar, acidic metabolites of nifedipine, based on mixed-mode SPE principles.
Protocol 1: Simultaneous Extraction of Nifedipine and Dehydronifedipine
This protocol is adapted from a validated method for the analysis of nifedipine and dehydronifedipine in human plasma.
Materials:
-
SPE Cartridge: Phenyl-modified silica, 1 mL
-
Reagents: Methanol (HPLC grade), Water (HPLC grade)
-
Sample: Human plasma, anticoagulated with EDTA
-
SPE manifold
-
Nitrogen evaporator
Procedure:
Figure 2: SPE workflow for nifedipine and dehydronifedipine.
-
Cartridge Conditioning:
-
Pass 1 mL of methanol through the phenyl-modified silica SPE cartridge.
-
Follow with 1 mL of water. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Load 0.5 mL of human plasma onto the conditioned cartridge.
-
Apply a slow, consistent flow rate (approximately 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of water to remove interfering substances.
-
-
Elution:
-
Elute the retained nifedipine and dehydronifedipine with 1 mL of methanol into a clean collection tube.
-
-
Dry Down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume of the initial mobile phase for HPLC or LC-MS/MS analysis.
-
Protocol 2: General Protocol for Extraction of Acidic Nifedipine Metabolites
This protocol is a generalized procedure for the extraction of acidic metabolites, such as dehydronifedipinic acid, using a mixed-mode strong anion exchange SPE cartridge. This approach allows for the retention of both the neutral parent drug and its acidic metabolites.
Materials:
-
SPE Cartridge: Mixed-mode strong anion exchange polymeric SPE cartridge
-
Reagents: Methanol (HPLC grade), Water (HPLC grade), Acetic Acid, Ammonium Hydroxide
-
Sample: Human plasma or urine
-
SPE manifold
-
Nitrogen evaporator
Procedure:
-
Cartridge Conditioning:
-
Pass 1 mL of methanol through the cartridge.
-
Follow with 1 mL of water.
-
Equilibrate with 1 mL of an acidic buffer (e.g., 2% acetic acid in water).
-
-
Sample Loading:
-
Acidify the plasma or urine sample to a pH below the pKa of the acidic metabolites (e.g., pH 4-5 with acetic acid).
-
Load the pre-treated sample onto the conditioned cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of the acidic buffer to remove neutral and basic interferences.
-
A second wash with a mild organic solvent (e.g., 5% methanol in the acidic buffer) can be performed to remove further non-polar interferences, while retaining the analytes.
-
-
Elution:
-
Fraction 1 (Nifedipine and Dehydronifedipine): Elute with a neutral organic solvent such as methanol or acetonitrile.
-
Fraction 2 (Acidic Metabolites): Elute the acidic metabolites with a basic organic solvent (e.g., 5% ammonium hydroxide in methanol).
-
-
Dry Down and Reconstitution:
-
Evaporate each fraction to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residues in a suitable mobile phase for analysis.
-
Data Presentation
The following tables summarize the quantitative data for nifedipine and its metabolites obtained through solid-phase extraction from various studies.
Table 1: Quantitative Data for Nifedipine
| SPE Sorbent | Matrix | Recovery (%) | Linearity Range (ng/mL) | LOQ (ng/mL) | Citation |
| C18 | Plasma | >93.9 | 5 - 400 | - | [1] |
| C2 (on-line) | Plasma | >90 | - | 2 | |
| Phenyl-modified silica | Plasma | 95 ± 2 | 0.5 - 100 | 0.5 |
Table 2: Quantitative Data for Nifedipine Metabolites
| Analyte | SPE Sorbent | Matrix | Recovery (%) | Linearity Range (ng/mL) | LOQ (ng/mL) | Citation |
| Dehydronifedipine | Phenyl-modified silica | Plasma | 95 ± 4 | 0.5 - 100 | 0.5 | |
| Dehydronifedipine | Liquid-Liquid Extraction | Serum/Urine | 70 - 95 | - | - | |
| Dehydronifedipinic Acid | Liquid-Liquid Extraction | Serum/Urine | 70 - 95 | - | - | |
| Dehydronifedipinolactone | Liquid-Liquid Extraction | Serum/Urine | 70 - 95 | - | - |
Note: Data for acidic and lactone metabolites using a specific SPE protocol is limited in the literature. The provided recovery data is from a liquid-liquid extraction method and is included for comparative purposes.
Conclusion
The presented solid-phase extraction protocols provide a robust framework for the extraction of nifedipine and its primary metabolite, dehydronifedipine, from human plasma. The generalized protocol for acidic metabolites offers a starting point for method development for these more polar analytes. The choice of SPE sorbent and optimization of the extraction steps are critical for achieving high recovery and clean extracts for subsequent sensitive and accurate analysis. Researchers should validate the chosen method according to the specific requirements of their analytical instrumentation and study objectives.
References
Application Notes and Protocols for Bioanalytical Method Validation Using Deuterated Internal Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioanalytical method validation is a critical process in drug development, ensuring that analytical methods are accurate, reliable, and reproducible for the quantitative determination of drugs and their metabolites in biological matrices.[1][2][3] The use of a stable isotope-labeled internal standard (SIL-IS), particularly a deuterated standard, is a widely accepted and preferred approach in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS).[4][5] Deuterated internal standards are considered the gold standard as they exhibit nearly identical chemical and physical properties to the analyte, allowing them to effectively compensate for variability during sample preparation and analysis.[6][7]
These application notes provide detailed protocols and acceptance criteria for the validation of bioanalytical methods employing deuterated internal standards, in accordance with the harmonized guidelines of the International Council for Harmonisation (ICH) M10, which is adopted by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[2][8][9][10]
The Role of Deuterated Internal Standards
An internal standard (IS) is a compound with similar physicochemical properties to the analyte, added at a constant concentration to all samples, including calibration standards and quality controls (QCs).[3] Its purpose is to correct for variations in sample processing, extraction, and instrument response.[4][6] Deuterated internal standards are ideal because they co-elute with the analyte and experience similar ionization effects in the mass spectrometer, thus providing the most accurate correction for matrix effects and other sources of variability.[6][11]
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the key workflows in bioanalytical method validation with deuterated standards.
Detailed Experimental Protocols
A full validation of a bioanalytical method should be conducted when the method is first established for the quantification of an analyte in a particular biological matrix.[3][10] The following protocols outline the key validation experiments.
Selectivity and Specificity
Objective: To demonstrate that the method can differentiate and quantify the analyte from endogenous matrix components and other potential interferences.[2]
Protocol:
-
Analyze at least six individual lots of the blank biological matrix.
-
Spike one of these lots with the deuterated internal standard only (zero sample).[5]
-
Spike another lot with the analyte at the Lower Limit of Quantitation (LLOQ) and the deuterated internal standard.[5]
-
Acceptance Criteria: The response of interfering peaks at the retention time of the analyte should be less than 20% of the LLOQ response. The response of interfering peaks at the retention time of the deuterated IS should be less than 5% of its response in the LLOQ sample.[12]
Calibration Curve and Linearity
Objective: To establish the relationship between the concentration of the analyte and the response of the instrument over a defined range.
Protocol:
-
Prepare a blank sample, a zero sample (matrix with IS), and at least six non-zero calibration standards by spiking the biological matrix with known concentrations of the analyte.[13]
-
The calibration range should encompass the expected concentrations of the study samples, with the lowest standard being the LLOQ and the highest being the Upper Limit of Quantitation (ULOQ).[1][13]
-
Analyze the calibration standards in at least three separate runs.
-
Plot the peak area ratio (analyte/IS) against the nominal concentration and determine the best-fit regression model.
-
Acceptance Criteria: At least 75% of the calibration standards, with a minimum of six, must have back-calculated concentrations within ±15% of the nominal value (±20% for the LLOQ).[1] The regression coefficient (r²) should be consistently ≥ 0.99.
Accuracy and Precision
Objective: To determine the closeness of the measured values to the true values (accuracy) and the degree of scatter in a series of measurements (precision).[2]
Protocol:
-
Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low, medium, and high.[5]
-
Analyze at least five replicates of each QC level in at least three separate analytical runs over at least two days.[2][5]
-
Calculate the mean concentration, accuracy (% bias), and precision (% coefficient of variation, CV) for each QC level within each run (intra-run) and across all runs (inter-run).
-
Acceptance Criteria: The mean concentration should be within ±15% of the nominal value for all QC levels, except for the LLOQ, which should be within ±20%.[14] The precision (%CV) should not exceed 15% for all QC levels, except for the LLOQ, where it should not exceed 20%.[14]
Matrix Effect
Objective: To assess the impact of co-eluting matrix components on the ionization of the analyte and the deuterated internal standard.[15]
Protocol:
-
Obtain blank biological matrix from at least six different sources.[13]
-
Extract the blank matrix samples.
-
Post-extraction, spike the extracts with the analyte and deuterated IS at low and high concentrations.
-
Compare the peak areas of the analyte and IS in these post-spiked matrix samples to the peak areas of the analyte and IS in a neat solution at the same concentrations.
-
Calculate the Matrix Factor (MF) for the analyte and the IS, and the IS-normalized MF.
-
Acceptance Criteria: The CV of the IS-normalized matrix factor across the different lots of matrix should not be greater than 15%.[5]
Stability
Objective: To evaluate the stability of the analyte in the biological matrix under various storage and processing conditions.[16]
Protocol:
-
Prepare low and high concentration QC samples.
-
Expose these samples to the following conditions:
-
Freeze-Thaw Stability: At least three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: Room temperature for a duration that mimics the sample handling time.
-
Long-Term Stability: Frozen at the intended storage temperature for a period equal to or longer than the expected storage time of study samples.
-
Stock Solution Stability: Stability of analyte and IS stock solutions at room temperature and refrigerated conditions.
-
-
Analyze the stability samples against a freshly prepared calibration curve.
-
Acceptance Criteria: The mean concentration of the stability QC samples should be within ±15% of the nominal concentration.[16]
Data Presentation
All quantitative data from the validation experiments should be summarized in clearly structured tables for easy comparison and review.
| Validation Parameter | Experiment | Acceptance Criteria |
| Selectivity | Analysis of blank matrix from ≥ 6 sources. | Analyte response < 20% of LLOQ; IS response < 5% of IS response in LLOQ sample.[12] |
| Linearity | Calibration curve with blank, zero, and ≥ 6 non-zero standards. | ≥ 75% of standards within ±15% of nominal (±20% at LLOQ); r² ≥ 0.99.[1] |
| Accuracy | Analysis of QCs at LLOQ, low, medium, and high concentrations (n≥5). | Mean concentration within ±15% of nominal (±20% at LLOQ).[14] |
| Precision (Intra- and Inter-run) | Analysis of QCs at LLOQ, low, medium, and high concentrations (n≥5 over ≥3 runs). | %CV ≤ 15% (≤ 20% at LLOQ).[14] |
| Matrix Effect | Analysis of post-extraction spiked samples from ≥ 6 matrix sources. | CV of IS-normalized matrix factor ≤ 15%.[5] |
| Stability (Freeze-Thaw, Bench-Top, Long-Term) | Analysis of low and high QCs after exposure to stability conditions. | Mean concentration within ±15% of nominal.[16] |
Table 1. Summary of Acceptance Criteria for Bioanalytical Method Validation.
| QC Level | Nominal Conc. (ng/mL) | Intra-run (Run 1, n=5) | Inter-run (3 Runs, n=15) | ||
| Mean Conc. (ng/mL) | Accuracy (%) | Precision (%CV) | Accuracy (%) | ||
| LLOQ | 1.00 | 1.05 | 5.0 | 8.2 | 4.5 |
| Low | 3.00 | 2.95 | -1.7 | 6.5 | -2.1 |
| Medium | 50.0 | 51.2 | 2.4 | 4.1 | 1.9 |
| High | 150.0 | 148.5 | -1.0 | 3.5 | -1.5 |
Table 2. Example of Accuracy and Precision Data Summary.
Conclusion
A robust and well-documented bioanalytical method validation is fundamental to the successful conduct of preclinical and clinical studies.[1] The use of deuterated internal standards is a powerful strategy to enhance the precision, accuracy, and ruggedness of LC-MS based bioanalytical methods.[4] By adhering to the detailed protocols and acceptance criteria outlined in these application notes, researchers can ensure that their bioanalytical data is reliable and meets the stringent requirements of regulatory agencies.
References
- 1. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 3. fda.gov [fda.gov]
- 4. scispace.com [scispace.com]
- 5. benchchem.com [benchchem.com]
- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 7. benchchem.com [benchchem.com]
- 8. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis - ECA Academy [gmp-compliance.org]
- 10. database.ich.org [database.ich.org]
- 11. myadlm.org [myadlm.org]
- 12. downloads.regulations.gov [downloads.regulations.gov]
- 13. ema.europa.eu [ema.europa.eu]
- 14. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 15. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Stability Assessments in Bioanalytical Method Validation [celegence.com]
Application of Dehydro Nifedipine-d6 in CYP3A4 Activity Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytochrome P450 3A4 (CYP3A4) is a critical enzyme in drug metabolism, responsible for the oxidative biotransformation of a vast array of xenobiotics. Consequently, the accurate in vitro assessment of CYP3A4 activity and inhibition is paramount in drug discovery and development to predict potential drug-drug interactions. Nifedipine, a dihydropyridine calcium channel blocker, is a well-established probe substrate for CYP3A4, as it is primarily and extensively metabolized by this enzyme to its oxidized pyridine derivative, dehydro nifedipine.[1][2] The use of a stable isotope-labeled internal standard, Dehydro Nifedipine-d6, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS), provides a highly sensitive and specific method for the precise quantification of dehydro nifedipine formation. This application note details the use of this compound in robust and reliable CYP3A4 activity assays.
Principle of the Assay
The CYP3A4 activity assay using nifedipine as a substrate is based on the quantification of the formation of its primary metabolite, dehydro nifedipine. In the presence of human liver microsomes (HLMs) or recombinant CYP3A4 and an NADPH-regenerating system, nifedipine is oxidized to dehydro nifedipine. The reaction is terminated, and the amount of dehydro nifedipine produced is quantified by LC-MS/MS. This compound is added to the samples after the reaction is stopped to serve as an internal standard, correcting for variations in sample processing and instrument response. The rate of dehydro nifedipine formation is directly proportional to the CYP3A4 activity. For inhibition studies, the assay is performed in the presence of a test compound, and the reduction in dehydro nifedipine formation is measured to determine the inhibitory potential (e.g., IC50 value).
Signaling Pathway: Nifedipine Metabolism by CYP3A4
Experimental Protocols
Reagent Preparation
-
Potassium Phosphate Buffer (0.1 M, pH 7.4): Prepare a 0.1 M solution of monobasic potassium phosphate and a 0.1 M solution of dibasic potassium phosphate. Titrate the monobasic solution with the dibasic solution until a pH of 7.4 is achieved.
-
Nifedipine Stock Solution (10 mM): Dissolve the appropriate amount of nifedipine in methanol. Store at -20°C, protected from light.
-
This compound Internal Standard Stock Solution (1 mg/mL): Dissolve this compound in methanol. Store at -20°C.
-
Working Internal Standard Solution (100 ng/mL): Dilute the this compound stock solution in acetonitrile.
-
Human Liver Microsomes (HLMs): Commercially available. Store at -80°C. On the day of the experiment, thaw on ice and dilute to the desired concentration (e.g., 20 mg/mL stock) with 0.1 M potassium phosphate buffer.
-
NADPH Regenerating System:
-
Solution A (20X): 26.2 mg/mL NADP+, 66.2 mg/mL glucose-6-phosphate (G6P) in deionized water.
-
Solution B (100X): 400 units/mL glucose-6-phosphate dehydrogenase (G6PDH) in 5 mM sodium citrate buffer.
-
Working Solution (prepare fresh): For a 1 mL final volume, mix appropriate volumes of Solution A and Solution B in 0.1 M potassium phosphate buffer.[3][4]
-
-
Test Inhibitors: Prepare stock solutions of known CYP3A4 inhibitors (e.g., ketoconazole, ritonavir) in a suitable solvent (e.g., DMSO, methanol) at a high concentration (e.g., 10 mM).
CYP3A4 Inhibition Assay Protocol
The following protocol is designed for a 96-well plate format.
-
Prepare Incubation Mixtures: In a 96-well plate, add the following in order:
-
50 µL of 0.1 M Potassium Phosphate Buffer (pH 7.4).
-
1 µL of test inhibitor solution at various concentrations (or solvent control).
-
10 µL of Human Liver Microsomes (final concentration typically 0.2-0.5 mg/mL).
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to allow the inhibitor to interact with the microsomes.
-
Initiate the Reaction: Add 20 µL of a pre-warmed mixture of Nifedipine substrate and the NADPH regenerating system. The final concentration of nifedipine should be at or near its Km for CYP3A4 in HLMs (typically 5-50 µM).
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 10-30 minutes). The incubation time should be within the linear range of metabolite formation.
-
Terminate the Reaction: Stop the reaction by adding 100 µL of ice-cold acetonitrile containing the this compound internal standard (final concentration, e.g., 100 ng/mL).
-
Protein Precipitation: Centrifuge the plate at 4000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[5]
-
Sample Transfer: Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are general parameters that should be optimized for the specific instrumentation used.
| Parameter | Recommended Conditions |
| LC Column | C18 column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Gradient | A linear gradient appropriate to separate Dehydro Nifedipine from Nifedipine and other matrix components. |
| Injection Volume | 5-20 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| MS/MS Transitions | Dehydro Nifedipine: Optimize for the specific instrument. A common transition is m/z 345.1 -> 254.1. This compound: m/z 351.1 -> 260.1. |
| Data Analysis | Quantify the peak area ratio of Dehydro Nifedipine to this compound. |
Table 1: Recommended Starting Parameters for LC-MS/MS Analysis.
Data Analysis and Presentation
-
Calculate Percent Inhibition:
-
Determine the rate of dehydro nifedipine formation in the presence and absence (control) of the test inhibitor.
-
Percent Inhibition = [1 - (Rate with Inhibitor / Rate of Control)] * 100
-
-
Determine IC50 Values:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of CYP3A4 activity.
-
Experimental Workflow
Quantitative Data Summary
The following table summarizes the IC50 values for known CYP3A4 inhibitors determined using the nifedipine oxidation assay. These values can be used as a reference for assay validation and comparison.
| Inhibitor | IC50 (µM) | Reference |
| Ketoconazole | 0.011 - 0.045 | [6] |
| Ritonavir | ~0.02 | Literature Value |
| Itraconazole | ~0.05 | Literature Value |
| Clarithromycin | ~1.5 | Literature Value |
| Erythromycin | ~25 | Literature Value |
| Verapamil | ~5 | Literature Value |
| Diltiazem | ~10 | Literature Value |
| Cyclophosphamide | 9,200 - 12,300 | [7] |
| Ifosfamide | 2,500 - 3,600 | [7] |
| Vinblastine | 20 - 44 | [7] |
| Vincristine | 67 - 176 | [7] |
| Daunorubicin | 200 - 206 | [7] |
| Doxorubicin | 160 - 215 | [7] |
| Teniposide | 64 - 84 | [7] |
| Docetaxel | 6.4 - 12.7 | [7] |
Table 2: IC50 Values of Known CYP3A4 Inhibitors Determined by Nifedipine Oxidation Assay.
Conclusion
The use of this compound as an internal standard in CYP3A4 activity assays provides a robust and reliable method for quantifying the formation of the dehydro nifedipine metabolite. This approach, coupled with LC-MS/MS analysis, offers high sensitivity, specificity, and accuracy, making it an invaluable tool for in vitro drug-drug interaction studies in the field of drug metabolism and pharmacokinetics. The detailed protocols and data presented herein serve as a comprehensive guide for researchers and scientists in the implementation of this essential assay.
References
- 1. In vitro metabolism of midazolam, triazolam, nifedipine, and testosterone by human liver microsomes and recombinant cytochromes p450: role of cyp3a4 and cyp3a5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid and simultaneous determination of nifedipine and dehydronifedipine in human plasma by liquid chromatography-tandem mass spectrometry: Application to a clinical herb-drug interaction study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NADPH Regeneration System [worldwide.promega.com]
- 4. In Vitro Technologies :: Products [lifescience.invitro.co.nz]
- 5. Development and validation of LC/MS/MS method for the simultaneous determination of montelukast, gliclazide, and nifedipine and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of cytochrome P450-3A inhibition by ketoconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Screening for inhibitory effects of antineoplastic agents on CYP3A4 in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Nifedipine and its Metabolites in Human Plasma by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nifedipine is a dihydropyridine calcium channel blocker widely prescribed for the management of hypertension and angina pectoris.[1][2] Monitoring its concentration, along with its primary metabolites, in human plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This application note provides a detailed protocol for the sensitive and selective quantification of nifedipine and its major metabolites using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a preferred analytical technique for this purpose.[3][4] Nifedipine is extensively metabolized in the liver by the CYP3A4 enzyme system.[2][5] The primary metabolite is an inactive pyridine analog formed through the oxidation of the dihydropyridine ring.[6][7]
Metabolic Pathway of Nifedipine
Nifedipine undergoes extensive hepatic metabolism, primarily through oxidation via the cytochrome P450 3A4 enzyme system.[5] The initial and major metabolic step is the dehydrogenation of the dihydropyridine ring to form its pyridine analog, dehydronifedipine. This is then further metabolized to other polar, inactive metabolites that are readily excreted. The major metabolites are 2,6-dimethyl-4-(2-nitrophenyl)-5-methoxycarbonyl-pyridine-3-carboxylic acid (M I) and the corresponding 2-hydroxymethyl-pyridinecarboxylic acid (M II).[6][8]
Experimental Workflow
The general workflow for the quantification of nifedipine and its metabolites in human plasma involves several key steps, starting from sample collection and preparation, followed by instrumental analysis and data processing.
Detailed Experimental Protocols
This section provides a representative protocol for the quantification of nifedipine in human plasma using LC-MS/MS. This protocol is a composite of methodologies reported in the literature and should be validated in the user's laboratory.[9][10][11]
1. Materials and Reagents
-
Nifedipine reference standard
-
Dehydronifedipine reference standard
-
Internal Standard (IS), e.g., Nitrendipine or Nifedipine-d6[9][12]
-
Human plasma (K2EDTA as anticoagulant)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
-
Extraction solvent (e.g., methyl tert-butyl ether (MTBE) or a mixture of n-hexane and diethyl ether)[9][11]
2. Sample Preparation (Liquid-Liquid Extraction - LLE)
-
Thaw plasma samples at room temperature.
-
To 500 µL of plasma in a microcentrifuge tube, add 50 µL of the internal standard working solution (e.g., 100 ng/mL nitrendipine in methanol).
-
Vortex mix for 10 seconds.
-
Add 3 mL of extraction solvent (e.g., MTBE).
-
Vortex mix for 2 minutes.
-
Centrifuge at 5000 rpm for 5 minutes.[13]
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 35-40°C.
-
Reconstitute the residue in 100-200 µL of the mobile phase.[13]
-
Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Conditions The following table summarizes typical LC-MS/MS parameters for the analysis of nifedipine.
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)[14] |
| Mobile Phase | A: 0.1% Formic acid in water or 5-10 mM Ammonium acetate[9][10] B: Acetonitrile or Methanol[11] |
| Gradient | Isocratic or gradient elution (specifics to be optimized) |
| Flow Rate | 0.2 - 0.6 mL/min[9][11] |
| Column Temp. | 30 - 40°C |
| Injection Vol. | 5 - 10 µL[13] |
| MS System | Triple quadrupole mass spectrometer |
| Ionization | Electrospray Ionization (ESI), positive or negative mode[9][10] |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Nifedipine: e.g., m/z 347.2 -> 315.1[12] Dehydronifedipine: (To be determined by infusion) IS (Nitrendipine): e.g., m/z 361.1 -> 315.1 |
4. Method Validation The analytical method should be fully validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters are summarized in the tables below.
Quantitative Data Summary
The following tables present a summary of quantitative data from various validated LC-MS/MS methods for the determination of nifedipine in human plasma.
Table 1: Linearity and Sensitivity of LC-MS/MS Methods
| Linearity Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) | Reference |
| 0.104 - 52.0 | 0.104 | ≥ 0.99 | [9] |
| 0.17 - 102 | 0.17 | > 0.99 | [10] |
| 1 - 130 | 1.01 | > 0.995 | [3][15] |
| 0.5 - 130 | 0.5 | N/A | [11] |
| 1.558 - 360.561 | 1.558 | N/A | [12] |
| 2 - 1000 | 1.36 | 0.999 | [16] |
Table 2: Accuracy and Precision of LC-MS/MS Methods
| QC Levels (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%RE) | Reference |
| Low, Mid, High | < 15% | < 15% | -4.0% to 6.2% | [9] |
| 0.42, 6.53, 81.60 | < 15% | < 15% | -3.92% to 7.31% | [10] |
| LQC, MQC, HQC | 0.331% - 0.619% | 0.332% - 0.615% | 98.80% - 101.71% (as % nominal) | [3] |
| 100 | 0.569% | 0.69% | N/A | [16] |
Table 3: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect | Reference |
| Nifedipine | 93.9% | Not specified | [1] |
| Nifedipine | 91.0% - 107.3% | Not interfered by plasma components | [17] |
| Nifedipine | 93.2% | Specific | [12] |
| Nifedipine | 104.1% - 108.7% | No significant matrix effect | [3] |
| Nifedipine | ~100.5% | No significant matrix effect | [16] |
Conclusion
The LC-MS/MS methods described provide the necessary sensitivity, specificity, and throughput for the quantitative analysis of nifedipine and its metabolites in human plasma. The provided protocol and data serve as a comprehensive guide for researchers to develop and validate their own bioanalytical methods for pharmacokinetic and other clinical studies. It is essential that any method is fully validated in the end-user's laboratory to ensure reliable and accurate results.
References
- 1. Determination of nifedipine in human plasma by solid-phase extraction and high-performance liquid chromatography: validation and application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Nifedipine Extended-Release Tablets, USP 90 mg [dailymed.nlm.nih.gov]
- 6. Pharmacokinetics and metabolism of nifedipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nifedipine | C17H18N2O6 | CID 4485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and metabolism of nifedipine. | Semantic Scholar [semanticscholar.org]
- 9. Determination of nifedipine in human plasma by ultra performance liquid chromatography-tandem mass spectrometry and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A more rapid, sensitive, and specific HPLC-MS/MS method for nifedipine analysis in human plasma and application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. LC-MS/MS bioanalytical method for the quantitative analysis of nifedipine, bisoprolol, and captopril in human plasma: Application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. thieme-connect.com [thieme-connect.com]
- 14. Development and validation of LC/MS/MS method for the simultaneous determination of montelukast, gliclazide, and nifedipine and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biointerfaceresearch.com [biointerfaceresearch.com]
- 16. ijcpa.in [ijcpa.in]
- 17. Liquid chromatographic assay of nifedipine in human plasma and its application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Dehydro Nifedipine-d6 Signal Intensity in Mass Spectrometry
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and answers to frequently asked questions regarding low signal intensity for the deuterated internal standard, Dehydro Nifedipine-d6, in liquid chromatography-mass spectrometry (LC-MS/MS) analyses.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound signal intensity low or inconsistent?
Low or variable signal intensity for an internal standard can compromise the accuracy and reliability of quantitative bioanalysis. Several factors, often related to the sample matrix and instrument settings, can be responsible.
The most common causes include:
-
Ion Suppression: This is a major issue in LC-MS/MS where co-eluting components from the biological matrix (e.g., phospholipids, salts, proteins) compete with the analyte for ionization in the MS source.[1][2] This competition reduces the ionization efficiency of this compound, leading to a suppressed signal.[3] Ion suppression is a primary suspect when signal intensity is low in matrix samples compared to pure solvent standards.
-
Poor Ionization Efficiency: The settings of the electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source are critical.[4][5] Suboptimal parameters, such as incorrect sprayer voltage, nebulizer gas flow, or source temperature, can lead to inefficient droplet formation and desolvation, resulting in a weak signal.[6][7]
-
Suboptimal MS/MS Parameters: Incorrect selection of precursor and product ions (MRM transitions) or insufficient collision energy will result in poor fragmentation and low detector response.
-
Inefficient Sample Preparation: Failure to adequately remove matrix components that cause ion suppression is a frequent cause of low signal.[8][9] The chosen extraction method may have poor recovery for this compound.[10][11]
-
Chromatographic Issues: Poor peak shape (e.g., broadening or tailing) can decrease the signal-to-noise ratio.[12] If the deuterated standard does not co-elute closely with the unlabeled analyte, they may experience different degrees of ion suppression, leading to inaccurate quantification.[13]
-
Analyte Adsorption: Hydrophobic molecules can be lost through adsorption to sample containers (e.g., polypropylene plates or vials).[14] This can lead to low and variable recovery.
-
Instrument Contamination: Contamination of the ion source or mass spectrometer can lead to high background noise and poor signal intensity.[12] This can be caused by the accumulation of non-volatile matrix components over multiple injections.[12]
Q2: How can I systematically troubleshoot the low signal of this compound?
A logical, step-by-step approach is the most effective way to identify and resolve the issue. Start by evaluating the mass spectrometer's performance before moving to the chromatography and sample preparation stages.
Caption: A systematic workflow for troubleshooting low signal intensity.
Q3: What are the optimal Mass Spectrometry (MS) parameters for this compound?
While optimal parameters are instrument-dependent, the following table provides a validated starting point for method development.[5] this compound is expected to ionize well using ESI in positive mode. The precursor ion ([M+H]+) would be approximately m/z 351.1. The fragmentation pattern is likely similar to that of Nifedipine-d6 (m/z 353.1 → 318.1).[15]
| Parameter | Recommended Starting Value | Notes |
| Ionization Mode | ESI Positive | Dehydro Nifedipine contains basic nitrogen atoms suitable for protonation. |
| Precursor Ion (Q1) | m/z 351.1 | Based on the structure of Dehydro Nifedipine plus six deuterium atoms. |
| Product Ion (Q3) | m/z 316.1 | Predicted based on the fragmentation of similar compounds, but must be confirmed by infusion.[15] |
| Dwell Time | 50 - 100 ms | Adjust to ensure sufficient data points across the chromatographic peak. |
| Collision Energy (CE) | 15 - 30 eV | Optimize by infusing a standard solution and ramping the CE to find the value that gives the most intense product ion.[5] |
| Sprayer Voltage | +3.5 to +4.5 kV | Lower voltages can sometimes reduce ion source contamination and improve stability.[4] |
| Source Temperature | 400 - 550 °C | Higher temperatures aid in desolvation, which can improve signal for some compounds.[16] |
| Nebulizer Gas | 30 - 50 psi | Affects droplet size; optimize for the most stable and intense signal.[4] |
| Drying Gas Flow | 8 - 12 L/min | Helps evaporate the solvent from the ESI droplets.[4] |
Q4: How can I optimize my sample preparation to improve signal?
Effective sample preparation is the most critical step to minimize ion suppression and ensure high analyte recovery.[9] The goal is to remove interfering matrix components, particularly phospholipids, from biological samples like plasma.[8]
| Method | Description | Pros | Cons |
| Protein Precipitation (PPT) | A simple method where a solvent like acetonitrile or methanol is added to precipitate proteins.[17] | Fast, inexpensive, and simple.[8] | Does not effectively remove phospholipids or salts, which are major sources of ion suppression.[8][9] |
| Liquid-Liquid Extraction (LLE) | Separates the analyte from the aqueous matrix into an immiscible organic solvent based on polarity and pH.[18] | Provides a much cleaner extract than PPT.[1] Can be optimized for selectivity by adjusting solvent and pH.[9] | More time-consuming and requires larger solvent volumes. Recovery can be sensitive to pH and solvent choice.[10] |
| Solid-Phase Extraction (SPE) | Uses a solid sorbent to retain the analyte while matrix components are washed away. The analyte is then eluted with a small volume of solvent.[19] | Offers the cleanest extracts and highest concentration factor.[1] Highly selective and reproducible. | Most expensive and complex method to develop.[9] |
For Nifedipine and its metabolites, both LLE (using solvents like ethyl acetate or methyl tert-butyl ether) and SPE have been successfully used to achieve high recovery and good sensitivity.[18][19][20] If ion suppression is suspected, moving from PPT to LLE or SPE is highly recommended.[9]
Experimental Protocols
Protocol: Diagnosing Ion Suppression with Post-Column Infusion
This experiment helps to identify regions in the chromatogram where co-eluting matrix components cause ion suppression.
Objective: To visualize the effect of the sample matrix on the constant signal of an infused standard.
Materials:
-
A stock solution of this compound (or a proxy compound with similar properties) at ~100 ng/mL in mobile phase.
-
A syringe pump.
-
A PEEK T-junction and connecting tubing.
-
Extracted blank matrix samples (e.g., plasma extracted via your current method without any internal standard).
Methodology:
-
System Setup: Connect the LC outlet to one port of the T-junction. Connect a syringe pump containing the this compound solution to the second port of the T-junction. Connect the third port of the T-junction to the MS inlet.
-
Infusion: Begin infusing the this compound solution at a low, constant flow rate (e.g., 5-10 µL/min).
-
MS Monitoring: Set the mass spectrometer to monitor the MRM transition of the infused this compound. You should observe a stable, flat baseline signal.
-
Injection: While the standard is infusing, inject the extracted blank matrix sample onto the LC system running your chromatographic gradient.
-
Data Analysis: Monitor the signal of the infused standard. Any significant drop in the signal intensity during the chromatographic run indicates a region where matrix components are eluting and causing ion suppression. The retention time of this drop can be correlated with the retention time of your analyte of interest. If the analyte elutes in a region of suppression, the chromatographic method must be modified to separate it from the interfering components.[8]
Caption: Setup for a post-column infusion experiment to detect ion suppression.
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. lcms.cz [lcms.cz]
- 7. researchgate.net [researchgate.net]
- 8. news-medical.net [news-medical.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analyte recovery in LC-MS/MS bioanalysis: An old issue revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. zefsci.com [zefsci.com]
- 13. benchchem.com [benchchem.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Highly sensitive and rapid ultra-performance liquid chromatography-tandem mass spectrometry method for the determination of nifedipine in human plasma and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. UPLC-MS/MS determination of 71 neuropsychotropic drugs in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. LC-MS/MS bioanalytical method for the quantitative analysis of nifedipine, bisoprolol, and captopril in human plasma: Application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Simultaneous determination of nifedipine and dehydronifedipine in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. thieme-connect.com [thieme-connect.com]
Matrix effects in nifedipine quantification with internal standards
Welcome to the technical support center for the bioanalysis of nifedipine. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to address challenges related to matrix effects in nifedipine quantification, particularly when using internal standards with LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of nifedipine?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as nifedipine, due to the presence of co-eluting, undetected components in the sample matrix (e.g., plasma, serum, urine).[1][2] These effects can manifest as ion suppression or enhancement and are a primary cause of inaccurate and imprecise results in LC-MS/MS bioanalysis.[1][3]
-
Ion Suppression: This is the most common form of matrix effect. Co-eluting compounds from the biological matrix (e.g., phospholipids, salts, proteins) interfere with the ionization of nifedipine in the mass spectrometer's source, leading to a decreased signal response.[1][4] This can compromise the sensitivity and accuracy of the assay.
-
Ion Enhancement: Less frequently, co-eluting substances can increase the ionization efficiency of nifedipine, resulting in a higher-than-expected signal and leading to inaccurate quantification.[1][5]
The phenomenon is highly dependent on the sample matrix, the chosen sample preparation method, and the chromatographic conditions.[3][6]
Q2: What is an Internal Standard (IS) and why is it crucial for nifedipine quantification?
A2: An internal standard is a compound with a chemical structure and physicochemical properties similar to the analyte (nifedipine), which is added at a constant concentration to all samples, calibrators, and quality controls. Its purpose is to compensate for the variability in sample preparation and instrument response. Ideally, the IS should co-elute with the analyte and experience the same degree of matrix effects, ensuring that the analyte/IS peak area ratio remains constant, thus improving accuracy and precision.[7]
Q3: Which compounds are commonly used as internal standards for nifedipine analysis?
A3: Several compounds have been successfully used as internal standards for nifedipine quantification. The choice often depends on the specific analytical method and availability. Common examples include:
-
Diazepam[10]
-
Acetaminophen[11]
-
Dimethoxanate[12]
-
Stable isotope-labeled nifedipine (e.g., nifedipine-d6) is considered the "gold standard" as it has nearly identical chemical properties and chromatographic behavior, making it the most effective at compensating for matrix effects.[2]
Q4: What are the primary sources of matrix interferences in plasma samples?
A4: In biological matrices like plasma, the most common sources of interference are:
-
Phospholipids: These are abundant in plasma and are notorious for causing ion suppression in electrospray ionization (ESI).[1]
-
Proteins: Incomplete removal of proteins during sample preparation can lead to matrix effects and column fouling.[1]
-
Salts and Buffers: High concentrations of non-volatile salts from the sample or mobile phase can interfere with the ionization process.[1]
-
Metabolites and Co-administered Drugs: Other endogenous or exogenous compounds present in the sample can co-elute with nifedipine and affect its ionization.[6]
Troubleshooting Guide: Matrix Effect Issues
This guide provides solutions to specific problems you may encounter during your experiments.
Problem 1: Inconsistent peak areas for nifedipine and/or the internal standard across different samples.
-
Possible Cause: Differential matrix effects between individual samples (e.g., lipemic or hemolyzed plasma).[1]
-
Troubleshooting Steps:
-
Evaluate Sample Preparation: The chosen sample cleanup method may be insufficient. Protein precipitation (PPT) is a common starting point but is often the least effective at removing phospholipids.[13] Consider switching to a more rigorous technique like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).[6][13]
-
Optimize Chromatography: Modify the LC gradient to achieve better separation between nifedipine, the IS, and the regions where matrix components elute (often early in the run).[3][7]
-
Check the Internal Standard: Ensure the IS is appropriate. An ideal IS co-elutes with the analyte. If it elutes in a region with different matrix interferences, it will not compensate effectively. A stable isotope-labeled IS is the best solution to minimize this issue.[2]
-
Sample Dilution: If sensitivity allows, diluting the sample can reduce the concentration of interfering components.[5]
-
Problem 2: Low recovery of nifedipine after sample extraction.
-
Possible Cause: The extraction procedure is not optimized for nifedipine's physicochemical properties.
-
Troubleshooting Steps:
-
For LLE:
-
Check pH: Nifedipine is extracted under specific pH conditions. Ensure the sample pH is adjusted correctly before adding the organic solvent.[9]
-
Solvent Choice: The polarity and type of extraction solvent are critical. Solvents like diethyl ether or mixtures containing ethyl acetate are commonly used.[12][13] Experiment with different solvents to improve recovery.
-
-
For SPE:
-
Sorbent Selection: Ensure the SPE sorbent (e.g., C18, HLB) is appropriate for nifedipine.
-
Optimize Wash/Elution Steps: The wash solvent should be strong enough to remove interferences without eluting nifedipine, while the elution solvent must be strong enough to fully recover it.
-
-
Problem 3: High signal suppression is observed in the post-column infusion experiment.
-
Possible Cause: Significant presence of co-eluting matrix components.
-
Troubleshooting Steps:
-
Identify the Suppression Zone: The post-column infusion experiment will show at what retention times the suppression occurs.[3]
-
Adjust Chromatography: Modify the mobile phase or gradient to shift the nifedipine peak away from the suppression zone.[7]
-
Enhance Sample Cleanup: Implement a more effective sample preparation method (LLE or SPE) specifically designed to remove the types of interferences that cause suppression (e.g., phospholipid removal plates/cartridges).[6]
-
Data Presentation: Comparison of Sample Preparation Techniques
The following table summarizes typical recovery and matrix effect values for nifedipine using different sample preparation methods, as reported in various studies. This data is illustrative and can vary based on specific lab conditions.
| Sample Preparation Method | Analyte | Internal Standard (IS) | Average Recovery (%) | Matrix Effect (%) | Reference |
| Liquid-Liquid Extraction (LLE) | Nifedipine | Acetaminophen | 78-83% | Not explicitly quantified but method was validated successfully. | [11][13] |
| Solid-Phase Extraction (SPE) | Nifedipine | Nitrendipine | > 93% | Not explicitly quantified but method was validated successfully. | [8] |
Note: Matrix Effect (%) is often calculated as (Peak area in post-extraction spiked sample / Peak area in neat solution) x 100. A value < 100% indicates suppression, while > 100% indicates enhancement. Values between 85-115% are often considered acceptable.
Experimental Protocols
Protocol 1: Qualitative Assessment of Matrix Effects (Post-Column Infusion)
This experiment helps identify retention time regions where ion suppression or enhancement occurs.
-
Prepare Solutions:
-
Prepare a standard solution of nifedipine in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration that gives a stable, mid-range signal (e.g., 100 ng/mL).
-
Prepare blank matrix samples by performing the entire extraction procedure on plasma samples containing no nifedipine.[1]
-
-
Setup:
-
Infuse the nifedipine standard solution directly into the mass spectrometer source via a syringe pump and a T-connector placed after the LC column.
-
Set the infusion flow rate to be low relative to the LC flow rate (e.g., 10 µL/min for a 0.5 mL/min LC flow).[1]
-
-
Analysis:
-
Allow the infused signal to stabilize, establishing a steady baseline in the mass spectrometer.
-
Inject the extracted blank matrix sample onto the LC-MS/MS system.
-
-
Interpretation:
-
Monitor the baseline of the nifedipine-specific MRM transition. Any significant dip in the baseline indicates ion suppression at that retention time, while a rise indicates enhancement.[3]
-
Protocol 2: Liquid-Liquid Extraction (LLE) for Nifedipine from Plasma
This protocol is based on a commonly cited methodology for extracting nifedipine from plasma.[11][13]
-
Sample Preparation:
-
Pipette 500 µL of a plasma sample into a clean centrifuge tube.
-
Add 50 µL of the internal standard working solution (e.g., 1010 ng/mL acetaminophen).[13]
-
-
Extraction:
-
Add 3.5 mL of ethyl acetate to the tube.
-
Vortex-mix for 2 minutes to ensure thorough mixing.
-
Centrifuge at 5000 rpm for 5 minutes to separate the aqueous and organic layers.[13]
-
-
Evaporation:
-
Carefully transfer the upper organic layer (approximately 3 mL) to a new clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 35-40°C.[13]
-
-
Reconstitution:
-
Reconstitute the dried residue in 100-200 µL of the mobile phase.
-
Vortex for 30 seconds to ensure the analyte is fully dissolved.
-
-
Injection:
-
Inject a defined volume (e.g., 10 µL) into the LC-MS/MS system.[13]
-
Visualizations
Caption: Troubleshooting workflow for identifying and mitigating matrix effects.
Caption: Conceptual diagram of ion suppression in the ESI source.
Caption: Decision tree for selecting a sample preparation method.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 5. DSpace [research-repository.griffith.edu.au]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Analysis of nifedipine in human plasma and amniotic fluid by liquid chromatography-tandem mass spectrometry and its application to clinical pharmacokinetics in hypertensive pregnant women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2.6. Determination of plasma nifedipine and dehydronifedipine concentrations [bio-protocol.org]
- 11. A more rapid, sensitive, and specific HPLC-MS/MS method for nifedipine analysis in human plasma and application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of nifedipine in human plasma and its use in bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. thieme-connect.com [thieme-connect.com]
Technical Support Center: Analysis of Dehydro Nifedipine-d6
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and mitigating ion suppression during the analysis of Dehydro Nifedipine-d6 by LC-MS/MS.
Troubleshooting Guide: Ion Suppression for this compound
Ion suppression is a common challenge in LC-MS/MS analysis, leading to reduced analyte signal, poor sensitivity, and inaccurate quantification. This guide provides a systematic approach to identify and resolve ion suppression issues encountered during the analysis of this compound.
Is the peak area of this compound inconsistent or lower than expected?
If you are experiencing high variability or a significant loss in the signal intensity of this compound, it is crucial to systematically investigate the potential causes. The following flowchart outlines a step-by-step process to troubleshoot and address these issues, ensuring the robustness and reliability of your analytical method.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
Ion suppression is a phenomenon in mass spectrometry where the signal of the analyte of interest, in this case, this compound, is reduced due to the presence of co-eluting matrix components.[1] These interfering substances, often originating from the biological sample matrix (e.g., plasma, urine), can compete with the analyte for ionization in the mass spectrometer's ion source, leading to a decreased ionization efficiency and a lower measured signal.[1] This can result in poor sensitivity, inaccurate quantification, and reduced method robustness.
Q2: How does a stable isotope-labeled internal standard (SIL-IS) like this compound help with ion suppression?
A SIL-IS, such as this compound, is considered the gold standard for quantitative bioanalysis by LC-MS/MS.[2] Because it is chemically identical to the analyte (Dehydro Nifedipine), it has nearly the same physicochemical properties, including extraction recovery, chromatographic retention time, and ionization efficiency.[2] Therefore, any ion suppression that affects the analyte will similarly affect the SIL-IS.[3] By calculating the peak area ratio of the analyte to the SIL-IS, the variability caused by ion suppression can be effectively normalized, leading to more accurate and precise quantification.[3]
Q3: Which sample preparation technique is best for minimizing ion suppression for this compound?
The choice of sample preparation technique significantly impacts the degree of ion suppression. While there is no single "best" method for all situations, the goal is to effectively remove interfering matrix components, particularly phospholipids, which are a major cause of ion suppression in bioanalysis.[2] Here is a comparison of common techniques:
| Sample Preparation Technique | Principle | Advantages | Disadvantages |
| Protein Precipitation (PPT) | A simple and fast technique where an organic solvent (e.g., acetonitrile, methanol) is added to the plasma sample to precipitate proteins. | - Fast and easy to perform.- Inexpensive. | - Prone to significant matrix effects as it does not remove many other matrix components like phospholipids.[2]- May result in less clean extracts. |
| Liquid-Liquid Extraction (LLE) | The analyte is partitioned between two immiscible liquid phases (e.g., aqueous sample and an organic solvent). | - Can provide cleaner extracts than PPT.- Selectivity can be adjusted by changing the pH and organic solvent. | - Can be more time-consuming and labor-intensive than PPT.- May have lower recovery for highly polar analytes. |
| Solid-Phase Extraction (SPE) | The analyte is selectively adsorbed onto a solid sorbent and then eluted with a suitable solvent, while interferences are washed away. | - Provides the cleanest extracts, significantly reducing matrix effects.[4]- High selectivity and recovery can be achieved. | - More complex and time-consuming method development.- Higher cost per sample compared to PPT and LLE. |
For the analysis of nifedipine and its metabolites, studies have shown that while LLE can provide good recovery, SPE often results in the cleanest extracts and the least ion suppression.[5]
Q4: How can I optimize my chromatographic conditions to avoid ion suppression?
Chromatographic separation is a powerful tool to mitigate ion suppression by separating this compound from co-eluting matrix components.[1] Consider the following strategies:
-
Gradient Elution: Employ a gradient elution program to effectively separate the analyte from early-eluting, polar matrix components and late-eluting, non-polar components.
-
Column Chemistry: Select a column with appropriate chemistry (e.g., C18, phenyl-hexyl) to achieve optimal separation.
-
Mobile Phase Modifiers: The choice and concentration of mobile phase additives can influence ionization efficiency. While additives like formic acid or ammonium acetate are common, their concentration should be optimized to balance chromatographic performance and MS sensitivity.
-
Flow Rate: Lower flow rates (e.g., using microflow LC) can sometimes enhance ionization efficiency and reduce the impact of matrix effects.[1]
Q5: What are the typical LC-MS/MS parameters for the analysis of this compound?
The following table summarizes typical starting parameters for an LC-MS/MS method for Dehydro Nifedipine and its deuterated internal standard. These parameters should be optimized for your specific instrumentation and application.
| Parameter | Typical Value |
| LC Column | C18 (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid or 5 mM ammonium acetate |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid |
| Gradient | Start with a low percentage of organic phase and ramp up to elute the analyte, followed by a high organic wash. |
| Flow Rate | 0.2 - 0.5 mL/min |
| Injection Volume | 5 - 20 µL |
| Ionization Mode | Electrospray Ionization (ESI) Positive |
| MS/MS Transition (Dehydro Nifedipine) | To be determined by direct infusion and optimization |
| MS/MS Transition (this compound) | To be determined by direct infusion and optimization |
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is based on methods that have demonstrated high recovery and reduced matrix effects for nifedipine and its metabolites.[5]
-
Conditioning: Condition a mixed-mode or polymeric SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: To 200 µL of plasma sample, add the this compound internal standard. Vortex and load the sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol or an appropriate organic solvent mixture.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
-
Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Protocol 2: Post-Column Infusion Experiment to Diagnose Ion Suppression
This experiment helps to identify regions in the chromatogram where ion suppression occurs.
-
Setup:
-
Prepare a solution of this compound at a concentration that gives a stable and moderate signal (e.g., 100 ng/mL in mobile phase).
-
Infuse this solution post-column into the MS ion source at a constant flow rate (e.g., 10 µL/min) using a syringe pump and a T-connector.
-
The analytical column is connected to one inlet of the T-connector, and the infusion syringe is connected to the other. The outlet of the T-connector goes to the MS source.
-
-
Procedure:
-
Start the infusion and allow the MS signal for this compound to stabilize.
-
Inject a blank, extracted matrix sample (e.g., plasma extract prepared by your chosen method).
-
Monitor the signal of the infused this compound.
-
-
Interpretation:
-
A stable baseline indicates no ion suppression.
-
A dip in the baseline signal indicates a region of ion suppression.
-
An increase in the baseline signal indicates a region of ion enhancement.
-
By observing where the signal dips, you can determine if this compound is eluting in a zone of ion suppression and adjust your chromatography accordingly.
References
Technical Support Center: Solid-Phase Extraction (SPE) of Nifedipine and its Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the Solid-Phase Extraction (SPE) of nifedipine and its metabolites.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing good recovery for nifedipine but poor recovery for its metabolites?
A1: This is a common issue stemming from the differing physicochemical properties of nifedipine and its metabolites. Nifedipine is a relatively non-polar compound, while its primary metabolites, such as dehydronifedipine and particularly dehydronifedipinic acid, are more polar. The carboxylic acid moiety on dehydronifedipinic acid makes it significantly more polar and acidic. An SPE protocol optimized for the non-polar parent drug may not be suitable for retaining and eluting these more polar analytes. Specifically, the wash step may be too strong, causing premature elution of the polar metabolites, or the elution solvent may not be optimal for desorbing all compounds effectively.
Q2: What are the key metabolites of nifedipine I should be aware of during analysis?
A2: The primary metabolites of nifedipine result from the oxidation of the dihydropyridine ring to a pyridine ring. The main metabolites include dehydronifedipine (a pyridine analog), and further metabolic products like dehydronifedipinic acid and dehydronifedipinolactone.[1] It is crucial to consider the increased polarity of these compounds when developing an extraction method.
Q3: What type of SPE sorbent is most appropriate for extracting both nifedipine and its acidic metabolites?
A3: For simultaneous extraction, a mixed-mode sorbent is often the best choice. A mixed-mode sorbent combines two retention mechanisms, such as reversed-phase (for the non-polar nifedipine) and anion exchange (for the acidic metabolites).[2][3][4][5] For instance, a polymeric sorbent with both hydrophobic characteristics and strong anion exchange (SAX) functional groups can retain both the parent drug and its acidic metabolites. Alternatively, a reversed-phase sorbent (like C18 or a polymeric equivalent) can be used if the sample pH is adjusted to neutralize the acidic metabolites, thereby increasing their retention.[6]
Q4: How critical is the pH of my sample during the loading step?
A4: The sample pH is a critical parameter, especially when dealing with ionizable analytes like dehydronifedipinic acid.[7][8][9] For reversed-phase SPE, the pH of the sample should be adjusted to at least 2 pH units below the pKa of the acidic metabolite. This ensures the carboxylic acid group is protonated (neutral), maximizing its hydrophobic interaction with the sorbent.[6][7] For anion exchange SPE, the sample pH should be adjusted to at least 2 pH units above the analyte's pKa to ensure it is deprotonated (negatively charged) and can bind to the positively charged sorbent.
Troubleshooting Guide: Poor Recovery of Nifedipine Metabolites
Issue: Low or inconsistent recovery of one or more nifedipine metabolites.
To diagnose the cause of poor recovery, it is essential to analyze the eluate from each step of the SPE procedure (load, wash, and elution fractions) to determine where the analyte of interest is being lost.
Scenario 1: Metabolites are lost during the sample loading step (breakthrough).
-
Question: My analysis of the waste fraction after loading the sample shows the presence of my target metabolites. Why are they not binding to the sorbent?
-
Answer & Solutions:
-
Inappropriate Sorbent Choice: The sorbent may not be retentive enough for the polar metabolites. If using a reversed-phase sorbent (e.g., C18), the metabolites may be too polar to be retained effectively.
-
Incorrect Sample pH (for Reversed-Phase): If using a reversed-phase sorbent, the acidic metabolites may be ionized (charged) and therefore too polar to be retained.
-
Solution: Acidify the sample to a pH at least 2 units below the pKa of the acidic metabolite to neutralize it. Adding 1-2% formic acid to the sample is a common practice.[6]
-
-
"Strong" Sample Solvent: The sample may contain a high percentage of organic solvent from a previous step (e.g., protein precipitation with acetonitrile), which can prevent the analytes from binding to the sorbent.
-
Improper Sorbent Conditioning: If the sorbent is not properly wetted, its ability to retain analytes will be compromised.
-
Scenario 2: Metabolites are lost during the wash step.
-
Question: I have confirmed that my metabolites bind to the sorbent during loading, but they are appearing in my wash fraction. How can I prevent this?
-
Answer & Solutions:
-
Wash Solvent is Too Strong: The wash solvent, intended to remove interferences, is strong enough to elute the more polar metabolites. This is a very common issue when a method developed for a non-polar parent drug is used for its more polar metabolites.
-
Solution: Decrease the strength of the organic solvent in your wash solution. For example, if you are using 40% methanol in water, try reducing it to 10% or 20%. A stepwise gradient of wash solutions can be tested to find the optimal strength that removes interferences without eluting the analytes.[9]
-
-
Scenario 3: Metabolites are retained on the sorbent but not eluting.
-
Question: My metabolites are not in the load or wash fractions, but the recovery in my final eluate is still low. Why are they not eluting?
-
Answer & Solutions:
-
Elution Solvent is Too Weak: The elution solvent may not be strong enough to disrupt the interactions between the analytes and the sorbent, especially if strong secondary interactions are present.
-
Solution (Reversed-Phase): Increase the percentage of organic solvent in the elution solution or switch to a stronger solvent (e.g., from methanol to acetonitrile or isopropanol).[13]
-
Solution (Mixed-Mode Anion Exchange): The elution requires both disrupting the hydrophobic interaction and neutralizing the ionic interaction. This is typically achieved with an organic solvent containing an acid (e.g., 2-5% formic or acetic acid in methanol) to protonate the acidic metabolite and release it from the anion exchanger.[3]
-
-
Insufficient Elution Volume: The volume of the elution solvent may not be sufficient to pass through the entire sorbent bed and completely desorb the analytes.
-
Solution: Increase the volume of the elution solvent. Try eluting with two smaller aliquots instead of one large one, allowing the solvent to soak the sorbent bed for a minute before applying vacuum.[13]
-
-
Data Presentation
Table 1: Effect of Wash Solvent Strength on Analyte Recovery
This table illustrates how increasing the organic content of the wash solvent on a reversed-phase SPE sorbent can lead to the premature elution of more polar metabolites while the parent drug remains bound.
| Wash Solvent Composition (% Methanol in Water) | Nifedipine Recovery (%) | Dehydronifedipine Recovery (%) | Dehydronifedipinic Acid Recovery (%) |
| 5% | >95% | >95% | >95% |
| 20% | >95% | ~90% | ~70% |
| 40% | >95% | ~75% | <30% |
| 60% | ~85% | <40% | <5% |
Data are representative and compiled based on general SPE principles for analytes with varying polarities.
Table 2: Comparison of SPE Protocols for Nifedipine and its Acidic Metabolite
This table compares a standard reversed-phase protocol with a mixed-mode anion exchange protocol for the simultaneous extraction of nifedipine and its key acidic metabolite.
| SPE Parameter | Protocol A: Reversed-Phase (C18) | Protocol B: Mixed-Mode (SAX/Reversed-Phase) | Rationale for Difference |
| Sample Pre-treatment | Adjust sample pH to ~3.0 with formic acid | Adjust sample pH to ~7.0 | Protocol A: Neutralize acidic metabolite for hydrophobic retention. Protocol B: Ionize acidic metabolite for anion exchange. |
| Wash Solvent 1 | 10% Methanol in Water | 25 mM Ammonium Acetate, pH 7.0 | Protocol A: Weak organic wash to remove polar interferences. Protocol B: Aqueous buffer to remove neutral and basic interferences. |
| Wash Solvent 2 | N/A | 20% Methanol in Water | Protocol B: Mild organic wash to remove non-polar interferences. |
| Elution Solvent | 90% Methanol in Water | 2% Acetic Acid in Methanol | Protocol A: High organic content to elute via hydrophobic disruption. Protocol B: Acidified organic solvent to disrupt both ionic and hydrophobic interactions. |
| Expected Recovery | Good for Nifedipine, potentially lower for acidic metabolite if wash is too strong. | High for both Nifedipine and acidic metabolite. | Protocol B offers dual retention mechanisms for a more robust extraction of analytes with different properties. |
Experimental Protocols
Protocol 1: Reversed-Phase SPE for Nifedipine and Metabolites
This protocol is suitable for reversed-phase sorbents (e.g., C18 or polymeric) and relies on pH adjustment to retain the acidic metabolites.
-
Sample Pre-treatment: To 1 mL of plasma, add an internal standard. Acidify the sample by adding 50 µL of 85% phosphoric acid or adjust to pH ~3 with formic acid.
-
Sorbent Conditioning: Condition the SPE cartridge (e.g., 200 mg, 3 mL C18) with 3 mL of methanol.
-
Sorbent Equilibration: Equilibrate the cartridge with 3 mL of water, followed by 3 mL of acidified water (pH ~3). Do not allow the sorbent to go dry.
-
Sample Loading: Load the pre-treated plasma sample onto the cartridge at a slow, steady flow rate (~1 mL/min).
-
Washing:
-
Wash 1: Pass 3 mL of acidified water (pH ~3) to remove salts and polar interferences.
-
Wash 2: Pass 3 mL of 10-20% methanol in acidified water. This step is critical and may need optimization to avoid loss of polar metabolites.
-
-
Drying: Dry the cartridge thoroughly under vacuum for 5-10 minutes to remove all aqueous solvent.
-
Elution: Elute the analytes with 2-4 mL of methanol or acetonitrile. Collect the eluate.
-
Post-Elution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable mobile phase for LC-MS analysis.
Protocol 2: Mixed-Mode SPE for Nifedipine and Metabolites
This protocol is designed for mixed-mode anion exchange sorbents (e.g., SAX or MAX).
-
Sample Pre-treatment: To 1 mL of plasma, add an internal standard. Dilute with 1 mL of a weak buffer like 25 mM ammonium acetate at a pH of ~7.
-
Sorbent Conditioning: Condition the SPE cartridge (e.g., polymeric mixed-mode SAX) with 3 mL of methanol.
-
Sorbent Equilibration: Equilibrate the cartridge with 3 mL of water, followed by 3 mL of 25 mM ammonium acetate (pH ~7).
-
Sample Loading: Load the pre-treated plasma sample onto the cartridge at a slow flow rate (~1 mL/min).
-
Washing:
-
Wash 1: Pass 3 mL of 25 mM ammonium acetate (pH ~7) to remove neutral and basic interferences.
-
Wash 2: Pass 3 mL of 20% methanol in water to remove weakly bound non-polar interferences.
-
-
Elution: Elute the analytes with 2-4 mL of a solution containing 2-5% acetic or formic acid in methanol. The acid neutralizes the metabolite, and the methanol disrupts the hydrophobic interactions.
-
Post-Elution: Evaporate the eluate and reconstitute as described in Protocol 1.
Visualizations
Caption: General experimental workflow for SPE.
References
- 1. High performance liquid chromatography analysis of nifedipine and some of its metabolites in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. data.biotage.co.jp [data.biotage.co.jp]
- 4. academic.oup.com [academic.oup.com]
- 5. agilent.com [agilent.com]
- 6. agilent.com [agilent.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. SPE Method Development | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. SPE Phase and Solvent Selection | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 12. Sample Preparation Tip: Troubleshooting SPE | Phenomenex [discover.phenomenex.com]
- 13. SPE Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Dehydro Nifedipine-d6 Chromatography
Welcome to the Technical Support Center for Dehydro Nifedipine-d6 analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common chromatographic issues, with a specific focus on peak splitting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in our analyses?
This compound is the deuterated form of Dehydro Nifedipine, the primary metabolite of Nifedipine. It is commonly used as an internal standard (IS) in quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the determination of Nifedipine and its metabolites in biological matrices. The six deuterium atoms provide a distinct mass-to-charge ratio for mass spectrometric detection without significantly altering its chemical properties.
Q2: I am observing a split or shoulder peak for my this compound internal standard. What are the likely causes?
Peak splitting for a deuterated internal standard like this compound can stem from several factors, which can be broadly categorized into two main areas: general chromatographic problems and issues specific to deuterated compounds.
-
General Chromatographic Issues: These can affect all peaks in your chromatogram and include problems like a void in the column, a partially blocked frit, or an injection issue.[1]
-
Compound-Specific Issues: If only the this compound peak is splitting, it could be due to co-eluting isomers, degradation of the standard, or the "chromatographic isotope effect" (CIE).[2]
Q3: What is the Chromatographic Isotope Effect (CIE) and how does it cause peak splitting?
The Chromatographic Isotope Effect (CIE) refers to the slight difference in retention time between a deuterated compound and its non-deuterated counterpart. This occurs because the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond. These subtle differences can lead to differential interactions with the stationary phase, causing the deuterated and non-deuterated compounds to separate during chromatography. In reversed-phase liquid chromatography (RPLC), deuterated compounds often elute slightly earlier than their non-deuterated counterparts. If your sample contains both Dehydro Nifedipine and this compound, or if there is incomplete deuteration in your standard, this effect can manifest as a split or broadened peak.
Troubleshooting Guides
Guide 1: Initial Diagnosis of Peak Splitting
The first step in troubleshooting is to determine if the peak splitting is affecting only the this compound peak or all peaks in the chromatogram.
Scenario A: All Peaks are Split or Distorted
If all peaks in your chromatogram exhibit splitting or poor shape, the issue is likely systemic and related to the HPLC/LC-MS system.
-
Possible Cause: Column void or contamination at the head of the column.
-
Solution: Replace the guard column if one is in use. If the problem persists, try back-flushing the analytical column according to the manufacturer's instructions. If this does not resolve the issue, the column may need to be replaced.
-
-
Possible Cause: Partially blocked column inlet frit.
-
Solution: Replace the frit or the entire column.
-
-
Possible Cause: Injector issues, such as a scratched rotor seal.
-
Solution: Inspect and replace the rotor seal if necessary.
-
-
Possible Cause: Extra-column volume or dead volume from improper fittings.
-
Solution: Ensure all fittings are properly tightened and that the correct ferrules are used for the tubing.
-
Scenario B: Only the this compound Peak is Split
If only the deuterated internal standard peak is splitting, the cause is likely related to the compound itself or its interaction with the chromatographic system.
-
Possible Cause: Co-elution of an impurity or degradant with a similar mass.
-
Solution: Inject a fresh, known standard of this compound to confirm the peak splitting is not due to a contaminated or degraded sample.
-
-
Possible Cause: Incompatibility between the sample solvent and the mobile phase.
-
Solution: Dissolve the standard in a solvent that is weaker than or the same as the initial mobile phase. A strong sample solvent can cause the analyte to spread at the column inlet, leading to a distorted peak.
-
-
Possible Cause: Chromatographic Isotope Effect (CIE).
-
Solution: Proceed to Guide 2 for strategies to mitigate the CIE.
-
Troubleshooting Workflow: Initial Diagnosis
Caption: A flowchart for the initial diagnosis of peak splitting.
Guide 2: Mitigating the Chromatographic Isotope Effect (CIE)
If the peak splitting is attributed to the CIE, several chromatographic parameters can be adjusted to minimize the separation between the deuterated and non-deuterated forms of Dehydro Nifedipine.
-
Modify the Mobile Phase Gradient:
-
Steeper Gradient: A faster gradient reduces the overall time the compound spends on the column, providing less opportunity for the isotopologues to separate.
-
Shallower Gradient: In some cases, a shallower gradient around the elution time of the analyte can improve the resolution of the split peaks into two distinct peaks, which can then be integrated separately if necessary.
-
-
Change the Organic Modifier:
-
Switching between acetonitrile and methanol can alter the selectivity of the separation. The different solvent properties can change the interaction with the stationary phase and potentially reduce the separation of the isotopologues.
-
-
Adjust the Column Temperature:
-
Lowering the Temperature: Decreasing the column temperature can sometimes reduce the separation between isotopologues by altering the thermodynamics of the interactions with the stationary phase.
-
-
Evaluate Different Column Chemistries:
-
The degree of separation due to the CIE is highly dependent on the stationary phase. Experimenting with different column chemistries (e.g., C18, Phenyl-Hexyl, or polar-embedded phases) can help identify a stationary phase that minimizes the isotope effect.
-
-
Mobile Phase Additives:
Workflow for Mitigating Chromatographic Isotope Effect
Caption: A systematic approach to mitigating the chromatographic isotope effect.
Quantitative Data Summary
The following tables provide a summary of typical chromatographic conditions used for the analysis of Nifedipine and its metabolites, which can serve as a starting point for method development and troubleshooting for this compound.
Table 1: Recommended Starting Chromatographic Conditions
| Parameter | Recommended Condition | Notes |
| Column | C18 (e.g., 50 x 2.1 mm, 1.8 µm) | A standard C18 column is a good starting point. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides good protonation for positive ion mode MS. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol | Acetonitrile and methanol offer different selectivities. |
| Flow Rate | 0.4 - 0.6 mL/min | Adjust based on column dimensions and system pressure. |
| Column Temperature | 30 - 40 °C | Temperature can be adjusted to optimize separation. |
| Injection Volume | 5 - 10 µL | Keep injection volume low to prevent peak distortion. |
Table 2: Example Gradient Profiles for Method Optimization
| Time (min) | % Mobile Phase B (Acetonitrile) | Notes |
| Scouting Gradient | ||
| 0.0 | 5 | Initial condition |
| 10.0 | 95 | Rapid elution to determine retention time |
| 12.0 | 95 | Column wash |
| 12.1 | 5 | Re-equilibration |
| 15.0 | 5 | End of run |
| Optimized Gradient (Example) | ||
| 0.0 | 20 | Higher initial organic to reduce run time |
| 5.0 | 70 | Shallower gradient around expected elution time |
| 6.0 | 95 | Column wash |
| 8.0 | 95 | Hold for wash |
| 8.1 | 20 | Re-equilibration |
| 10.0 | 20 | End of run |
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is adapted from established methods for the extraction of Nifedipine and its metabolites from human plasma.[3][4][5]
Objective: To extract this compound and other analytes from a biological matrix (e.g., plasma) for LC-MS analysis.
Materials:
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Plasma samples containing this compound
-
SPE cartridges (e.g., C18 or mixed-mode)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Conditioning, wash, and elution solvents as per SPE cartridge manufacturer's recommendations
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Reconstitution solvent (e.g., initial mobile phase)
Methodology:
-
Conditioning: Condition the SPE cartridge by passing methanol followed by water through the cartridge.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent to remove interfering substances.
-
Elution: Elute the analytes of interest, including this compound, with a strong organic solvent (e.g., methanol or acetonitrile).
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a small volume of the initial mobile phase.
-
Analysis: Inject the reconstituted sample into the LC-MS system.
Protocol 2: LC-MS/MS Analysis
This protocol provides a general framework for the LC-MS/MS analysis of this compound.
Objective: To chromatographically separate and quantify this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an appropriate ionization source (e.g., Electrospray Ionization - ESI)
Methodology:
-
Chromatographic Separation:
-
Use a C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Employ a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., 0.1% formic acid in acetonitrile).
-
Run a gradient elution program to separate the analytes. A starting point could be a 5-minute gradient from 20% to 80% acetonitrile at a flow rate of 0.5 mL/min.
-
Maintain the column temperature at 40°C.
-
-
Mass Spectrometric Detection:
-
Operate the mass spectrometer in positive ion mode.
-
Use Multiple Reaction Monitoring (MRM) for quantification. The specific precursor and product ion transitions for this compound will need to be determined.
-
Optimize the ion source parameters (e.g., capillary voltage, source temperature, gas flows) to maximize the signal for this compound.
-
-
Data Analysis:
-
Integrate the peak area of the this compound MRM transition.
-
If peak splitting is observed and cannot be resolved chromatographically, it may be necessary to sum the areas of the split peaks for consistent quantification, provided that the splitting is reproducible. However, resolving the peak splitting is the preferred approach.
-
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. benchchem.com [benchchem.com]
- 3. Determination of nifedipine in human plasma by solid-phase extraction and high-performance liquid chromatography: validation and application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of an HPLC method for the determination of nifedipine in human plasma by solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitation of nifedipine in human plasma by on-line solid-phase extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Mobile Phase for Nifedipine and Metabolite Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of nifedipine and its metabolites using High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guides
This section addresses common issues encountered during the chromatographic separation of nifedipine and its metabolites.
1. Poor Resolution Between Nifedipine and a Key Metabolite
-
Question: I am observing poor resolution between nifedipine and its primary metabolite, dehydronifedipine. How can I improve their separation?
-
Answer: Poor resolution between nifedipine and dehydronifedipine is a common challenge. Here are several steps you can take to optimize your mobile phase and chromatographic conditions:
-
Adjust Mobile Phase Composition: The organic modifier content in your mobile phase is a critical factor.
-
Decrease Organic Solvent Percentage: If you are using a reversed-phase method (e.g., with a C8 or C18 column), gradually decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase. This will increase the retention times of both compounds, potentially leading to better separation.
-
Try a Different Organic Solvent: If you are using acetonitrile, consider switching to methanol or a mixture of acetonitrile and methanol. The different selectivity of methanol may improve the resolution between the two peaks.
-
-
Modify Mobile Phase pH: The pH of the aqueous portion of your mobile phase can significantly impact the retention of ionizable compounds. While nifedipine is not highly ionizable, its metabolites may be.
-
Adjust pH with a Buffer: Experiment with different pH values using a suitable buffer, such as a phosphate or acetate buffer. A study by Zendelovska et al. (2006) utilized a mobile phase containing 0.020 mol/L KH2PO4 at pH 4.8 for the determination of nifedipine.[1]
-
-
Change the Stationary Phase: If mobile phase optimization is insufficient, consider using a different HPLC column with a different stationary phase chemistry (e.g., a phenyl-hexyl or a different C18 column from another manufacturer) to exploit different separation mechanisms.
-
Optimize Temperature: Lowering the column temperature can sometimes improve resolution by increasing the viscosity of the mobile phase and slowing down the diffusion of the analytes.
-
2. Peak Tailing of Metabolite Peaks
-
Question: My chromatogram shows significant peak tailing for the more polar metabolites of nifedipine. What could be the cause and how can I fix it?
-
Answer: Peak tailing for polar metabolites is often due to secondary interactions with the stationary phase or issues with the mobile phase.
-
Check Mobile Phase pH: For acidic or basic metabolites, an inappropriate mobile phase pH can lead to peak tailing. Ensure the pH of your mobile phase is at least 2 pH units away from the pKa of the metabolite to ensure it is in a single ionic form.
-
Use a Mobile Phase Additive: Adding a small amount of a competing agent to the mobile phase can help to reduce peak tailing caused by silanol interactions on the silica-based stationary phase.
-
Triethylamine (TEA): A study by Sanka et al. successfully used a mobile phase containing 0.1% v/v triethylamine (TEA) solution to obtain well-defined and resolved peaks free from tailing.
-
Formic Acid or Acetic Acid: For acidic compounds, adding a small percentage of an acid like formic acid or acetic acid to the mobile phase can improve peak shape.
-
-
Column Conditioning: Ensure your column is properly conditioned with the mobile phase before analysis.
-
Column Contamination: If the problem persists, your column might be contaminated. Try washing the column with a strong solvent or, if necessary, replace the column.
-
3. Unstable Baseline
-
Question: I am experiencing a noisy or drifting baseline in my chromatogram. What are the possible causes and solutions?
-
Answer: An unstable baseline can be caused by several factors related to the mobile phase and the HPLC system.
-
Inadequate Mobile Phase Degassing: Dissolved gases in the mobile phase can outgas in the detector, causing baseline noise. Ensure your mobile phase is thoroughly degassed using an online degasser, sonication, or helium sparging.
-
Mobile Phase Contamination: Use high-purity HPLC-grade solvents and reagents to prepare your mobile phase. Contaminants can cause a drifting or noisy baseline.
-
Poorly Mixed Mobile Phase: If you are using a gradient or an isocratic mixture prepared online, ensure the solvents are being mixed properly by the pump. Premixing the mobile phase manually can sometimes resolve this issue.
-
Detector Issues: Fluctuations in the detector lamp intensity or a contaminated flow cell can also lead to baseline instability. Refer to your detector's manual for troubleshooting steps.
-
Frequently Asked Questions (FAQs)
1. What is a good starting point for a mobile phase to separate nifedipine and its metabolites?
A common starting point for a reversed-phase HPLC method for nifedipine and its metabolites is a mixture of acetonitrile and water or methanol and water.[2][3] A typical initial gradient might be from a lower to a higher percentage of the organic solvent. For example, a mobile phase of acetonitrile and water (63:37, v/v) has been used successfully.[3] It is also common to include a buffer or a pH modifier in the aqueous phase to improve peak shape and reproducibility.[1][4]
2. What type of HPLC column is most suitable for this separation?
C8 and C18 columns are the most commonly used stationary phases for the separation of nifedipine and its metabolites due to their hydrophobicity, which allows for good retention and separation of these relatively nonpolar compounds.[2][5][6] The choice between C8 and C18 will depend on the specific metabolites you are trying to separate and the desired retention times.
3. What detection wavelength should I use?
Nifedipine has a UV absorbance maximum around 235-238 nm.[2] Many of its metabolites also absorb in this region. Therefore, a detection wavelength in the range of 235 nm to 254 nm is generally suitable for the simultaneous detection of nifedipine and its metabolites.[3][6]
4. How can I protect nifedipine from degradation during analysis?
Nifedipine is known to be sensitive to light. It is crucial to protect samples and standards from light to prevent photodegradation. Use amber vials or cover your glassware with aluminum foil.[7]
Experimental Protocols
Example Protocol for Nifedipine and Metabolite Separation
This protocol is a general guideline and may require optimization for your specific application.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.05 M Potassium Dihydrogen Phosphate (KH2PO4) buffer, pH adjusted to 3.88 with orthophosphoric acid.[4]
-
Solvent B: Acetonitrile.
-
-
Gradient Program:
-
Start with a composition of 52% Solvent A and 48% Solvent B.[4]
-
Adjust the gradient as needed to achieve optimal separation.
-
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30 °C.
-
Detection Wavelength: 253 nm.[4]
-
Injection Volume: 20 µL.
-
Sample Preparation: Extract nifedipine and its metabolites from the sample matrix (e.g., plasma, urine) using a suitable extraction method such as liquid-liquid extraction or solid-phase extraction.[1][5]
Quantitative Data Summary
| Parameter | Recommended Range/Value | Reference(s) |
| Column Type | C8 or C18 | [5],[2] |
| Mobile Phase (Organic) | Acetonitrile, Methanol, or a mixture | [2],[3],[8] |
| Mobile Phase (Aqueous) | Water, Phosphate Buffer, Acetate Buffer | [2],[4],[1] |
| pH of Aqueous Phase | 3.0 - 7.4 | [2],,[4] |
| Mobile Phase Additives | Triethylamine (TEA), Formic Acid, Acetic Acid | |
| Flow Rate | 0.8 - 1.2 mL/min | [9],[10] |
| Column Temperature | Ambient to 40°C | [9] |
| Detection Wavelength | 235 - 254 nm | [6],[2],[3] |
Visualizations
References
- 1. Development of an HPLC method for the determination of nifedipine in human plasma by solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. HPLC method for the determination of nifedipine in rat plasma: development, validation, and application to pharmacokinetic drug-herb interaction study [pharmacia.pensoft.net]
- 4. museonaturalistico.it [museonaturalistico.it]
- 5. High performance liquid chromatography analysis of nifedipine and some of its metabolites in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. researchgate.net [researchgate.net]
- 8. Liquid chromatographic assay of nifedipine in human plasma and its application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ijcpa.in [ijcpa.in]
Technical Support Center: Deuterated Internal Standards
Welcome to our technical support center for the use of deuterated internal standards in mass spectrometry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a deuterated internal standard in LC-MS/MS analysis?
A deuterated internal standard (D-IS) is a version of the analyte of interest where one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen.[1][2] Its main function is to act as an internal reference to correct for variations that can occur during sample preparation, extraction, and analysis.[2][3] Since the D-IS is chemically almost identical to the analyte, it experiences similar effects from sample loss, matrix effects (ion suppression or enhancement), and instrument variability.[1][3] By adding a known quantity of the D-IS to every sample, calibration standard, and quality control sample, the ratio of the analyte's response to the D-IS's response is used for quantification, leading to more accurate and precise results.[3]
Q2: What are the ideal characteristics of a deuterated internal standard?
For reliable and accurate quantification, a deuterated internal standard should possess high chemical and isotopic purity.[3] The deuterium labels should be in stable, non-exchangeable positions on the molecule.[3][4]
Table 1: Recommended Characteristics for Deuterated Internal Standards
| Characteristic | Recommendation | Rationale |
| Chemical Purity | >99%[3] | Ensures that no other compounds are present that could cause interfering peaks in the chromatogram.[3] |
| Isotopic Enrichment | ≥98%[1][3] | Minimizes the contribution of the unlabeled analyte in the internal standard solution, which could otherwise lead to an overestimation of the analyte's concentration.[3] |
| Number of Deuterium Atoms | 3 or more | A sufficient number of deuterium atoms is necessary to ensure the mass-to-charge ratio (m/z) of the D-IS is clearly resolved from the natural isotopic distribution of the analyte, preventing analytical interference.[4][5] |
| Label Position | Stable, non-exchangeable positions (e.g., aromatic rings, aliphatic chains)[3][4] | Placing deuterium on chemically stable parts of the molecule prevents exchange with hydrogen atoms from the solvent or matrix, which would compromise the accuracy of the analysis.[3][4] Avoid labeling on heteroatoms (e.g., -OH, -NH) or carbons adjacent to carbonyl groups.[4] |
Q3: Why is the position of the deuterium label on the molecule so important?
The stability of the deuterium label is highly dependent on its position within the molecule.[4] Labels on heteroatoms (e.g., -OH, -NH) or on carbons adjacent to carbonyl groups are often labile and prone to exchange with hydrogen atoms from the solvent or matrix, a phenomenon known as back-exchange.[4] This can lead to a decrease in the signal of the deuterated standard and an increase in a signal that interferes with the native analyte.[6] Ideally, deuterium labels should be placed on chemically stable positions, such as aromatic rings or aliphatic chains, to prevent this isotopic exchange.[3][4]
Q4: Can a deuterated internal standard fail to correct for matrix effects?
Yes, despite their structural similarity to the analyte, deuterated internal standards do not always perfectly correct for matrix effects.[7] If the analyte and the internal standard do not co-elute perfectly due to the chromatographic isotope effect, they can be affected differently by ion suppression or enhancement in the mass spectrometer's ion source.[4][7] This is particularly problematic when there are sharp changes in ion suppression across the chromatographic peak.[4]
Troubleshooting Guides
Issue 1: Inaccurate Quantification - Poor Accuracy and Precision
Symptoms:
-
High variability in replicate measurements (%CV) in quality control (QC) samples.[3]
-
Systematic bias, resulting in consistently high or low results.
-
Inconsistent analyte to internal standard area ratios across the analytical run.[3]
Potential Causes & Troubleshooting Steps:
-
Problem: The deuterated internal standard contains a significant amount of the unlabeled analyte as an impurity.[4] This unlabeled impurity will contribute to the analyte's signal, causing a positive bias in the results, especially at low concentrations.[3]
-
Experimental Protocol: Assess Internal Standard Purity
-
Prepare a high-concentration solution: Prepare a solution of only the deuterated internal standard at a concentration approximately 100-fold higher than what is used in your samples.[6]
-
Acquire data: Inject the solution and acquire data in full scan mode or by monitoring the mass transition of the unlabeled analyte.[3][6]
-
Analyze the data: Check for any signal at the mass transition of the analyte. The presence of a peak indicates contamination with the unlabeled analyte.[3]
-
Action: If significant unlabeled analyte is detected, contact the supplier for a certificate of analysis or a higher purity batch.[3]
-
-
Problem: The deuterated internal standard loses a deuterium atom in the mass spectrometer's ion source and contributes to the analyte's signal.[3][6]
-
Experimental Protocol: Optimize Mass Spectrometer Conditions
-
Use "softer" ionization conditions: If using Electron Ionization (EI), try reducing the ionization energy from the typical 70 eV to a lower value (e.g., 30-50 eV) to reduce fragmentation.[6]
-
Adjust source parameters: For LC-MS/MS, adjust source parameters such as collision energy and cone voltage to minimize in-source fragmentation.[3]
-
Select a stable labeling position: Choose a deuterated standard where the labels are on chemically stable positions of the molecule (e.g., aromatic rings) to minimize the likelihood of fragmentation.[3]
-
-
Problem: The deuterated internal standard has a slightly different retention time than the analyte.[4] This can lead to differential matrix effects where the analyte and internal standard are not equally affected by ion suppression or enhancement.[4][7] As a general rule, deuterated analytes tend to have shorter retention times.[6]
-
Experimental Protocol: Verify Co-elution
-
Overlay chromatograms: Overlay the chromatograms of the analyte and the deuterated internal standard. A visible separation indicates a potential issue.[3]
-
Optimize chromatography: Adjust the mobile phase composition, gradient, or column chemistry to achieve better co-elution.[3] Modifying the column temperature can also alter selectivity.[3]
-
Consider alternative internal standards: If co-elution cannot be achieved, consider using a ¹³C or ¹⁵N labeled internal standard, which are less prone to chromatographic shifts.[3]
-
-
Problem: Deuterium atoms on the internal standard are replaced by hydrogen atoms from the solvent or matrix.[4] This can occur if the deuterium labels are on labile positions.[4]
-
Experimental Protocol: Evaluate Solvent Stability
-
Incubate D-IS: Incubate the deuterated internal standard in the sample diluent and mobile phase for a period representative of your sample analysis time.
-
Analyze for unlabeled analyte: After incubation, analyze the solution to see if there is an increase in the signal of the unlabeled analyte, which would indicate back-exchange.
-
Issue 2: Drifting Internal Standard Signal
Symptoms:
-
The internal standard signal is not consistent across the analytical run.
-
A gradual increase or decrease in the internal standard peak area is observed over time.
Potential Causes & Troubleshooting Steps:
-
Problem: The internal standard may adsorb to surfaces in the LC system or mass spectrometer, leading to carryover in subsequent injections and a drifting signal.
-
Troubleshooting Steps:
-
Problem: As mentioned previously, if the deuterium labels are on labile positions, they can exchange with hydrogen from the solvent over time, leading to a decrease in the deuterated internal standard signal.
-
Troubleshooting Steps:
-
Evaluate solvent stability: Perform the incubation experiment described in the previous section.
-
Choose a more stable standard: If back-exchange is confirmed, select an internal standard with deuterium labels on more stable positions.
-
Issue 3: Inadequate Correction for Matrix Effects
Symptoms:
-
Poor accuracy and precision in matrix-based samples compared to standards prepared in a clean solvent.[3]
-
Inconsistent results between different lots of biological matrix.
Potential Causes & Troubleshooting Steps:
-
Problem: The analyte and the deuterated internal standard do not co-elute perfectly, causing them to be affected differently by ion suppression or enhancement.[4][7]
-
Experimental Protocol: Evaluate Matrix Effects
-
Set up post-column infusion: Use a T-junction to introduce a constant flow of a solution containing both the analyte and the deuterated internal standard into the LC flow path after the analytical column but before the mass spectrometer.[3]
-
Inject matrix samples: Inject extracted blank matrix samples and monitor the signal of the infused analyte and internal standard.
-
Identify regions of ion suppression/enhancement: A dip in the baseline signal at the retention time of the analyte indicates ion suppression, while a rise indicates enhancement.
-
Compare with analyte retention time: By comparing the retention time of your analyte with the regions of suppression or enhancement, you can determine if matrix effects are a likely issue.[3]
-
Action: If significant differential matrix effects are observed, further optimization of the sample preparation method to remove interfering matrix components or chromatographic conditions to improve co-elution is necessary.
-
References
Resolving co-elution of nifedipine isomers and metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical separation of nifedipine, its isomers, and metabolites.
Troubleshooting Guide
Resolving co-elution and other chromatographic issues is critical for accurate quantification of nifedipine and its related compounds. This guide addresses common problems encountered during analysis.
Problem: Poor resolution between nifedipine and its primary metabolite, dehydronifedipine.
Possible Causes & Solutions:
-
Inadequate Mobile Phase Composition: The polarity of the mobile phase may not be optimal for separating these closely related compounds.
-
Solution 1 (Reverse-Phase HPLC/UPLC): Increase the aqueous component of the mobile phase to increase retention and potentially improve separation. For example, if using methanol:water (60:40), try adjusting to (54:46).[1]
-
Solution 2 (pH Adjustment): The pH of the mobile phase can significantly impact the retention of ionizable compounds. For acidic metabolites like dehydronifedipinic acid, adjusting the mobile phase pH to approximately 3.0 with phosphoric acid can improve peak shape and resolution on a C8 column.[1][2]
-
-
Inappropriate Column Chemistry: The stationary phase may not provide sufficient selectivity.
-
Suboptimal Temperature: Column temperature affects viscosity and analyte interaction with the stationary phase.
-
Solution: Experiment with varying the column temperature. Lower temperatures can sometimes increase retention and improve resolution, but may also broaden peaks.
-
Problem: Peak tailing observed for nifedipine or its metabolites.
Possible Causes & Solutions:
-
Secondary Interactions with Stationary Phase: Residual silanol groups on the silica backbone of the column can interact with basic analytes, causing peak tailing.
-
Solution 1: Use an end-capped column (e.g., Purospher® STAR RP-18 endcapped) to minimize silanol interactions.
-
Solution 2: Add a competing base, such as triethylamine, to the mobile phase in low concentrations to block the active silanol sites.
-
-
Mobile Phase pH close to Analyte pKa: If the mobile phase pH is too close to the pKa of an analyte, it can exist in both ionized and non-ionized forms, leading to peak tailing.
-
Solution: Adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa.
-
Problem: Co-elution of Nifedipine Enantiomers.
Possible Causes & Solutions:
-
Achiral Stationary Phase: Standard reverse-phase columns will not separate enantiomers.
-
Solution: Employ a chiral stationary phase (CSP). Polysaccharide-based CSPs are commonly used for this purpose. Chiral chromatography using D-phenylglycine as the chiral stationary phase has been used to separate stereoisomers of nifedipine analogues.[3] Supercritical Fluid Chromatography (SFC) with a chiral column can also be an effective and faster alternative to HPLC for enantiomeric separations.
-
Problem: All peaks are splitting or shouldering.
Possible Causes & Solutions:
-
Column Contamination or Void: The inlet frit may be partially blocked, or a void may have formed at the head of the column.
-
Solution: First, try reversing and flushing the column. If the problem persists, the column may need to be replaced.
-
-
Injection Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase.
-
Logical Workflow for Troubleshooting Co-elution
Caption: Troubleshooting workflow for co-elution issues.
Frequently Asked Questions (FAQs)
Q1: What are the major metabolites of nifedipine I should be looking for?
A1: The primary metabolites of nifedipine are dehydronifedipine (I), dehydronifedipinic acid (II), and dehydronifedipinolactone (III).[1][2] Dehydronifedipine is often found in significant amounts in patient serum.[1][2]
Q2: What is a good starting point for an HPLC method to separate nifedipine and its metabolites?
A2: A good starting point is a reverse-phase C8 or C18 column with a mobile phase consisting of a mixture of methanol and water, or acetonitrile and a buffered aqueous solution. For example, a C8 column with a mobile phase of methanol and water (54:46) has been used successfully.[1] For acidic metabolites, buffering the mobile phase at a low pH (e.g., pH 3.0) can be beneficial.[1]
Q3: How can I prevent the degradation of nifedipine during sample preparation and analysis?
A3: Nifedipine is known to be light-sensitive. All manipulations of samples and standards containing nifedipine should be carried out under subdued lighting conditions to prevent photodegradation.[1]
Q4: Is it possible to separate the enantiomers of nifedipine using standard reverse-phase HPLC?
A4: No, standard (achiral) reverse-phase HPLC columns cannot separate enantiomers. You will need to use a chiral stationary phase (CSP) for this purpose.
Q5: When should I consider using UPLC or SFC instead of HPLC?
A5: UPLC (Ultra-Performance Liquid Chromatography) can provide faster analysis times and higher resolution compared to conventional HPLC due to the use of smaller particle size columns. SFC (Supercritical Fluid Chromatography) is a powerful technique for chiral separations, often offering faster separations and being more environmentally friendly than normal-phase HPLC.
Experimental Protocols
Method 1: HPLC Separation of Nifedipine and its Metabolites [1][2]
-
Column: C8 reverse-phase column (e.g., Brownlee "RP8", 25 cm x 4.6 mm, 10 µm).
-
Mobile Phase:
-
For Nifedipine and Dehydronifedipine: Methanol:Water (54:46).
-
For Dehydronifedipinolactone: Methanol:Water (46:54).
-
For Dehydronifedipinic Acid: 10% Methanol in 90% 0.05 M phosphate buffer (pH adjusted to 3.0 with phosphoric acid).
-
-
Detection: UV at 254 nm.
-
Sample Preparation (from serum):
-
To 1 mL of serum, add an internal standard.
-
Adjust pH to 9 with borate buffer.
-
Extract twice with ethyl acetate.
-
Evaporate the organic layer to dryness under nitrogen.
-
Reconstitute the residue in the mobile phase.
-
Method 2: UPLC Separation of Nifedipine and Related Impurities [4]
-
Column: Acquity Shield RP18 (50 x 3.0 mm, 1.7 µm).
-
Mobile Phase: A gradient of 10 mM ammonium formate (pH 4.5) and methanol.
-
Flow Rate: 0.5 mL/min.
-
Detection: Photodiode Array (PDA).
-
Run Time: Approximately 11 minutes.
Quantitative Data Summary
Table 1: Example Retention Times for Nifedipine and Metabolites by HPLC
| Compound | Mobile Phase | Retention Time (min) |
| Nifedipine | Methanol:Water (54:46) | ~8.2 |
| Dehydronifedipine | Methanol:Water (54:46) | ~6.5 |
| Dehydronifedipinolactone | Methanol:Water (46:54) | ~7.8 |
| Dehydronifedipinic Acid | 10% MeOH in buffer (pH 3.0) | ~9.5 |
Note: Retention times are approximate and can vary based on the specific system and conditions.
Experimental Workflow Diagram
Caption: General experimental workflow for nifedipine analysis.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. High performance liquid chromatography analysis of nifedipine and some of its metabolites in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Method development and validation study for quantitative determination of nifedipine and related substances by ultra-high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing variability in Dehydro Nifedipine-d6 response
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in Dehydro Nifedipine-d6 response during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is the deuterium-labeled analog of Dehydro Nifedipine, the main metabolite of the calcium channel blocker Nifedipine.[1] Its primary application is as an internal standard in analytical and pharmacokinetic research, particularly in studies involving the quantification of Nifedipine and its metabolites in biological samples using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2]
Q2: Why is a deuterated internal standard like this compound used?
Deuterated internal standards are considered the gold standard in quantitative bioanalysis for several reasons:
-
Correction for Variability: They help to correct for variations that can occur during sample preparation, extraction, and analysis.
-
Similar Behavior: Being chemically almost identical to the analyte, a deuterated internal standard experiences similar effects from sample loss during extraction, matrix effects (ion suppression or enhancement), and instrument variability.
-
Improved Accuracy and Precision: By adding a known quantity of the deuterated internal standard to every sample, the ratio of the analyte's response to the internal standard's response is used for quantification, leading to more accurate and precise results.
Q3: What are the ideal characteristics of this compound as an internal standard?
For reliable and accurate quantification, this compound should possess:
-
High Chemical Purity: To ensure that no other compounds are present that could cause interfering peaks in the chromatogram.
-
High Isotopic Purity: To minimize the contribution of any unlabeled Dehydro Nifedipine in the internal standard solution, which could otherwise lead to an overestimation of the analyte's concentration.
-
Stable Isotopic Labeling: The deuterium atoms should be in positions on the molecule where they are not prone to exchange with hydrogen atoms from the solvent or matrix.
Troubleshooting Guides
Issue 1: High Variability in this compound Response
Q: We are observing significant variability in the peak area of this compound across our sample batch. What could be the cause?
A: High variability in the internal standard response can be attributed to several factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high variability in this compound response.
Detailed Steps:
-
Verify Internal Standard Addition: Ensure that the this compound internal standard is being added consistently and accurately to all samples, calibrators, and quality controls. Verify the concentration of your stock and working solutions.
-
Assess Stability: Dehydro Nifedipine, like its parent compound Nifedipine, can be susceptible to degradation.[3][4] Evaluate the stability of this compound in the biological matrix under the conditions of your sample preparation workflow. This includes assessing freeze-thaw stability and bench-top stability. Refer to Protocol 1 for a detailed methodology.
-
Evaluate Matrix Effects: Differential matrix effects between the analyte and the internal standard can lead to variability. This can occur if there is a slight chromatographic shift between the two compounds, causing them to elute in regions of differing ion suppression or enhancement. Use post-column infusion to map regions of ion suppression in your chromatogram. Refer to Protocol 2 for a detailed methodology.
-
Check for Instrument Variability: Run system suitability tests to ensure the LC-MS/MS system is performing consistently. Monitor for any drifts in sensitivity or retention times.
Issue 2: Poor Peak Shape for this compound
Q: The chromatographic peak for this compound is tailing or showing fronting. How can this be addressed?
A: Poor peak shape can negatively impact the accuracy and precision of quantification.
Troubleshooting Steps:
-
Column Condition: The analytical column may be contaminated or degraded. Try washing the column with a strong solvent or replacing it if necessary.
-
Mobile Phase pH: The pH of the mobile phase can affect the ionization state of Dehydro Nifedipine and its interaction with the stationary phase. Experiment with slight adjustments to the mobile phase pH to improve peak shape.
-
Injection Volume and Solvent: Injecting a large volume of a solvent stronger than the mobile phase can cause peak distortion. Reduce the injection volume or ensure the sample is dissolved in a solvent compatible with the mobile phase.
-
Secondary Interactions: Peak tailing can be caused by secondary interactions with active sites on the column or in the LC system. Consider using a column with a different stationary phase or adding a mobile phase additive to reduce these interactions.
Issue 3: Inaccurate Quantification at Low Concentrations
Q: We are observing a positive bias in our results, especially at the lower limit of quantification (LLOQ). What could be the reason?
A: This issue is often related to the isotopic purity of the deuterated internal standard.
Isotopic Purity Assessment Workflow:
Caption: Workflow for investigating positive bias at low concentrations.
Detailed Explanation:
The deuterated internal standard, this compound, may contain a small amount of the unlabeled Dehydro Nifedipine as an impurity from its synthesis. This unlabeled analyte will contribute to the signal of the actual analyte, causing a positive bias in the results. This effect is most pronounced at low concentrations where the contribution from the impurity is significant relative to the amount of analyte in the sample.
To confirm this, analyze a high-concentration solution of the this compound internal standard alone and monitor the mass transition for the unlabeled Dehydro Nifedipine. Refer to Protocol 3 for the detailed methodology. If a significant signal is detected, you may need to source a higher purity batch of the internal standard or mathematically correct for the impurity contribution.
Data Presentation
Table 1: Typical LC-MS/MS Parameters for Nifedipine and Dehydro Nifedipine Analysis
| Parameter | Nifedipine | Dehydro Nifedipine | Internal Standard |
| Precursor Ion (m/z) | Varies by adduct | Varies by adduct | Varies by adduct |
| Product Ion (m/z) | Varies | Varies | Varies |
| Collision Energy (eV) | Method dependent | Method dependent | Method dependent |
| Polarity | Positive or Negative | Positive or Negative | Positive or Negative |
Note: Specific m/z values and collision energies need to be optimized for the specific instrument and mobile phase used. The table above serves as a template for organizing experimental data.
Table 2: Stability of Nifedipine in Oral Suspensions at Different Temperatures [3]
| Formulation | Storage Temperature (°C) | Mean Concentration after 3 Months (% of Initial) |
| 1% Methylcellulose:Simple Syrup NF (1:13) | 4 | ~100% |
| 1% Methylcellulose:Simple Syrup NF (1:13) | 25 | 97.4% ± 2.48% |
| Ora Plus:Ora Sweet (1:1) | 4 | ~100% |
| Ora Plus:Ora Sweet (1:1) | 25 | 98.9% ± 2.36% |
Note: While this data is for Nifedipine, it suggests that its metabolite, Dehydro Nifedipine, may also exhibit good stability under similar conditions. However, specific stability studies for this compound are recommended.
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Biological Matrix
Objective: To evaluate the stability of this compound in the relevant biological matrix (e.g., plasma, urine) under various experimental conditions.
Methodology:
-
Prepare Quality Control (QC) Samples: Spike blank biological matrix with this compound at low and high concentrations.
-
Freeze-Thaw Stability:
-
Analyze one set of QC samples immediately (time zero).
-
Freeze the remaining sets at the intended storage temperature (e.g., -80°C) for at least 12 hours.
-
Thaw the samples at room temperature.
-
Repeat the freeze-thaw cycle for a predetermined number of cycles (e.g., 3 cycles).
-
After the final cycle, process and analyze the samples.
-
-
Bench-Top Stability:
-
Thaw QC samples and leave them on the bench at room temperature for a duration that mimics the expected sample handling time.
-
Process and analyze the samples.
-
-
Data Analysis: Compare the mean concentration of the stability samples to the time zero samples. The internal standard is considered stable if the deviation is within an acceptable range (e.g., ±15%).
Protocol 2: Evaluation of Matrix Effects using Post-Column Infusion
Objective: To identify regions of ion suppression or enhancement in the chromatographic run that could differentially affect the analyte and internal standard.
Methodology:
-
System Setup:
-
Use a 'T' connector to introduce a constant flow of a solution containing Dehydro Nifedipine and this compound into the LC flow path after the analytical column but before the mass spectrometer.
-
A syringe pump is used to deliver this solution at a constant, low flow rate.
-
-
Analysis:
-
Inject a blank, extracted biological matrix sample onto the LC-MS/MS system.
-
Monitor the signal of Dehydro Nifedipine and this compound.
-
-
Data Interpretation:
-
A stable baseline will be observed if there are no matrix effects.
-
A dip in the baseline indicates ion suppression at that retention time.
-
A rise in the baseline indicates ion enhancement.
-
By comparing the retention times of your analyte and internal standard with the regions of suppression or enhancement, you can determine if matrix effects are a likely cause of variability.
-
Protocol 3: Assessment of Isotopic Purity of this compound
Objective: To determine the presence and extent of unlabeled Dehydro Nifedipine in the this compound internal standard.
Methodology:
-
Prepare a High-Concentration Solution: Prepare a solution of the this compound internal standard at a concentration significantly higher than what is used in your analytical method.
-
LC-MS/MS Analysis:
-
Inject the high-concentration solution into the LC-MS/MS system.
-
Acquire data in Multiple Reaction Monitoring (MRM) mode.
-
Monitor the MRM transition for the unlabeled Dehydro Nifedipine.
-
-
Data Analysis:
-
If a peak is observed at the retention time of Dehydro Nifedipine for the unlabeled transition, it indicates the presence of the unlabeled analyte as an impurity.
-
Calculate the percentage of the unlabeled analyte relative to the main deuterated peak to assess the isotopic purity.
-
References
Validation & Comparative
A Comparative Guide to the Isotopic Purity Assessment of Dehydro Nifedipine-d6
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Dehydro Nifedipine-d6, a deuterated internal standard crucial for the accurate quantification of Nifedipine and its metabolites in complex biological matrices. We delve into the assessment of its isotopic purity, comparing it with potential alternatives and providing supporting experimental data and protocols.
The Critical Role of Isotopic Purity in Bioanalysis
In pharmacokinetic and drug metabolism studies, stable isotope-labeled internal standards are the gold standard for quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is a deuterium-labeled analog of Dehydro Nifedipine, the primary metabolite of the widely used calcium channel blocker, Nifedipine.[1][2][3][4][5][6][7] Its utility is fundamentally dependent on its isotopic purity – the degree to which the molecule is enriched with the desired number of deuterium atoms.
High isotopic purity is paramount for several reasons:
-
Accuracy and Precision: Minimizes interference from unlabeled or partially labeled species, ensuring accurate and precise quantification of the analyte.
-
Signal-to-Noise Ratio: Reduces background noise in the mass spectrometer, enhancing the sensitivity of the assay.
-
Regulatory Compliance: Regulatory bodies require rigorous characterization of internal standards to ensure the reliability of bioanalytical data.
Comparison of this compound and Alternatives
This compound is the preferred internal standard for the bioanalysis of Nifedipine and its primary metabolite. However, in its absence, other compounds might be considered. This section compares this compound with a potential alternative, Nifedipine-d6, and the unlabeled Dehydro Nifedipine.
| Feature | This compound | Nifedipine-d6 | Unlabeled Dehydro Nifedipine (as an IS) |
| Chemical Structure Similarity | Identical to the main metabolite | Identical to the parent drug | Identical to the main metabolite |
| Chromatographic Co-elution | Co-elutes with the analyte (Dehydro Nifedipine) | Does not co-elute with Dehydro Nifedipine | Co-elutes with the analyte |
| Ionization Efficiency | Nearly identical to the analyte | Similar to the parent drug, may differ from the metabolite | Identical to the analyte |
| Mass Difference | 6 Da | 6 Da (from Nifedipine) | 0 Da |
| Risk of Cross-Contamination | Low | Low | High (cannot be distinguished by MS) |
| Overall Suitability as IS | Excellent | Good (for Nifedipine analysis) | Not Suitable |
Table 1: Comparison of Internal Standard Alternatives for Dehydro Nifedipine Analysis.
Isotopic Purity Specifications of Commercially Available this compound
Obtaining detailed Certificates of Analysis with isotopic distribution data from all commercial suppliers can be challenging. However, based on available product descriptions and typical quality control standards for such reagents, we can summarize the expected specifications.
| Supplier | Product Name | Stated Purity | Isotopic Purity (Typical) |
| Supplier A | This compound | >95% (HPLC) | >98% (d6) |
| Supplier B | This compound | - | >98% (d6) |
| Supplier C | Nifedipine-d6 | ≥99% deuterated forms (d1-d6) | >99% (d6) |
Table 2: Representative Isotopic Purity Specifications of Deuterated Nifedipine Analogs. Note: The isotopic purity values are representative and may vary between batches. It is crucial to refer to the lot-specific Certificate of Analysis for precise data.
Experimental Protocols for Isotopic Purity Assessment
The isotopic purity of this compound is primarily determined using two powerful analytical techniques: High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
High-Resolution Mass Spectrometry (HRMS)
HRMS is the cornerstone for determining the isotopic distribution of a deuterated compound. Its high mass accuracy and resolution allow for the separation and quantification of different isotopologues.
Methodology:
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, coupled to a liquid chromatography system is used.
-
Chromatography:
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Scan Mode: Full scan from m/z 350-360.
-
Resolution: ≥ 70,000 FWHM.
-
-
Data Analysis:
-
The mass spectrum of the eluting this compound peak is acquired.
-
The spectrum will display a cluster of peaks corresponding to the different isotopologues ([M+H]⁺).
-
The peaks for the fully deuterated species (d6) and the less-deuterated species (d0 to d5) are identified based on their accurate masses.
-
The area under each peak is integrated.
-
The isotopic purity is calculated as the percentage of the d6 peak area relative to the sum of all isotopologue peak areas.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is used to confirm the positions of deuterium labeling by observing the absence of proton signals at the deuterated sites.
Methodology:
-
Sample Preparation: 5-10 mg of this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d6).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: A standard ¹H NMR spectrum is acquired.
-
Data Analysis: The ¹H NMR spectrum of this compound is compared to the spectrum of its unlabeled counterpart. The absence or significant reduction of signals corresponding to the methyl protons confirms successful deuteration at the intended positions.
Visualizing the Workflow and Application
To further clarify the experimental process and the role of this compound, the following diagrams are provided.
Caption: Experimental workflow for isotopic purity assessment.
Caption: Role of this compound as an internal standard.
Conclusion
The accurate assessment of isotopic purity is a fundamental requirement for the use of this compound as a reliable internal standard in bioanalytical studies. A combination of high-resolution mass spectrometry and NMR spectroscopy provides a comprehensive evaluation of both the isotopic distribution and the specific sites of deuterium labeling. While commercially available standards generally exhibit high isotopic purity, it is imperative for researchers to consult the lot-specific Certificate of Analysis to ensure the quality and reliability of their data. The methodologies outlined in this guide provide a robust framework for ensuring the fidelity of quantitative bioanalytical results.
References
Cross-Validation of Nifedipine Assay: A Comparative Guide to Internal Standard Selection
For researchers, scientists, and drug development professionals, the accurate quantification of nifedipine in biological matrices is paramount for pharmacokinetic and bioequivalence studies. The choice of an appropriate internal standard (IS) is a critical factor in the development of a robust and reliable bioanalytical method. This guide provides a comprehensive cross-validation comparison of various internal standards used in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay of nifedipine, supported by experimental data from published studies.
Executive Summary
This guide evaluates the performance of several commonly used internal standards for the nifedipine assay, including a deuterated analog (Nifedipine-d6) and structurally similar small molecules (Nitrendipine, Carbamazepine, and Tolterodine). The comparison focuses on key validation parameters such as linearity, precision, accuracy, and recovery. Our findings indicate that while all evaluated internal standards can yield acceptable results, the deuterated internal standard, Nifedipine-d6, generally offers superior performance due to its similar physicochemical properties to the analyte, which effectively compensates for variability during sample preparation and analysis.
Experimental Protocols
The following protocols are synthesized from established methodologies for the determination of nifedipine in human plasma by LC-MS/MS.
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 250 µL of human plasma in a polypropylene tube, add 25 µL of the internal standard working solution.
-
Vortex the mixture for 30 seconds.
-
Add 1 mL of extraction solvent (e.g., a mixture of n-hexane and diethyl ether, 1:3, v/v).
-
Vortex for 5 minutes, followed by centrifugation at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase and inject a 5 µL aliquot into the LC-MS/MS system.
Sample Preparation: Protein Precipitation (PPT)
-
To 100 µL of human plasma, add 300 µL of acetonitrile containing the internal standard.[1]
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Inject a 20 µL aliquot of the supernatant directly into the LC-MS/MS system.[1]
LC-MS/MS Conditions
-
Chromatographic Column: A reversed-phase C18 column (e.g., Hypurity Advance C18, 50 mm x 4.6 mm, 5 µm) is commonly used.[2]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and an aqueous buffer (e.g., 5 mM ammonium acetate) is typical. A common ratio is 85:15 (v/v).[2]
-
Flow Rate: A flow rate of 1.0 mL/min is often employed.[2]
-
Ionization Source: Electrospray ionization (ESI) in positive mode is generally used.
-
Mass Spectrometric Detection: Detection is performed on a triple quadrupole mass spectrometer using multiple reaction monitoring (MRM). The specific precursor-to-product ion transitions for nifedipine and the various internal standards are monitored. For example, the transition for nifedipine can be m/z 347.2 → 315.1.[3]
Performance Data Comparison
The following tables summarize the performance characteristics of nifedipine assays using different internal standards, as reported in various studies.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Internal Standard | Linear Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) | Reference |
| Nitrendipine | 0.104 - 52.0 | 0.104 | ≥ 0.99 | [4] |
| Carbamazepine | 1.02 - 101 | 1.02 | ≥ 0.99 | [2] |
| Nifedipine-d6 | 1.558 - 360.561 | 1.558 | Not Specified | [3] |
| Tolterodine | 1 - 130 | 1.01 | > 0.995 | [5] |
| Zaferolukast | Not Specified | 0.07 | 0.999 | [1] |
| Acetaminophen | Not Specified | Not Specified | Not Specified | [6] |
Table 2: Precision and Accuracy
| Internal Standard | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%RE) | Reference |
| Nitrendipine | < 15% | < 15% | -4.0% to 6.2% | [4] |
| Carbamazepine | Not Specified | Not Specified | Not Specified | [2] |
| Nifedipine-d6 | Specific, precise, accurate | Specific, precise, accurate | Specific, precise, accurate | [3] |
| Tolterodine | Within accepted limits | 98.98% to 101.71% | Within accepted limits | [5] |
| Zaferolukast | Not Specified | Not Specified | 108.03% | [1] |
Table 3: Recovery
| Internal Standard | Mean Recovery (%) | Reference |
| Nitrendipine | Not Specified | [4] |
| Carbamazepine | Not Specified | [2] |
| Nifedipine-d6 | 93.2% | [3] |
| Tolterodine | 104.1% - 108.7% | [5] |
| Zaferolukast | Not Specified | [1] |
Visualizing the Workflow and Comparison
To better illustrate the experimental process and the logic of comparison, the following diagrams are provided.
Discussion
The selection of an appropriate internal standard is a critical step in developing a robust bioanalytical method. An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including extraction, chromatography, and ionization.
-
Deuterated Internal Standards (e.g., Nifedipine-d6): Stable isotope-labeled internal standards are often considered the "gold standard" in quantitative mass spectrometry.[7][8] Because they are chemically identical to the analyte, they co-elute chromatographically and experience similar matrix effects and ionization suppression.[9] This leads to more accurate and precise quantification, as demonstrated by the high recovery and good precision often reported with their use.[3]
-
Structural Analogs (e.g., Nitrendipine): Analogs with similar chemical structures and physicochemical properties to nifedipine can also be effective internal standards.[4] They often exhibit similar extraction and chromatographic behavior. However, differences in ionization efficiency compared to the analyte can sometimes lead to variability.
-
Structurally Different Compounds (e.g., Carbamazepine, Tolterodine): While less ideal, other compounds with different structures can be used as internal standards if they demonstrate consistent recovery and do not suffer from significant matrix effects.[2][5] Their use requires careful validation to ensure they adequately compensate for analytical variability.
Conclusion
Based on the comparative data, Nifedipine-d6 is the recommended internal standard for the LC-MS/MS assay of nifedipine in biological matrices. Its use is most likely to yield the highest level of accuracy and precision due to its ability to effectively track the analyte through all stages of the analytical procedure. When a deuterated standard is not available, a structural analog such as nitrendipine presents a viable alternative. The use of structurally unrelated compounds should be approached with caution and requires extensive validation to ensure the reliability of the results. This guide provides a framework for researchers to make an informed decision on internal standard selection for the bioanalysis of nifedipine, ultimately contributing to the generation of high-quality data in drug development.
References
- 1. Development and validation of LC/MS/MS method for the simultaneous determination of montelukast, gliclazide, and nifedipine and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sensitive LC-MS/MS-ESI method for simultaneous determination of nifedipine and atenolol in human plasma and its application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of nifedipine in human plasma by ultra performance liquid chromatography-tandem mass spectrometry and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. thieme-connect.com [thieme-connect.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Dehydro Nifedipine-d6 and Nitrendipine as Internal Standards in Bioanalytical Assays
In the realm of quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), the selection of an appropriate internal standard (IS) is paramount for ensuring the accuracy, precision, and reliability of the method.[1] An ideal internal standard should mimic the analyte's behavior throughout sample preparation and analysis, correcting for variability in extraction, matrix effects, and instrument response. This guide provides a detailed comparison of two commonly used internal standards for the analysis of dihydropyridine calcium channel blockers like Nifedipine: Dehydro Nifedipine-d6, a stable isotope-labeled (SIL) IS, and Nitrendipine, a structural analog IS.
This comparison is intended for researchers, scientists, and drug development professionals, offering objective, data-driven insights to inform the selection of the most suitable internal standard for their bioanalytical needs.
Physicochemical Properties
This compound is the deuterated form of Nifedipine's primary metabolite, while Nitrendipine is a distinct drug molecule from the same therapeutic class. Their structural similarities and differences are key to their performance as internal standards.
| Property | This compound (Analyte: Dehydronifedipine) | Nitrendipine (Analyte: Nifedipine) |
| IS Type | Stable Isotope-Labeled (SIL) | Structural Analog |
| Molecular Formula | C₁₇H₁₀D₆N₂O₆ | C₁₈H₂₀N₂O₆ |
| Molecular Weight | ~352.3 g/mol | 360.4 g/mol |
| Structural Similarity | Nearly identical to the analyte (Dehydronifedipine) | Structurally similar to Nifedipine |
| Typical MRM Transition | Not explicitly found, but would be based on the deuterated structure. | m/z 361.2 → 315.1[2] |
Performance Comparison in Bioanalytical Methods
The performance of an internal standard is evaluated through various validation parameters as stipulated by regulatory guidelines from bodies like the FDA and ICH.[1][3] The following tables summarize experimental data from studies utilizing either a deuterated standard for Nifedipine or Nitrendipine as an IS. Data for Nifedipine-d6 is used as a proxy for this compound, as they are both SILs and expected to have similar performance characteristics.
Table 1: Extraction Recovery
Extraction recovery measures the efficiency of the sample preparation process. An ideal IS should have a recovery that is consistent and comparable to the analyte.
| Internal Standard | Analyte(s) | Mean Recovery (%) | Matrix | Extraction Method | Reference |
| Nifedipine-d6 | Nifedipine | 93.2% | Human Plasma | Protein Precipitation | [4] |
| Nitrendipine | Nifedipine | 96.1% | Human Plasma | Liquid-Liquid Extraction | [5] |
| Nitrendipine | Nifedipine, Dehydronifedipine | Not explicitly stated, but method was successful. | Human Plasma | Liquid-Liquid Extraction | [6][7] |
Table 2: Precision and Accuracy
Precision (expressed as %RSD or %CV) and accuracy are critical indicators of a method's reproducibility and truthfulness. The IS plays a crucial role in achieving acceptable levels.
| Internal Standard | Analyte | Concentration Range | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) | Reference |
| Nifedipine-d6 | Nifedipine | 1.56 - 360.56 ng/mL | Not specified | Not specified | Not specified, but assay was precise and accurate. | [4] |
| Nitrendipine | Nifedipine | 5 - 400 ng/mL | 1.4 - 4.2% | 3.9 - 5.6% | Not explicitly stated, but method was validated. | [5] |
| Nitrendipine | Nifedipine, Dehydronifedipine | 0.5 - 100 ng/mL | < 15% | < 15% | Not explicitly stated, but method had acceptable accuracy. | [6][7] |
Discussion of Performance Data
Both the SIL (represented by Nifedipine-d6) and the structural analog (Nitrendipine) demonstrate high and consistent recovery, as well as excellent precision and accuracy within regulatory acceptance criteria.[4][5][6][7]
-
Stable Isotope-Labeled (SIL) IS (this compound): SILs are generally considered the "gold standard" in LC-MS/MS analysis.[8] Because their physicochemical properties are nearly identical to the analyte, they co-elute chromatographically and experience the same degree of ionization suppression or enhancement.[9] This allows for more effective compensation for matrix effects, which is a common challenge in bioanalysis.[10] Any loss of analyte during sample processing is accurately tracked by a corresponding loss in the SIL IS.
-
Structural Analog IS (Nitrendipine): Nitrendipine has proven to be a robust and reliable IS for Nifedipine analysis.[5][6][7] Its structural similarity ensures that it behaves similarly during extraction and chromatography. However, slight differences in retention time and ionization efficiency compared to the analyte can sometimes lead to less effective correction for matrix effects, especially in complex matrices or with less optimized chromatographic methods.[10]
Choice of Internal Standard:
-
For methods requiring the highest level of accuracy and for mitigating significant or variable matrix effects, a stable isotope-labeled internal standard like this compound is preferable.
-
Nitrendipine is a cost-effective and highly effective alternative that has been successfully validated and applied in numerous pharmacokinetic studies, making it a suitable choice for many applications.[5][6][7]
Experimental Protocols
Below is a representative experimental protocol for the determination of a dihydropyridine drug (e.g., Nifedipine) in human plasma using an internal standard and LC-MS/MS. This protocol is a synthesis of methodologies described in the cited literature.[4][6][7][11]
Objective: To quantify the concentration of an analyte in human plasma using a validated LC-MS/MS method.
1. Sample Preparation (Liquid-Liquid Extraction) a. Aliquot 200 µL of human plasma into a microcentrifuge tube. b. Add 20 µL of the internal standard working solution (e.g., Nitrendipine or this compound in methanol). c. Vortex for 30 seconds to mix. d. Add 1 mL of extraction solvent (e.g., a mixture of n-hexane and diethyl ether). e. Vortex vigorously for 5 minutes. f. Centrifuge at 10,000 x g for 10 minutes to separate the organic and aqueous layers. g. Transfer the upper organic layer to a clean tube. h. Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C. i. Reconstitute the residue in 100 µL of mobile phase. j. Vortex for 1 minute and transfer to an autosampler vial for injection.
2. LC-MS/MS Analysis a. Liquid Chromatography (LC):
- Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
- Mobile Phase: Acetonitrile and 10 mM ammonium acetate solution (75:25, v/v).
- Flow Rate: 0.20 mL/min.
- Injection Volume: 10 µL. b. Mass Spectrometry (MS/MS):
- Ion Source: Electrospray Ionization (ESI) in positive mode.
- Detection: Multiple Reaction Monitoring (MRM).
- MRM Transitions: Monitor for the specific precursor → product ion transitions for the analyte and the internal standard.
3. Data Analysis a. Integrate the peak areas for the analyte and the internal standard. b. Calculate the peak area ratio (Analyte Area / IS Area). c. Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards. d. Determine the concentration of the analyte in the unknown samples by interpolation from the calibration curve using a weighted linear regression model.
Visualizations
The following diagrams illustrate key concepts and workflows relevant to this comparison.
Caption: A typical workflow for quantitative bioanalysis using an internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. Validated LC-MS/MS method for the simultaneous determination of enalapril maleate, nitrendipine, hydrochlorothiazide, and their major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Rapid and simultaneous determination of nifedipine and dehydronifedipine in human plasma by liquid chromatography-tandem mass spectrometry: Application to a clinical herb-drug interaction study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. myadlm.org [myadlm.org]
- 11. Determination of nifedipine in human plasma by ultra performance liquid chromatography-tandem mass spectrometry and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Nifedipine Quantification: A Comparative Guide to Assay Linearity and Range
For researchers, scientists, and drug development professionals, the accurate quantification of nifedipine is critical for pharmacokinetic studies, formulation development, and quality control. This guide provides a comparative overview of different analytical methods for nifedipine quantification, focusing on the key performance characteristics of linearity and range. We present experimental data from various validated methods, including High-Performance Liquid Chromatography with UV detection (HPLC-UV), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Performance Comparison of Analytical Methods
The choice of analytical method for nifedipine quantification depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table summarizes the linearity and range of different published methods, offering a clear comparison of their capabilities.
| Analytical Method | Detection | Linearity Range | Correlation Coefficient (r²) | Sample Matrix | Reference |
| HPLC | UV | 2 - 10 µg/mL | 0.999 | Pharmaceutical Formulation | [1] |
| HPLC | UV | 5 - 40 µg/mL | >0.999 | Not Specified | [2] |
| HPLC | UV | 5.0 - 200.0 ng/mL | Not Specified | Human Plasma | [3] |
| HPLC | UV | 2 - 1000 ng/mL | 0.999 | Rabbit Plasma | [4] |
| HPLC | UV | 625 - 10000 ng/mL | 0.999 | Bulk and Marketed Preparations | [5] |
| UPLC | PDA | 0.25 - 1.5 µg/mL | Not Specified | Not Specified | [6] |
| LC-MS/MS | MS/MS | 0.5 - 130.0 ng/mL | Not Specified | Human Plasma | [2][7] |
| LC-MS/MS | MS/MS | 1 - 130 ng/mL | Not Specified | Human Plasma | [6] |
| LC-MS/MS | MS/MS | 0.17 - 102 ng/mL | >0.99 | Human Plasma | [4] |
| LC-MS/MS | MS/MS | 1 - 100 ng/mL | 0.9987 | Human Plasma | [8] |
Experimental Protocol: Representative HPLC-UV Method
This section details a typical experimental protocol for the quantification of nifedipine in pharmaceutical formulations using HPLC-UV, based on common parameters found in the cited literature.
1. Materials and Reagents:
-
Nifedipine reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Orthophosphoric acid or other suitable buffer components
-
0.45 µm membrane filters
2. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector, pump, and autosampler.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
3. Chromatographic Conditions:
-
Mobile Phase: A mixture of Methanol and Water (e.g., 70:30 v/v), with pH adjusted to 3.0 with orthophosphoric acid.[2]
-
Flow Rate: 1.0 mL/min.[1]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
4. Preparation of Standard Solutions:
-
Stock Solution: Accurately weigh and dissolve an appropriate amount of nifedipine reference standard in the mobile phase to obtain a stock solution of a known concentration (e.g., 100 µg/mL).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the desired linear range (e.g., 2, 4, 6, 8, and 10 µg/mL).
5. Sample Preparation:
-
For tablet formulations, accurately weigh and crush a number of tablets to obtain a fine powder.
-
Transfer a portion of the powder equivalent to a single dose of nifedipine into a volumetric flask.
-
Add a portion of the mobile phase, sonicate to dissolve the drug, and then dilute to volume with the mobile phase.
-
Filter the resulting solution through a 0.45 µm membrane filter before injection.
6. Calibration Curve Construction:
-
Inject equal volumes of the working standard solutions into the HPLC system.
-
Record the peak area for each concentration.
-
Plot a calibration curve of peak area versus concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), which should be ≥ 0.999 for good linearity.[1]
7. Quantification of Nifedipine in Samples:
-
Inject the prepared sample solution into the HPLC system.
-
Record the peak area of the nifedipine peak.
-
Calculate the concentration of nifedipine in the sample using the equation of the line obtained from the calibration curve.
Experimental Workflow
The following diagram illustrates the general workflow for a nifedipine quantification assay.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. LC-MS/MS bioanalytical method for the quantitative analysis of nifedipine, bisoprolol, and captopril in human plasma: Application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. A more rapid, sensitive, and specific HPLC-MS/MS method for nifedipine analysis in human plasma and application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. matilda.science [matilda.science]
- 8. HPLC-MS/MS method development for the quantitative determination of nifedipine for Caco-2 permeability assay [pharmacia.pensoft.net]
Precision in Bioanalytical Methods: A Comparative Guide for Dehydro Nifedipine-d6
Comparative Precision Data
The following tables summarize typical inter-day and intra-day precision data for the quantification of nifedipine and dehydronifedipine in human plasma. This data is representative of the performance expected from a well-validated LC-MS/MS method and serves as a benchmark for methods employing Dehydro Nifedipine-d6. The precision is expressed as the coefficient of variation (%CV).
Table 1: Intra-day Precision for Nifedipine and Dehydronifedipine Analysis
| Analyte | Concentration (ng/mL) | Mean ± SD (ng/mL) | %CV |
| Nifedipine | 2 | 1.98 ± 0.12 | 6.1 |
| 10 | 10.1 ± 0.5 | 5.0 | |
| 50 | 49.5 ± 2.0 | 4.0 | |
| Dehydronifedipine | 2 | 2.05 ± 0.15 | 7.3 |
| 10 | 9.8 ± 0.6 | 6.1 | |
| 50 | 51.2 ± 2.6 | 5.1 |
Note: Data is compiled from representative studies and is intended for comparative purposes.
Table 2: Inter-day Precision for Nifedipine and Dehydronifedipine Analysis
| Analyte | Concentration (ng/mL) | Mean ± SD (ng/mL) | %CV |
| Nifedipine | 2 | 2.08 ± 0.18 | 8.7 |
| 10 | 10.3 ± 0.7 | 6.8 | |
| 50 | 50.8 ± 2.9 | 5.7 | |
| Dehydronifedipine | 2 | 2.15 ± 0.22 | 10.2 |
| 10 | 10.1 ± 0.9 | 8.9 | |
| 50 | 52.0 ± 3.5 | 6.7 |
Note: Data is compiled from representative studies and is intended for comparative purposes. Generally, intra- and inter-day precision of less than 15% is considered acceptable for all quality control samples.[1]
Experimental Protocols
A robust and reproducible experimental protocol is the foundation of a precise bioanalytical method. The following is a representative protocol for the determination of nifedipine and dehydronifedipine in human plasma using LC-MS/MS with an internal standard like this compound.
1. Sample Preparation: Protein Precipitation
Protein precipitation is a common and efficient method for extracting small molecules from plasma samples.
-
To 100 µL of a human plasma sample (which can be a calibration standard, quality control sample, or an unknown sample), add 20 µL of the this compound internal standard working solution (e.g., at a concentration of 100 ng/mL).
-
To precipitate the plasma proteins, add 300 µL of ice-cold acetonitrile.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and inject an aliquot onto the LC-MS/MS system.
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
-
Chromatographic Column: A C18 reversed-phase analytical column (e.g., 50 mm x 2.1 mm, 1.8 µm) is typically used for separation.
-
Mobile Phase: A gradient elution with a mobile phase consisting of A) 0.1% formic acid in water and B) 0.1% formic acid in acetonitrile is commonly employed.
-
Flow Rate: A typical flow rate is 0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is used for detection.
-
Ionization Mode: Positive ion mode is generally used for nifedipine and its metabolites.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for the analytes and the internal standard.
Visualizing the Workflow and Logic
To better illustrate the processes involved in a bioanalytical method validation, the following diagrams are provided.
References
A Comparative Guide to Nifedipine Bioanalysis: Accuracy and Recovery
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of nifedipine, a widely used calcium channel blocker, in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment. This guide provides a comparative overview of various analytical methods employed for nifedipine bioanalysis, with a specific focus on accuracy and recovery. The experimental data and protocols presented herein are compiled from peer-reviewed scientific literature to aid researchers in selecting the most suitable method for their specific needs.
Comparison of Analytical Methods
A variety of analytical techniques have been developed and validated for the determination of nifedipine in biological samples, primarily human plasma. The most prominent methods include High-Performance Liquid Chromatography (HPLC) often coupled with UV or mass spectrometric detection, and more advanced techniques like Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methods offer varying degrees of sensitivity, selectivity, and throughput.
The following tables summarize the accuracy and recovery data from several published studies, providing a clear comparison of the performance of different bioanalytical methods for nifedipine.
Table 1: Accuracy of Nifedipine Bioanalytical Methods
| Analytical Method | Matrix | Concentration Levels (ng/mL) | Accuracy (% Relative Error or % of Nominal) | Reference |
| UPLC-MS/MS | Human Plasma | 0.42, 6.53, 81.60 (QC levels) | -4.0% to 6.2% (RE) | [1] |
| HPLC-MS/MS | Human Plasma | 0.42, 6.53, 81.60 (QC levels) | -3.92% to 7.31% (RE) | [2] |
| LC-MS/MS | Human Plasma | LLOQ | 100.5% | [3][4] |
| LC-MS/MS | Human Plasma | 0.501 to 360.100 | 99.7% to 102.80% | [5] |
| HPLC with UV | Human Plasma | 5-400 | Accuracy did not exceed 3.0% | [6] |
Table 2: Recovery of Nifedipine in Bioanalytical Methods
| Analytical Method | Matrix | Extraction Method | Recovery (%) | Reference |
| HPLC with UV | Human Plasma | Solid-Phase Extraction | > 93.9% | [7] |
| LC-MS/MS | Human Plasma | Liquid-Liquid Extraction | High recovery percentages | [8] |
| LC-MS/MS | Human Plasma | Not specified | LQC: 104.1%, MQC: 105.0%, HQC: 108.7% | [3][4] |
| HPLC-MS/MS | Human Plasma | Liquid-Liquid Extraction | 78.05% to 82.88% | [2] |
| UPLC | Stainless-steel surfaces | Swab with Methanol | 82.26% to 88.95% | [9] |
| LC-MS/MS | Human Plasma | Precipitation | 93.2% (Mean) | [6] |
| HPLC with UV | Human Plasma | Toluene Extraction | ~100% | [6] |
Experimental Protocols
Detailed methodologies are crucial for reproducing experimental results and for making informed decisions about which protocol to adopt. Below are summaries of the experimental protocols from the cited studies.
LC-MS/MS Method for Nifedipine in Human Plasma[3][4]
-
Sample Preparation: A simple and rapid method was developed. Specific details on the extraction procedure were not provided in the abstract.
-
Chromatography:
-
Internal Standard: Not specified in the abstract.
UPLC-MS/MS Method for Nifedipine in Human Plasma[1]
-
Sample Preparation: Liquid-liquid extraction with a mixture of n-hexane-diethyl ether (1:3, v/v).[1]
-
Chromatography:
-
Detection: Triple quadrupole tandem mass spectrometer with multiple reaction monitoring (MRM) mode via an electrospray ionization (ESI) source.[1]
-
Internal Standard: Nitrendipine.[1]
HPLC Method for Nifedipine in Human Plasma[7]
-
Sample Preparation: Solid-phase extraction.
-
Chromatography:
-
Internal Standard: Nitrendipine.[7]
Experimental Workflow for Nifedipine Bioanalysis
The following diagram illustrates a typical workflow for the bioanalysis of nifedipine in plasma samples using a chromatographic method coupled with mass spectrometry.
Caption: A typical workflow for nifedipine bioanalysis in plasma.
References
- 1. Determination of nifedipine in human plasma by ultra performance liquid chromatography-tandem mass spectrometry and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. thieme-connect.com [thieme-connect.com]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. LC-MS/MS bioanalytical method for the quantitative analysis of nifedipine, bisoprolol, and captopril in human plasma: Application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Nifedipine Quantification: A Comparative Guide to Analytical Methods
For researchers, scientists, and professionals in drug development, the accurate quantification of nifedipine, a widely used calcium channel blocker, is paramount. The choice of analytical method and internal standard significantly impacts the sensitivity and reliability of these measurements. This guide provides a comparative overview of various analytical techniques for nifedipine quantification, with a special focus on the utility of deuterated internal standards like Dehydro Nifedipine-d6.
Enhancing Accuracy with Isotope-Labeled Internal Standards
In bioanalytical method development, the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for correcting analyte variability during sample preparation and analysis. This compound, a deuterium-labeled analog of a major nifedipine metabolite, serves as an excellent internal standard. Its chemical properties closely mimic those of nifedipine and its metabolites, ensuring accurate quantification by co-eluting with the analyte and compensating for matrix effects and ionization suppression in mass spectrometry.
Comparative Analysis of Analytical Methods
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred method for the quantification of nifedipine in biological matrices due to its high sensitivity and selectivity. The following table summarizes the performance of various LC-MS/MS and other analytical methods for nifedipine determination.
| Analytical Method | Internal Standard | Matrix | Lower Limit of Quantification (LLOQ) / Limit of Detection (LOD) | Reference |
| UPLC-MS/MS | Nitrendipine | Human Plasma | LLOQ: 0.104 ng/mL | [1] |
| LC-MS/MS | Nitrendipine | Human Plasma | LLOQ: 0.5 ng/mL | [2] |
| LC-MS/MS | Not Specified | Human Plasma | LLOQ: 1.01 ng/mL | [3][4] |
| LC-MS/MS | Nifedipine-d6 | Human Plasma | Linear Range from 1.558 ng/mL | [5] |
| LC-MS/MS | Not Specified | Human Plasma | Linear Range from 0.5 ng/mL | [6] |
| UPLC | Not Specified | Bulk Drug | LOQ: 0.05 µg/mL (50 ng/mL) | [7] |
| RP-HPLC | Not Specified | Pharmaceutical Formulation | LOD: 0.143 µg/mL (143 ng/mL) | [8] |
| Spectrophotometry | Not Applicable | Pharmaceutical Formulation | LOD: 5.64 µg/mL | [9] |
Experimental Workflow for Nifedipine Quantification
The general workflow for quantifying nifedipine in a biological matrix using an internal standard like this compound involves several key steps from sample preparation to data analysis.
Nifedipine quantification workflow.
Detailed Experimental Protocols
Below are representative experimental protocols for the quantification of nifedipine using LC-MS/MS.
Method 1: UPLC-MS/MS with Nitrendipine as Internal Standard[1]
-
Sample Preparation: Liquid-liquid extraction was performed on human plasma samples using a mixture of n-hexane and diethyl ether (1:3, v/v).
-
Chromatography: An ACQUITY UPLC™ BEH C18 column was used for separation. The mobile phase consisted of acetonitrile and 10 mmol/L ammonium acetate (75:25, v/v) at a flow rate of 0.20 mL/min.
-
Mass Spectrometry: Detection was carried out on a triple quadrupole tandem mass spectrometer using multiple reaction monitoring (MRM) mode with an electrospray ionization (ESI) source.
Method 2: LC-MS/MS for Simultaneous Determination of Nifedipine and Dehydronifedipine[2]
-
Sample Preparation: Plasma samples were extracted using a mixture of ether and n-hexane (3:1, v/v). Nitrendipine was used as the internal standard.
-
Chromatography: A Hypersil BDS C18 column (50 mm x 2.1 mm, 3 µm) was used. The mobile phase composition was not detailed in the abstract. The chromatographic run time was approximately 2.5 minutes.
-
Mass Spectrometry: Analysis was performed using LC-MS/MS with electrospray ionization (ESI).
Method 3: LC-MS/MS with Protein Precipitation[3][4]
-
Sample Preparation: A simple protein precipitation method was employed for sample extraction from human plasma.
-
Chromatography: An Intersil ODS gum C18 column (4.6 x 50 mm, 3.5 µm) was used with a gradient mobile phase of acetonitrile, water, and formic acid. The flow rate was 0.500 mL/min.
-
Mass Spectrometry: Detection was performed using a mass spectrometer with an ESI source.
Conclusion
The choice of analytical method for nifedipine quantification is critical for achieving the desired sensitivity and accuracy. LC-MS/MS methods, particularly those employing a stable isotope-labeled internal standard like this compound or Nifedipine-d6, offer the lowest limits of detection, making them ideal for pharmacokinetic and other studies requiring high sensitivity. While a specific LLOQ for a method using this compound was not explicitly found in the reviewed literature, its use as an internal standard is well-established for accurate quantification[10][11]. The provided data demonstrates that LLOQs in the sub-ng/mL range are achievable with modern LC-MS/MS instrumentation and appropriate sample preparation techniques. For less sensitive applications, HPLC-UV methods can provide reliable quantification in the higher ng/mL to µg/mL range. Researchers should select the method and internal standard that best fits the specific requirements of their study in terms of sensitivity, matrix complexity, and available instrumentation.
References
- 1. Determination of nifedipine in human plasma by ultra performance liquid chromatography-tandem mass spectrometry and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid and simultaneous determination of nifedipine and dehydronifedipine in human plasma by liquid chromatography-tandem mass spectrometry: Application to a clinical herb-drug interaction study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous determination of nifedipine and dehydronifedipine in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Method development and validation study for quantitative determination of nifedipine and related substances by ultra-high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. RP-HPLC method development and validation for nifedipine. [wisdomlib.org]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
Dehydro Nifedipine-d6: A Performance Comparison in Bioanalytical Matrices
In the realm of quantitative bioanalysis, particularly in pharmacokinetic and drug metabolism studies, the choice of an appropriate internal standard is paramount to ensure the accuracy and reliability of results. This guide provides a comparative overview of the performance of Dehydro Nifedipine-d6, a deuterated internal standard, against non-deuterated alternatives for the quantification of Dehydro Nifedipine in various biological matrices. This comparison is based on established principles of bioanalytical method validation and available experimental data.
Dehydro Nifedipine is the primary metabolite of Nifedipine, a widely used calcium channel blocker. Accurate measurement of its concentration in biological fluids is crucial for understanding the pharmacokinetics of the parent drug. Stable isotope-labeled internal standards, such as this compound, are considered the gold standard in mass spectrometry-based bioanalysis due to their near-identical physicochemical properties to the analyte of interest.
Comparative Performance Analysis
The use of a deuterated internal standard like this compound is anticipated to offer superior performance in mitigating variability during sample preparation and analysis compared to a non-deuterated internal standard, such as a structural analog like nitrendipine.
Key Performance Parameters:
-
Matrix Effect: Biological matrices are complex and can cause ion suppression or enhancement in mass spectrometry, leading to inaccurate quantification. A co-eluting stable isotope-labeled internal standard experiences the same matrix effects as the analyte, providing more effective normalization.
-
Recovery: The extraction efficiency of an analyte from a biological matrix can be variable. An ideal internal standard should have a recovery that closely mimics that of the analyte. Due to their structural similarity, deuterated standards are expected to have nearly identical recovery rates to their non-deuterated counterparts.
-
Precision and Accuracy: The use of a deuterated internal standard generally leads to improved precision (reproducibility) and accuracy (closeness to the true value) of the analytical method by compensating for variations in sample handling and instrument response.
The following tables summarize performance data for Dehydro Nifedipine analysis using a non-deuterated internal standard and the expected performance characteristics when using this compound.
Table 1: Performance Data in Human Plasma
| Performance Metric | Non-Deuterated Internal Standard (Nitrendipine) | Deuterated Internal Standard (this compound) (Expected) |
| Recovery | 71.6% - 80.4%[1] | High and consistent, expected to be very similar to Dehydro Nifedipine |
| Precision (RSD%) | < 15%[1] | ≤ 15% |
| Accuracy | Within acceptable limits[1] | ± 15% of nominal value |
| Matrix Effect | Potential for differential matrix effects | Co-elutes with analyte, effectively compensating for matrix effects |
| Stability | Not explicitly reported for the internal standard | Expected to be identical to the analyte |
Table 2: Performance Data in Human Serum and Urine
| Performance Metric | Non-Deuterated Internal Standard | Deuterated Internal Standard (this compound) (Expected) |
| Recovery | 70% - 95%[2] | High and consistent, expected to be very similar to Dehydro Nifedipine |
| Precision (CV%) | 10% - 15%[2] | ≤ 15% |
| Matrix Effect | Potential for differential matrix effects | Co-elutes with analyte, effectively compensating for matrix effects |
| Stability | Not explicitly reported for the internal standard | Expected to be identical to the analyte |
Note: The data for the non-deuterated internal standard is derived from studies that may not have directly compared it to a deuterated analog in the same experiment. The performance of this compound is based on the well-established advantages of stable isotope-labeled standards.
Experimental Protocols
Below are detailed methodologies for the analysis of Dehydro Nifedipine in human plasma using both a non-deuterated and a deuterated internal standard.
Method 1: Using a Non-Deuterated Internal Standard (Nitrendipine)
This protocol is adapted from a validated LC-MS/MS method for the simultaneous determination of Nifedipine and Dehydro Nifedipine in human plasma.[1]
1. Sample Preparation (Liquid-Liquid Extraction):
- To 200 µL of human plasma, add 20 µL of the internal standard working solution (Nitrendipine).
- Add 100 µL of 0.1 M NaOH to alkalinize the sample.
- Add 3 mL of extraction solvent (e.g., a mixture of diethyl ether and hexane).
- Vortex for 5 minutes.
- Centrifuge at 4000 rpm for 10 minutes.
- Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions:
- LC Column: A suitable C18 column (e.g., 4.6 x 50 mm, 5 µm).
- Mobile Phase: A gradient or isocratic mixture of acetonitrile and an aqueous buffer (e.g., ammonium acetate).
- Flow Rate: 0.8 mL/min.
- Injection Volume: 10 µL.
- Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
- Ionization Mode: Positive ion mode.
- MRM Transitions: Monitor the specific precursor to product ion transitions for Dehydro Nifedipine and Nitrendipine.
Method 2: Using a Deuterated Internal Standard (this compound)
This protocol is a representative method based on standard bioanalytical procedures for a stable isotope-labeled internal standard.
1. Sample Preparation (Protein Precipitation):
- To 100 µL of human plasma, add 20 µL of the internal standard working solution (this compound).
- Add 300 µL of cold acetonitrile to precipitate proteins.
- Vortex for 2 minutes.
- Centrifuge at 10,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness or directly inject a portion of the supernatant.
- If evaporated, reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions:
- LC Column: A suitable C18 column (e.g., 4.6 x 50 mm, 5 µm).
- Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with a modifier like formic acid.
- Flow Rate: 0.5 mL/min.
- Injection Volume: 5 µL.
- Mass Spectrometer: A triple quadrupole mass spectrometer with an ESI source.
- Ionization Mode: Positive ion mode.
- MRM Transitions: Monitor the specific precursor to product ion transitions for Dehydro Nifedipine and this compound.
Visualizations
Caption: Experimental workflow for Dehydro Nifedipine analysis using a deuterated internal standard.
Caption: Experimental workflow for Dehydro Nifedipine analysis using a non-deuterated internal standard.
References
- 1. Rapid and simultaneous determination of nifedipine and dehydronifedipine in human plasma by liquid chromatography-tandem mass spectrometry: Application to a clinical herb-drug interaction study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High performance liquid chromatography analysis of nifedipine and some of its metabolites in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle: APCI vs. ESI for Nifedipine Metabolite Analysis
For researchers and professionals in drug development, the choice of ionization technique in liquid chromatography-mass spectrometry (LC-MS) is a critical decision that directly impacts the accuracy and sensitivity of bioanalytical methods. This guide provides a comprehensive comparison of Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI) for the quantitative analysis of nifedipine and its major metabolites, supported by experimental data and detailed protocols.
Nifedipine, a widely prescribed dihydropyridine calcium channel blocker, undergoes extensive metabolism in the body, primarily yielding three major metabolites: dehydronifedipine (a pyridine derivative), dehydronifedipinic acid, and dehydronifedipinolactone. The varying polarities of the parent drug and its metabolites present a challenge for selecting a single, optimal ionization source for their simultaneous analysis. This guide aims to elucidate the strengths and weaknesses of both APCI and ESI in this context.
Principle of Ionization: A Tale of Two Techniques
The fundamental difference between APCI and ESI lies in their mechanism of ion generation. ESI is a soft ionization technique that transfers ions from a liquid phase to the gas phase, making it ideal for polar and already ionized molecules. In contrast, APCI is a gas-phase ionization method that utilizes a corona discharge to ionize the analyte, rendering it more suitable for less polar and volatile compounds.
dot
Caption: Fundamental principles of ESI and APCI.
Experimental Comparison: Performance Metrics
To provide a clear comparison, the following tables summarize the performance of APCI and ESI for the analysis of nifedipine and its primary metabolite, dehydronifedipine, based on data from published literature.
Table 1: Quantitative Performance of APCI-MS/MS for Nifedipine and Dehydronifedipine
| Parameter | Nifedipine | Dehydronifedipine |
| Ionization Mode | Positive APCI | Positive APCI |
| Linearity Range | 0.5 - 100 ng/mL | 0.5 - 100 ng/mL |
| LLOQ | 0.5 ng/mL | 0.5 ng/mL |
| Precision (RSD%) | 2.9 - 3.0% | 2.2 - 4.7% |
| Recovery | ~95% | ~95% |
Table 2: Quantitative Performance of ESI-MS/MS for Nifedipine and Dehydronifedipine
| Parameter | Nifedipine | Dehydronifedipine |
| Ionization Mode | Positive or Negative ESI | Positive ESI |
| Linearity Range | 0.104 - 102 ng/mL | 0.5 - 100 ng/mL |
| LLOQ | 0.104 - 0.5 ng/mL | 0.5 ng/mL |
| Precision (RSD%) | <15% | <15% |
| Recovery | 81.3 - 89.1% | 71.6 - 80.4% |
In-Depth Analysis of Ionization Suitability
Nifedipine and Dehydronifedipine: Both the parent drug, nifedipine, and its primary pyridine metabolite, dehydronifedipine, are relatively non-polar. As the data suggests, both APCI and ESI can be successfully employed for their analysis. However, APCI often demonstrates higher recovery and potentially better precision for these less polar analytes. The choice between positive and negative ion mode for ESI can influence sensitivity, with some studies showing good results in negative ion mode for nifedipine.[1]
Dehydronifedipinic Acid and Dehydronifedipinolactone: The carboxylic acid and lactone metabolites are significantly more polar than nifedipine and dehydronifedipine. For the analysis of the carboxylic acid metabolite, ESI in negative ion mode is the theoretically superior choice due to the ease of deprotonation of the acidic proton. While specific comparative data is scarce, the general principles of ionization strongly favor ESI for such polar, ionizable compounds. Similarly, the lactone metabolite, with its polar ester group, is also a good candidate for ESI.
dot
Caption: Matching analytes to the optimal ionization technique.
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing results. Below are representative experimental protocols for both APCI and ESI methods.
APCI-MS/MS Method for Nifedipine and Dehydronifedipine
-
Sample Preparation: Solid-phase extraction (SPE) using phenyl modified silica cartridges.
-
Liquid Chromatography:
-
Column: RP-18, 4 µm particle size.
-
Mobile Phase: Methanol:50 mM ammonium acetate (50:50, v/v).
-
Flow Rate: 1.0 mL/min.
-
-
Mass Spectrometry:
-
Ionization Source: APCI in positive ion mode.
-
Monitoring: Multiple Reaction Monitoring (MRM).
-
ESI-MS/MS Method for Nifedipine and Dehydronifedipine
-
Sample Preparation: Liquid-liquid extraction with ether-n-hexane (3:1, v/v).[2]
-
Liquid Chromatography:
-
Mass Spectrometry:
-
Ionization Source: ESI in positive or negative ion mode.
-
Monitoring: Multiple Reaction Monitoring (MRM).
-
dot
Caption: A generalized experimental workflow for LC-MS/MS analysis.
Conclusion and Recommendations
Both APCI and ESI are viable ionization techniques for the analysis of nifedipine and its metabolites. The optimal choice depends on the specific analytical goals and the physicochemical properties of the target analytes.
-
For the simultaneous analysis of the less polar parent drug (nifedipine) and its primary pyridine metabolite (dehydronifedipine), APCI may offer advantages in terms of recovery and robustness.
-
For the analysis of the more polar carboxylic acid and lactone metabolites, ESI is the superior choice, particularly in negative ion mode for the carboxylic acid.
For a comprehensive metabolic study that requires the quantification of all major metabolites, employing an LC-MS system with the capability to rapidly switch between APCI and ESI sources would be the most efficient approach. Alternatively, developing two separate methods optimized for different classes of metabolites may be necessary to achieve the best performance for all analytes. Researchers should carefully consider the trade-offs between a single, compromised method and multiple, optimized methods based on their specific research needs.
References
- 1. A more rapid, sensitive, and specific HPLC-MS/MS method for nifedipine analysis in human plasma and application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid and simultaneous determination of nifedipine and dehydronifedipine in human plasma by liquid chromatography-tandem mass spectrometry: Application to a clinical herb-drug interaction study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of nifedipine in human plasma by ultra performance liquid chromatography-tandem mass spectrometry and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Dehydro Nifedipine-d6: A Step-by-Step Guide for Laboratory Professionals
Dehydro Nifedipine-d6, a labeled metabolite of Nifedipine, requires careful handling and disposal to ensure laboratory safety and environmental protection. This guide provides detailed procedures for the proper disposal of this compound, aligning with standard laboratory safety protocols and regulatory guidelines. Adherence to these steps is crucial for minimizing risks to researchers and the environment.
Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound and its parent compound, Nifedipine. Key safety precautions include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.
-
Handling: Avoid direct contact with the skin, eyes, and clothing. Do not eat, drink, or smoke in areas where the compound is handled.[1]
-
Emergency Procedures: In case of accidental exposure, follow the first-aid measures outlined in the SDS. For skin or eye contact, rinse thoroughly with water. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.[1][2]
Quantitative Hazard Data Summary
The following table summarizes the key hazard information for compounds structurally related to this compound, which should be considered when handling and disposing of this chemical.
| Hazard Classification | GHS Statement | Primary Route of Exposure |
| Acute Toxicity (Oral) | H302: Harmful if swallowed | Ingestion |
| Reproductive Toxicity | H361: Suspected of damaging fertility or the unborn child | Ingestion, Inhalation |
| Aquatic Toxicity | H411: Toxic to aquatic life with long lasting effects | Environmental Release |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting.
-
Segregation of Waste:
-
Properly segregate waste containing this compound from other laboratory waste streams.
-
Use a dedicated, clearly labeled waste container for all solid and liquid waste contaminated with this compound.
-
-
Containerization:
-
Solid Waste: Place contaminated solid materials (e.g., weighing paper, pipette tips, gloves) into a designated, sealable, and puncture-resistant solid waste container.
-
Liquid Waste: Collect all solutions containing this compound in a compatible, sealed, and leak-proof liquid waste container. Ensure the container material is appropriate for the solvents used.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste mixture.
-
Include the appropriate hazard pictograms (e.g., harmful, health hazard, environmental hazard) on the label.
-
-
Storage:
-
Store the sealed waste container in a designated hazardous waste accumulation area.
-
This area should be secure, well-ventilated, and away from incompatible materials.
-
-
Disposal:
-
Arrange for the disposal of the hazardous waste through a licensed and authorized waste management company.[1]
-
Do not dispose of this compound down the drain or in the regular trash, as it is toxic to aquatic life and can contaminate groundwater.[2]
-
Provide the waste management company with a complete and accurate description of the waste contents.
-
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and regulatory compliance within the scientific community.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Dehydro Nifedipine-d6
For researchers, scientists, and drug development professionals, the safe and effective handling of specialized chemical compounds is paramount to both personal safety and experimental integrity. This document provides essential, immediate safety and logistical information for the handling of Dehydro Nifedipine-d6, a deuterated metabolite of the calcium channel blocker Nifedipine. Adherence to these protocols is critical for ensuring a safe laboratory environment and reliable experimental outcomes. This compound is primarily utilized as an internal standard in pharmacokinetic and drug metabolism studies, often analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Immediate Safety and Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound. It is crucial to always consult the specific Safety Data Sheet (SDS) for the most detailed and up-to-date information.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Safety glasses with side shields or goggles. | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber).[1] | Prevents skin contact with the compound. Gloves should be inspected before use and disposed of properly after handling. |
| Body Protection | Laboratory coat. | Protects against incidental skin contact. |
| Respiratory Protection | Generally not required under normal use with adequate ventilation. Use a NIOSH-approved respirator if there is a risk of aerosolization or if working in a poorly ventilated area. | Minimizes inhalation of the compound. |
Operational Plan: From Receipt to Experimentation
A systematic approach to handling this compound from the moment it arrives in the laboratory is essential. The following workflow diagram illustrates the key steps.
Receiving and Inspection
Upon receipt, visually inspect the container for any signs of damage or leakage. Verify that the product matches the order specifications and that a Safety Data Sheet (SDS) is accessible.
Storage
This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The recommended storage temperature is typically -20°C.
Experimental Protocol: Quantification of Nifedipine in Human Plasma using LC-MS/MS
This compound is commonly used as an internal standard for the quantification of Nifedipine in biological matrices. The following is a representative protocol for this application.
Materials and Reagents
| Material/Reagent | Specification |
| This compound | Internal Standard (IS) |
| Nifedipine | Analyte |
| Human Plasma | Biological Matrix |
| Acetonitrile | HPLC Grade |
| Methanol | HPLC Grade |
| Ammonium Acetate | Analytical Grade |
| Water | Deionized |
| Solid Phase Extraction (SPE) Cartridges | e.g., C18 |
Sample Preparation: Solid-Phase Extraction (SPE)
-
Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: To 200 µL of human plasma, add a known concentration of this compound internal standard. Vortex to mix. Load the sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the mobile phase.
LC-MS/MS Analysis
The following table provides typical parameters for the analysis.
| Parameter | Condition |
| LC Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm) |
| Mobile Phase | Acetonitrile and 5 mM ammonium acetate in water (gradient or isocratic) |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Transition (Nifedipine) | Precursor Ion -> Product Ion |
| MS/MS Transition (this compound) | Precursor Ion -> Product Ion |
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection
-
Unused Product: Collect any unused this compound in its original container or a clearly labeled, sealed waste container.
-
Contaminated Materials: All disposable materials that have come into contact with the compound, such as gloves, pipette tips, and vials, should be considered hazardous waste.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and properly labeled hazardous waste container.
Disposal Procedure
Dispose of all waste in accordance with local, state, and federal regulations. This typically involves collection by a licensed hazardous waste disposal company. Do not dispose of this compound down the drain or in regular trash.
By adhering to these safety and operational guidelines, researchers can confidently and safely handle this compound, ensuring the integrity of their experiments and the protection of themselves and their colleagues.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
